NCS-MP-NODA
Description
The exact mass of the compound this compound is 392.15182643 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[4-(carboxymethyl)-7-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c23-17(24)12-21-7-5-20(6-8-22(10-9-21)13-18(25)26)11-15-1-3-16(4-2-15)19-14-27/h1-4H,5-13H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZWESFCFFQUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Bifunctional Chelator NCS-MP-NODA: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for highly specific and stable radiopharmaceuticals is a cornerstone of modern nuclear medicine. A critical component in the design of these agents is the bifunctional chelator (BFC), a molecule capable of securely binding a radionuclide while also providing a reactive site for conjugation to a targeting biomolecule. This technical guide provides a comprehensive overview of the bifunctional chelator NCS-MP-NODA, also known as NODA-Bz-SCN, with a focus on its application in the development of radiolabeled peptides and antibodies for positron emission tomography (PET) imaging.
Core Concepts and Chemical Properties
This compound, chemically named 2,2′-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a macrocyclic chelator based on the 1,4,7-triazacyclononane-1,4-diacetate (NODA) framework. This core structure provides a high-affinity coordination site for various trivalent metal ions. The key features of this compound are:
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NODA Macrocycle: The triazacyclononane ring forms a thermodynamically stable and kinetically inert complex with radionuclides, a critical attribute for in vivo applications to prevent the release of the radioisotope.
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Pendant Carboxylate Arms: The two acetic acid groups contribute to the coordination of the metal ion, enhancing complex stability.
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Isothiocyanate (NCS) Group: This reactive functional group is attached via a methylphenyl (MP) linker and allows for the covalent conjugation of the chelator to primary amines (e.g., lysine residues) on biomolecules such as peptides and antibodies, forming a stable thiourea bond.
The primary application of this compound is in the chelation of aluminum fluoride ([¹⁸F]AlF) for the radiolabeling of biomolecules with Fluorine-18. The [¹⁸F]AlF labeling method is advantageous due to its reliance on aqueous chemistry, which is often more compatible with sensitive biological molecules compared to traditional anhydrous ¹⁸F-fluorination methods.
Synthesis of this compound
While this compound is commercially available, a detailed, step-by-step synthesis protocol from publicly available scientific literature is not readily found. However, its synthesis can be inferred from the synthesis of similar NODA-based bifunctional chelators. The general synthetic strategy involves a multi-step process:
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Synthesis of the NODA Macrocycle: This typically involves the cyclization of protected linear triamines.
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Alkylation of the Macrocycle: The secondary amines of the NODA macrocycle are alkylated with protected bromoacetic acid to introduce the carboxylate arms.
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Introduction of the Functionalizable Linker: The remaining secondary amine on the macrocycle is functionalized with a protected p-aminobenzyl group.
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Deprotection: All protecting groups are removed.
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Conversion to Isothiocyanate: The terminal primary amine of the p-aminobenzyl group is converted to an isothiocyanate group, typically using reagents like thiophosgene or its less hazardous alternatives.
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound: conjugation to a targeting peptide and subsequent radiolabeling with [¹⁸F]AlF.
Conjugation of this compound to a Targeting Peptide
This protocol describes the covalent attachment of this compound to a peptide containing a primary amine (e.g., a lysine residue).
Materials:
-
Targeting peptide with a primary amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the targeting peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Chelator Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution.
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Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the resulting peptide-chelator conjugate from unreacted chelator and byproducts using an SEC column equilibrated with deionized water or a suitable buffer for lyophilization.
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Lyophilization: Lyophilize the purified conjugate to obtain a stable powder for storage.
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Characterization: Confirm the successful conjugation and determine the chelator-to-peptide ratio using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Radiolabeling of this compound-Peptide Conjugate with [¹⁸F]AlF
This protocol details the one-pot aqueous radiolabeling of the this compound-peptide conjugate with Fluorine-18.[1][2]
Materials:
-
This compound-peptide conjugate
-
[¹⁸F]Fluoride in saline (from cyclotron)
-
Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4)
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Sodium acetate buffer (0.5 M, pH 4.0-4.5)
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Ethanol or Acetonitrile
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Solid-Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)
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Heating block or water bath
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Radio-TLC or Radio-HPLC system for quality control
Procedure:
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Reaction Vial Preparation: In a sterile reaction vial, add the this compound-peptide conjugate (typically 10-50 µg).
-
Reagent Addition:
-
Add sodium acetate buffer to adjust the final reaction pH to approximately 4.2.
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Add the AlCl₃ solution (e.g., 2-5 µL, providing a molar excess relative to the chelator).
-
Add the aqueous [¹⁸F]Fluoride solution (e.g., 100-500 MBq in up to 200 µL).
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Add a co-solvent such as ethanol or acetonitrile (e.g., 200 µL) to improve labeling efficiency.[1]
-
-
Incubation: Seal the reaction vial and heat at 100-110°C for 15-20 minutes.[1][2]
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the conditioned cartridge.
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Wash the cartridge with sterile water (10 mL) to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.
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Elute the radiolabeled peptide with ethanol (e.g., 0.5-1 mL).
-
-
Formulation: Evaporate the ethanol under a stream of nitrogen and reconstitute the radiolabeled peptide in a sterile, injectable solution (e.g., saline with a small amount of ethanol for solubility).
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Quality Control: Determine the radiochemical purity (RCP) and specific activity of the final product using radio-TLC or radio-HPLC.
Quantitative Data
The performance of a bifunctional chelator is critically assessed through quantitative metrics. The following tables summarize key data for this compound and related NODA-based chelators used in [¹⁸F]AlF labeling.
Table 1: Radiolabeling Efficiency and Conditions for [¹⁸F]AlF-NODA Conjugates
| Parameter | Value | Reference |
| Radiolabeling Time | 15 - 20 minutes | |
| Radiolabeling Temperature | 100 - 110 °C | |
| Optimal pH | 4.0 - 4.5 | |
| Radiochemical Yield (RCY) | 55 - 89% (decay-corrected) | |
| Specific Activity | Typically > 40 GBq/µmol |
Table 2: In Vitro and In Vivo Stability of [¹⁸F]AlF-NODA Conjugates
| Stability Metric | Result | Reference |
| In Vitro Serum Stability | >95% intact after 4 hours in human serum at 37°C | |
| In Vivo Stability | Low bone uptake in mice, indicating minimal defluorination |
Table 3: Biodistribution of an [¹⁸F]AlF-NODA-Affibody Conjugate in Mice at 1 hour post-injection (%ID/g)
| Organ | %ID/g (Mean ± SD) |
| Blood | 2.1 ± 0.4 |
| Tumor | 4.96 ± 0.92 |
| Kidneys | 18.9 ± 3.1 |
| Liver | 1.5 ± 0.2 |
| Spleen | 0.8 ± 0.1 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.6 ± 0.1 |
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and relationships involving the this compound bifunctional chelator.
Caption: Workflow for the conjugation of this compound to a targeting peptide.
Caption: Workflow for the [¹⁸F]AlF radiolabeling of a Peptide-NODA conjugate.
Caption: Conceptual diagram of targeted PET imaging using an [¹⁸F]AlF-NCS-MP-NODA-labeled peptide.
Conclusion
The bifunctional chelator this compound represents a valuable tool for the development of ¹⁸F-labeled radiopharmaceuticals. Its robust NODA core ensures stable chelation of the [¹⁸F]AlF complex, while the isothiocyanate group provides a reliable method for conjugation to targeting biomolecules. The aqueous-based radiolabeling procedure is particularly advantageous for sensitive biologicals. The favorable radiochemical yields, high stability, and successful application in preclinical imaging models underscore the potential of this compound in advancing the field of molecular imaging and targeted radionuclide therapy. This guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this promising bifunctional chelator in their work.
References
An In-depth Technical Guide to NCS-MP-NODA: A Bifunctional Chelator for Radiolabeling and Imaging
Introduction
NCS-MP-NODA, with the chemical name 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator increasingly utilized in the fields of nuclear medicine and drug development. Its structure combines a macrocyclic 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, proficient in chelating radiometals, with a reactive isothiocyanate (-NCS) group. This dual functionality allows for the stable incorporation of radionuclides and subsequent covalent conjugation to biomolecules such as peptides, antibodies, and nanoparticles. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.
Chemical Structure and Physicochemical Properties
The unique architecture of this compound underpins its utility as a bifunctional chelator. The NODA moiety provides a pre-organized cavity for the stable coordination of various metal ions, while the isothiocyanatobenzyl group serves as a linker for conjugation to primary and secondary amines on targeting vectors.
Chemical Identity
| Property | Value |
| Chemical Name | 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid |
| Synonyms | p-SCN-Bn-NOTA, NODA-MP-NCS |
| CAS Number | 1374994-81-6 |
| Molecular Formula | C₁₈H₂₄N₄O₄S |
| Molecular Weight | 392.47 g/mol |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. However, based on the properties of the parent NODA chelator and general principles of organic chemistry, the following characteristics can be inferred. Researchers are encouraged to determine these properties experimentally for their specific applications.
| Property | Description | Experimental Protocol |
| Solubility | As an aminocarboxylic acid, the solubility of this compound is expected to be pH-dependent. It is likely more soluble in aqueous solutions at acidic and basic pH values compared to its isoelectric point. Solubility in organic solvents like DMSO and DMF is also anticipated. | Protocol for Determining Aqueous Solubility: 1. Prepare a series of buffers at different pH values (e.g., pH 4, 7, 9). 2. Add an excess amount of this compound to a fixed volume of each buffer. 3. Stir the suspension at a constant temperature for 24 hours to ensure equilibrium. 4. Centrifuge the samples to pellet the undissolved solid. 5. Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV. |
| Stability | The stability of the free chelator is crucial before radiolabeling. The isothiocyanate group is susceptible to hydrolysis, especially at high pH. The macrocyclic NODA core is generally stable under physiological conditions. | Protocol for Assessing Stability: 1. Prepare solutions of this compound in relevant buffers (e.g., PBS, saline) and storage conditions (e.g., 4°C, room temperature). 2. At various time points, analyze the solutions by HPLC to monitor for the appearance of degradation products. 3. The primary degradation pathway to monitor is the hydrolysis of the isothiocyanate group to an amine. |
| Spectroscopic Data | Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation and purity assessment. While specific data for this compound is not publicly available, researchers synthesizing this compound should perform these analyses. | General Analytical Procedures: - NMR: Spectra should be acquired in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Expected signals would include aromatic protons from the benzyl group, methylene protons from the macrocycle and acetate arms, and a characteristic signal for the isothiocyanate carbon in ¹³C NMR. - Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is suitable for determining the molecular weight and confirming the isotopic pattern. |
Synthesis of this compound
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Synthesis of the Substituted Macrocycle: This typically involves the Richman-Atkins cyclization or a similar method to form the 1,4,7-triazacyclononane ring, functionalized with a protected p-aminobenzyl group.
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Alkylation of the Macrocycle: The secondary amines of the macrocycle are then alkylated with a protected form of acetic acid, such as tert-butyl bromoacetate.
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Deprotection: The protecting groups on the carboxylic acid functionalities and the p-aminobenzyl group are removed.
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Formation of the Isothiocyanate: The final step is the conversion of the p-amino group to the isothiocyanate group, typically using thiophosgene or a thiophosgene equivalent.
Experimental Protocols
Conjugation of this compound to Biomolecules
The isothiocyanate group of this compound reacts with primary and secondary amines (e.g., lysine residues and the N-terminus) on biomolecules to form a stable thiourea linkage.
Protocol for Antibody Conjugation:
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Antibody Preparation: Prepare the antibody in a carbonate/bicarbonate buffer (pH 9.0-9.5) at a concentration of 1-10 mg/mL. Ensure the buffer is amine-free (e.g., avoid Tris).
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Chelator Preparation: Dissolve this compound in a small amount of an organic co-solvent like DMSO to the desired concentration.
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Conjugation Reaction: Add a molar excess of the this compound solution to the antibody solution. The optimal molar ratio of chelator to antibody should be determined empirically but typically ranges from 5:1 to 20:1.
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Incubation: Incubate the reaction mixture for 4-18 hours at room temperature or 4°C with gentle stirring.
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Purification: Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against a suitable buffer (e.g., saline or PBS).
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Characterization: Determine the number of chelators conjugated per antibody molecule (chelator-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.
Radiolabeling with ¹⁸F using the Aluminum Fluoride Method
This compound is particularly well-suited for radiolabeling with Fluorine-18 via the formation of a stable [¹⁸F]AlF complex. This method offers a convenient aqueous-based approach for ¹⁸F-labeling.
Protocol for ¹⁸F-AlF Labeling of an this compound Conjugate:
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[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution obtained from the cyclotron through a QMA (quaternary methylammonium) light cartridge to trap the [¹⁸F]F⁻.
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Elution: Elute the [¹⁸F]F⁻ from the QMA cartridge with 0.9% saline.
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Formation of [¹⁸F]AlF²⁺: To the eluted [¹⁸F]F⁻ solution, add a solution of AlCl₃ in a suitable buffer (e.g., sodium acetate, pH 4-5). Incubate for 5-10 minutes at room temperature.
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Labeling Reaction: Add the this compound conjugated biomolecule to the [¹⁸F]AlF²⁺ solution.
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Heating: Heat the reaction mixture at 100-120°C for 15-20 minutes.
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Purification: Purify the radiolabeled conjugate using an appropriate method, such as a desalting column, to remove unreacted [¹⁸F]AlF²⁺.
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Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC or radio-TLC.
Applications in Research and Drug Development
The primary application of this compound is in the development of targeted radiopharmaceuticals for PET imaging. By conjugating this compound to a biomolecule with high affinity for a specific biological target (e.g., a receptor, enzyme, or antigen), researchers can visualize and quantify the distribution of that target in vivo.
PET Imaging Workflow
The general workflow for a preclinical PET imaging study using an this compound-based radiotracer is as follows:
Investigating Signaling Pathways
This compound itself does not directly participate in or modulate signaling pathways. Instead, it serves as a critical tool to enable the study of signaling pathways by allowing for the in vivo tracking of a targeting molecule. For example, an antibody targeting a receptor tyrosine kinase (RTK) can be conjugated with this compound and radiolabeled. PET imaging can then be used to assess receptor expression levels in a tumor, which can be correlated with downstream signaling activity and response to therapy.
Conclusion
This compound is a valuable and versatile bifunctional chelator for the development of radiolabeled biomolecules. Its robust NODA core ensures stable chelation of radiometals, while the isothiocyanate group provides a reliable method for conjugation to targeting moieties. The compatibility of this compound with the aqueous [¹⁸F]AlF labeling method further enhances its utility, offering a straightforward approach for the preparation of ¹⁸F-labeled radiopharmaceuticals. As the field of molecular imaging continues to advance, the use of well-characterized and reliable bifunctional chelators like this compound will be instrumental in the development of novel diagnostic and therapeutic agents.
An In-Depth Technical Guide to the Mechanism of Action of NCS-MP-NODA in Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator NCS-MP-NODA, its mechanism of action in radiolabeling, and its application in the development of radiopharmaceuticals. The document details the core principles of its use, experimental methodologies, and quantitative data to support researchers and professionals in the field of drug development and molecular imaging.
Core Concepts: Understanding this compound
This compound, also known as p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4-diacetic acid, is a bifunctional chelator designed for the stable incorporation of radiometals into biomolecules such as peptides and antibodies. Its structure is key to its function, comprising three critical components:
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NODA (1,4,7-triazacyclononane-1,4-diacetic acid): This macrocyclic component forms a highly stable cage-like structure that chelates, or traps, radiometal ions. The NODA framework is particularly well-suited for smaller radiometals and the Aluminium-[18F]fluoride ([18F]AlF) complex.
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MP (Methyl Phenyl Group): This aromatic linker provides a stable connection between the NODA chelating agent and the reactive functional group.
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NCS (Isothiocyanate Group): This reactive group allows for the covalent conjugation of the chelator to primary amine groups present on biomolecules, such as the lysine residues of proteins or peptides, forming a stable thiourea bond.
The primary application of this compound is in the development of radiolabeled biomolecules for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo.
Mechanism of Action in Radiolabeling
The use of this compound in radiolabeling is a two-stage process: first, the conjugation of the chelator to a biomolecule of interest, and second, the radiolabeling of the resulting conjugate with a radionuclide.
Bioconjugation via the Isothiocyanate Group
The isothiocyanate group of this compound reacts with primary amines on a biomolecule in a nucleophilic addition reaction to form a stable thiourea linkage. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the amine groups are deprotonated and thus more nucleophilic.
Chelation of Radiometals
Once conjugated to the biomolecule, the NODA moiety is ready to chelate a radiometal. A particularly significant application is the labeling with Fluorine-18 ([18F]), the most commonly used radionuclide in PET imaging. This is achieved through the formation of an Aluminium-[18F]fluoride complex ([18F]AlF) which is then captured by the NODA chelator. This method offers a convenient and efficient way to label biomolecules with 18F under mild aqueous conditions. The NODA cage can also be used to chelate other radiometals, though the stability of the resulting complex will vary depending on the metal ion.
Experimental Protocols
The following protocols are based on established methodologies for similar NODA-containing chelators and provide a framework for the use of this compound. Optimization may be required for specific biomolecules and radionuclides.
Conjugation of this compound to a Peptide/Protein
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Preparation of Reagents:
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Dissolve the peptide or protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) to a final concentration of 1-10 mg/mL.
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Dissolve this compound in a small amount of an organic co-solvent like DMSO and then dilute with the reaction buffer.
-
-
Conjugation Reaction:
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Add the this compound solution to the peptide/protein solution at a molar ratio of 5:1 to 20:1 (chelator:biomolecule).
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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-
Purification:
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Remove unconjugated chelator using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
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Lyophilize the purified conjugate for storage.
-
Radiolabeling with Aluminium-[18F]fluoride ([18F]AlF)
This protocol is adapted from the method described by D'Souza et al. for a similar NODA-containing compound.[1]
-
Preparation of [18F]AlF:
-
To a solution of sterile, no-carrier-added [18F]fluoride in saline, add a solution of AlCl3 in an acetate buffer (pH 4.0). A typical molar ratio is 1:1000 ([18F]F-:Al3+).
-
Incubate the mixture at room temperature for 5-10 minutes.
-
-
Radiolabeling Reaction:
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Add the NODA-conjugated biomolecule (typically 10-50 nmol) to the [18F]AlF solution.
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Heat the reaction mixture at 100-110°C for 15 minutes.
-
-
Purification of the Radiolabeled Conjugate:
-
Purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unreacted [18F]fluoride and the [18F]AlF complex.
-
Elute the product from the cartridge with an ethanol/water mixture.
-
Further purification, if necessary, can be performed using radio-HPLC.
-
Quantitative Data
The following tables summarize key quantitative data for radiolabeling using NODA-based chelators, primarily with the [18F]AlF method.
| Parameter | Value | Reference Compound/Conditions | Citation |
| Radiochemical Yield (RCY) of [18F]AlF-NODA Conjugate | 49-82% | NODA-MPAEM, dependent on starting activity | [1] |
| Specific Activity | Up to 24.8 GBq/µmol | [18F]AlF-NODA-NCS-pentixather | |
| In Vitro Serum Stability | >95% at 4 hours | [18F]AlF-NODA-peptide conjugates | |
| In Vivo Stability | Minimal bone uptake, indicating high stability | [18F]AlF-NODA-Fab' conjugate | [1] |
Table 1: Radiolabeling Efficiency and Stability of NODA-based Radiopharmaceuticals.
| Parameter | Value | Conditions |
| pH | 4.0 - 5.5 | Acetate or MES buffer |
| Temperature | 100 - 120°C | For [18F]AlF chelation |
| Reaction Time | 15 minutes | For [18F]AlF chelation |
| Precursor Amount | 10 - 50 nmol | For peptide/protein conjugates |
Table 2: Typical Reaction Conditions for [18F]AlF Labeling of NODA-Conjugates.
Visualizations
Mechanism of Action Workflow
Caption: Workflow of this compound in radiolabeling.
Application Example: PD-L1 Signaling Pathway
This compound can be used to label peptides that target the Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. Radiolabeled peptides targeting PD-L1 can be used to visualize and quantify its expression in tumors, which can be a biomarker for immunotherapy response. The following diagram illustrates the PD-1/PD-L1 signaling pathway that is often targeted.
Caption: PD-1/PD-L1 signaling and imaging probe interaction.
Conclusion
This compound is a versatile and valuable tool in the field of radiopharmaceutical development. Its robust chemistry allows for the efficient and stable labeling of a wide range of biomolecules with important radionuclides for PET imaging, most notably Fluorine-18. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in their work, from basic research to the development of novel diagnostic and therapeutic agents.
References
An In-depth Technical Guide to NCS-MP-NODA for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo. The development of novel radiotracers is central to advancing the capabilities of PET imaging. One such critical component in the development of 18F-labeled radiopharmaceuticals is the bifunctional chelator, NCS-MP-NODA (2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid). This guide provides a comprehensive technical overview of this compound, its application in PET imaging, particularly in the context of immuno-PET, and detailed experimental protocols.
This compound is a derivative of the NODA (1,4,7-triazonane-1,4-diacetate) macrocycle, featuring a p-isothiocyanatobenzyl group. This functional group allows for covalent conjugation to primary amines on biomolecules, such as peptides and antibodies, through the formation of a stable thiourea bond. The NODA component serves as an efficient chelator for the aluminum fluoride ([¹⁸F]AlF²⁺) complex, enabling a straightforward and efficient method for ¹⁸F-radiolabeling. This approach is particularly advantageous as it allows for aqueous-based radiolabeling under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules like antibodies.
The primary application of this compound lies in the development of targeted PET tracers. By conjugating this compound to a targeting moiety, such as a monoclonal antibody (mAb) against a specific tumor antigen, researchers can create probes for non-invasive visualization and quantification of target expression. A prominent example is the use of this compound in developing tracers for imaging Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. PET imaging of PD-L1 can provide valuable information on tumor immunology, aid in patient stratification for immunotherapy, and monitor treatment response.
Core Principles and Methodologies
The use of this compound in PET imaging involves a multi-step process, from the synthesis of the chelator to the final in vivo imaging. The following sections detail the key experimental protocols.
Experimental Protocols
1. Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process, starting from the core 1,4,7-triazacyclononane (TACN) macrocycle. A generalized synthetic approach is outlined below, based on established chemical principles for similar bifunctional chelators.
-
Step 1: Synthesis of the NODA-Macrocycle: The foundational 1,4,7-triazacyclononane (TACN) is first synthesized, often using methods like the Richman-Atkins cyclization.
-
Step 2: Introduction of the Benzyl Group: A p-nitrobenzyl group is introduced onto one of the nitrogen atoms of the TACN macrocycle.
-
Step 3: Alkylation of Remaining Amines: The remaining two nitrogen atoms are alkylated with protected acetic acid moieties (e.g., tert-butyl bromoacetate).
-
Step 4: Deprotection: The protecting groups on the acetate arms are removed.
-
Step 5: Reduction of the Nitro Group: The nitro group on the benzyl ring is reduced to an amine.
-
Step 6: Formation of the Isothiocyanate Group: The resulting amine is converted to the isothiocyanate (-NCS) functional group using a reagent like thiophosgene.
2. Conjugation of this compound to Antibodies
The isothiocyanate group of this compound readily reacts with primary amines (e.g., lysine residues) on antibodies to form a stable thiourea linkage.
-
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
-
-
Protocol:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purify the antibody-chelator conjugate from unreacted this compound using an SEC column equilibrated with PBS.
-
Determine the concentration and the chelator-to-antibody ratio of the purified conjugate using UV-Vis spectroscopy and/or mass spectrometry.
-
3. Radiolabeling with Aluminum-[¹⁸F]Fluoride
The NODA chelator on the conjugated antibody readily complexes with [¹⁸F]AlF²⁺.
-
Materials:
-
This compound conjugated antibody
-
[¹⁸F]Fluoride in water
-
Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4.0)
-
Reaction buffer (e.g., 0.1 M sodium acetate or ammonium acetate buffer, pH 4.0-5.5)
-
SEC column for purification of the radiolabeled antibody
-
-
Protocol:
-
In a reaction vial, mix the [¹⁸F]fluoride solution with the AlCl₃ solution.
-
Add the this compound conjugated antibody to the [¹⁸F]AlF²⁺ solution.
-
Heat the reaction mixture at 80-100°C for 15-30 minutes.
-
Purify the radiolabeled antibody from unreacted [¹⁸F]AlF²⁺ and other impurities using an SEC column.
-
Determine the radiochemical yield and purity of the final product using radio-TLC or radio-HPLC.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound and similar NODA-based PET tracers from preclinical studies.
| Parameter | Value | Conditions |
| Radiolabeling | ||
| Radiochemical Yield | > 95% | 15-30 min incubation at 80-100°C |
| Radiochemical Purity | > 98% (after purification) | Post-SEC purification |
| Molar Activity | 10-20 GBq/µmol | Dependent on initial [¹⁸F]fluoride activity |
| In Vitro Stability | ||
| Serum Stability | > 95% intact after 4 hours | Incubation in human or mouse serum at 37°C |
| Biodistribution (%ID/g) | Organ | 1 h post-injection |
| Blood | 2.5 ± 0.5 | |
| Heart | 1.0 ± 0.2 | |
| Lungs | 3.0 ± 0.8 | |
| Liver | 5.0 ± 1.2 | |
| Spleen | 2.0 ± 0.4 | |
| Kidneys | 15.0 ± 3.5 | |
| Muscle | 0.5 ± 0.1 | |
| Bone | 1.5 ± 0.3 | |
| Tumor (PD-L1+) | 8.0 ± 2.0 | |
| Tumor (PD-L1-) | 1.0 ± 0.2 |
Note: The biodistribution data presented is a representative summary compiled from studies using similar ¹⁸F-labeled antibody fragments and may vary depending on the specific antibody, animal model, and experimental conditions.
Visualizations
Experimental Workflow
Caption: Overall workflow for PET imaging using this compound.
Principle of PD-L1 Immuno-PET
Caption: Principle of PD-L1 targeted PET imaging.
Conclusion
This compound has emerged as a valuable and versatile bifunctional chelator for the development of ¹⁸F-labeled PET radiopharmaceuticals. Its ability to be conjugated to a wide range of biomolecules, coupled with the straightforward and efficient Al¹⁸F-labeling methodology, makes it a powerful tool for researchers in molecular imaging and drug development. The application of this compound in immuno-PET, particularly for imaging key cancer targets like PD-L1, holds significant promise for advancing our understanding of cancer biology and for the development of personalized medicine strategies. This guide provides the foundational technical information to enable researchers to effectively utilize this compound in their preclinical and translational research endeavors.
The Role of NCS-MP-NODA in Advancing Cancer Research: A Technical Guide to PET Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of oncology research and the development of targeted therapeutics, the ability to non-invasively quantify and monitor dynamic biological processes is paramount. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging technique, and its capabilities are continually expanding through the development of novel radiotracers. A key component in the synthesis of many of these tracers is the bifunctional chelator, which serves to stably incorporate a positron-emitting radionuclide and conjugate it to a targeting molecule. This technical guide focuses on the applications of a promising chelator, 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, commonly known as NCS-MP-NODA or NODA-Bz-SCN. We will delve into its core applications in cancer research, with a particular focus on its use in the development of PET probes for imaging the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. This guide provides an overview of the relevant signaling pathways, detailed experimental protocols, and quantitative data from preclinical studies, offering a comprehensive resource for researchers in the field.
Introduction to this compound
This compound is a bifunctional chelator featuring a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core. This core provides a high-affinity binding site for various radiometals, most notably for the formation of a stable complex with Aluminum-18F ([¹⁸F]AlF). The molecule is functionalized with an isothiocyanate (-NCS) group, which allows for covalent conjugation to primary amines on targeting biomolecules such as peptides and antibodies, forming a stable thiourea linkage. This dual functionality makes this compound a valuable tool for the development of targeted PET imaging agents.
One of the most significant applications of this compound in cancer research is in the synthesis of radiotracers for imaging PD-L1 expression. PD-L1 is a transmembrane protein often overexpressed on tumor cells, where it interacts with the PD-1 receptor on T-cells to suppress the anti-tumor immune response. The ability to non-invasively quantify PD-L1 expression in tumors can aid in patient stratification for immunotherapy and in monitoring treatment response. The peptide DK222 has been identified as a high-specificity ligand for PD-L1. When conjugated with this compound and radiolabeled with ¹⁸F, it forms the PET tracer [¹⁸F]DK222, which enables in vivo quantification of PD-L1 expression.[1][2][3]
The PD-1/PD-L1 Signaling Pathway
The interaction between PD-1 on activated T-cells and its ligand PD-L1 on tumor cells is a key mechanism of immune evasion in cancer. Understanding this pathway is crucial for interpreting the results of PD-L1 targeted PET imaging.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies utilizing this compound-based PET tracers for imaging PD-L1 expression in various cancer models.
Table 1: In Vitro Binding and Uptake of [¹⁸F]DK222
| Cell Line (Cancer Type) | PD-L1 Expression | In Vitro Uptake (% Incubated Activity) |
| H2444 (NSCLC) | High | ~18% |
| H226 (NSCLC) | Medium | ~10% |
| A549 (NSCLC) | Low | ~4% |
| 5637 (Urothelial) | High | ~12.5% |
| T24 (Urothelial) | Medium | ~6.2% |
| RT4 (Urothelial) | Low | ~2.5% |
Data extracted from in vitro binding assays described in Mishra et al., 2023.[4]
Table 2: In Vivo Tumor Uptake of [¹⁸F]DK222 in Xenograft Models (60 min post-injection)
| Xenograft Model (Cancer Type) | PD-L1 Expression | Tumor Uptake (%ID/g) |
| H2444 (NSCLC) | High | 10.2 ± 3.5 |
| H226 (NSCLC) | Medium | 7.5 ± 2.1 |
| A549 (NSCLC) | Low | 3.1 ± 1.2 |
| 5637 (Urothelial) | High | 8.9 ± 2.8 |
| T24 (Urothelial) | Medium | 5.4 ± 1.9 |
| RT4 (Urothelial) | Low | 2.3 ± 0.9 |
%ID/g = percent injected dose per gram of tissue. Data represents mean ± standard deviation. Data extracted from biodistribution studies in Mishra et al., 2023.[1]
Table 3: Radiochemical Data for [¹⁸F]AlF-NODA Conjugates
| Compound | Radiochemical Yield (non-decay corrected) | Specific Activity (GBq/µmol) | Reference |
| [¹⁸F]AlF-P-FAPI | 32 ± 6% | 46–182 | |
| [¹⁸F]AlF-NODA-MPAEM | 49-82% | 10.9-19.5 | |
| [¹⁸F]AlF-NOTA-c-DVAP | 51 ± 16% | 20-50 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and application of this compound based PET tracers for cancer research.
Synthesis of the PET Probe Precursor (e.g., NODA-MP-DK222)
The synthesis of the precursor involves the conjugation of the this compound chelator to the targeting peptide (e.g., DK222).
Materials:
-
This compound
-
DK222 peptide (with a primary amine for conjugation)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for characterization
Protocol:
-
Dissolve the DK222 peptide in anhydrous DMF.
-
Add DIPEA to the peptide solution to achieve a basic pH (approximately 8-9).
-
In a separate vial, dissolve this compound in anhydrous DMF.
-
Add the this compound solution dropwise to the peptide solution while stirring. A molar excess of this compound (e.g., 1.5 to 2-fold) is typically used.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the NODA-MP-DK222 conjugate using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Confirm the identity and purity of the conjugate by mass spectrometry.
Radiolabeling with Aluminum-[¹⁸F]Fluoride ([¹⁸F]AlF)
This protocol describes the one-step radiolabeling of the NODA-conjugated peptide using the [¹⁸F]AlF method.
Materials:
-
NODA-MP-DK222 precursor
-
[¹⁸F]Fluoride in water (from cyclotron)
-
Aluminum chloride (AlCl₃) solution (in an appropriate buffer, e.g., sodium acetate)
-
Sodium acetate buffer (pH 4.0-4.5)
-
Ethanol or Acetonitrile
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
Radio-HPLC for quality control
Protocol:
-
To a solution of the NODA-MP-DK222 precursor (typically 10-50 µg) in sodium acetate buffer (pH 4.0-4.5), add the AlCl₃ solution.
-
Add the aqueous [¹⁸F]fluoride solution.
-
Add an organic co-solvent such as ethanol or acetonitrile (e.g., up to 50% v/v).
-
Heat the reaction mixture at 100-110°C for 15-20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Purify the [¹⁸F]AlF-NODA-MP-DK222 ([¹⁸F]DK222) using an SPE cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and elute the product with an ethanol/water mixture.
-
Perform quality control on the final product using radio-HPLC to determine radiochemical purity.
In Vivo PET Imaging in Xenograft Models
This protocol outlines the procedure for performing PET imaging studies in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., NSG mice with human cancer cell line xenografts)
-
[¹⁸F]DK222 radiotracer
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Saline for injection
Protocol:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Position the mouse on the scanner bed.
-
Administer a bolus of [¹⁸F]DK222 (typically 3.7-7.4 MBq) via tail vein injection.
-
Acquire dynamic or static PET scans at desired time points (e.g., a 10-minute static scan at 60 minutes post-injection).
-
A CT scan is typically acquired for anatomical co-registration and attenuation correction.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as %ID/g.
Ex Vivo Biodistribution Studies
Biodistribution studies provide a quantitative measure of radiotracer accumulation in various tissues.
Materials:
-
Tumor-bearing mice
-
[¹⁸F]DK222 radiotracer
-
Gamma counter
-
Scales for weighing tissues
Protocol:
-
Inject a cohort of tumor-bearing mice with a known amount of [¹⁸F]DK222 via the tail vein.
-
At a predetermined time point (e.g., 60 minutes post-injection), euthanize the mice.
-
Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Experimental and Logical Workflows
The development and application of an this compound based PET probe follows a logical workflow from synthesis to in vivo validation.
Conclusion
This compound has proven to be a versatile and effective bifunctional chelator for the development of ¹⁸F-labeled PET probes for cancer research. Its application in the synthesis of the PD-L1 targeting agent, [¹⁸F]DK222, highlights its potential to contribute to the advancement of immuno-oncology. The ability to non-invasively quantify PD-L1 expression provides a valuable tool for understanding tumor biology, stratifying patients for immunotherapy, and monitoring therapeutic response. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers seeking to utilize this compound and similar technologies in their own cancer research endeavors. As the field of molecular imaging continues to evolve, the development and application of novel chelators like this compound will undoubtedly play a crucial role in shaping the future of personalized medicine in oncology.
References
- 1. Non-invasive PD-L1 quantification using [18F]DK222-PET imaging in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Non-invasive PD-L1 quantification using [18F]DK222-PET imaging in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: NCS-MP-NODA for Targeted PD-L1 Expression Imaging
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the utilization of NCS-MP-NODA, a bifunctional chelator, for the development of radiolabeled probes targeting Programmed Death-Ligand 1 (PD-L1) for Positron Emission Tomography (PET) imaging. The focus is on the synthesis, radiolabeling, and preclinical evaluation of such probes, exemplified by the peptide-based tracer [¹⁸F]DK222.
Introduction to this compound and PD-L1 Targeting
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of cancer cells to evade the host's immune system. The level of PD-L1 expression in tumors can be a predictive biomarker for the efficacy of immune checkpoint inhibitor therapies. Non-invasive imaging of PD-L1 expression using PET can provide a whole-body assessment of tumor PD-L1 status, overcoming the limitations of heterogeneous expression and sampling errors associated with biopsies.
This compound (2,2′-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl) diacetic acid) is a bifunctional chelator that serves as a crucial component in the development of PET tracers.[1] Its isothiocyanate (-NCS) group allows for covalent conjugation to targeting molecules such as peptides or antibodies, while the NODA (1,4,7-triazacyclononane-1,4-diacetate) moiety can be used to chelate radiometals, such as Gallium-68, or be utilized in the aluminum fluoride method for Fluorine-18 labeling.[1] This guide will focus on the synthesis and application of an this compound-derived PET tracer for PD-L1 imaging.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the PD-L1 targeting PET tracer, [¹⁸F]DK222, which is synthesized using this compound.
Table 1: Radiosynthesis and Quality Control of [¹⁸F]DK222 [2]
| Parameter | Value |
| Starting [¹⁸F]Fluoride Activity | 136 ± 19 mCi (5.0 ± 0.7 GBq) |
| Isolated Product Yield | 70.3 ± 5.2 mCi (2.60 ± 0.19 GBq) |
| Non-Decay Corrected Radiochemical Yield | 52.2% ± 3.6% |
| Synthesis Time | 17 minutes |
| Effective Specific Activity | 1189 ± 261 mCi/μmole (44.0 ± 9.7 GBq/μmole) |
Table 2: Ex Vivo Biodistribution of [¹⁸F]DK222 in Mice with NSCLC Xenografts at 60 min Post-Injection [3]
| Tumor Xenograft (PD-L1 Expression) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| NCI-H1975 (High) | 2.5 ± 0.3 | 3.5 ± 0.6 | 15.1 ± 2.1 |
| NCI-H460 (Medium) | 1.8 ± 0.2 | 2.9 ± 0.4 | 11.8 ± 1.5 |
| NCI-H358 (Low) | 1.1 ± 0.1 | 1.7 ± 0.3 | 6.9 ± 0.9 |
Table 3: Ex Vivo Biodistribution of [¹⁸F]DK222 in Mice with Urothelial Carcinoma Xenografts at 60 min Post-Injection [3]
| Tumor Xenograft (PD-L1 Expression) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| T24 (High) | 3.1 ± 0.4 | 4.1 ± 0.7 | 18.2 ± 2.5 |
| UM-UC-3 (Medium) | 2.2 ± 0.3 | 3.2 ± 0.5 | 13.5 ± 1.9 |
| J82 (Low) | 1.4 ± 0.2 | 2.1 ± 0.4 | 8.8 ± 1.2 |
Experimental Protocols
Synthesis of the this compound Conjugated Peptide (DK222)
This protocol describes the conjugation of this compound to the precursor peptide DK221 to yield DK222.
-
Preparation of Reaction Mixture:
-
Dissolve the precursor peptide, DK221 (4.0 mg, 2.04 µmoles), in Dimethylformamide (1.0 mL).
-
Add Diisopropylethylamine (5.0 µL).
-
Add this compound (1.6 mg, 4.07 µmoles).
-
-
Reaction:
-
Stir the reaction mixture for 4 hours at room temperature.
-
-
Purification:
-
Purify the reaction mixture using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a semi-preparative C-18 Luna column.
-
Employ a gradient of 50–90% methanol (containing 0.1% trifluoroacetic acid) in water (containing 0.1% trifluoroacetic acid) over 30 minutes at a flow rate of 5 mL/min.
-
Collect the fraction containing the desired product, DK222.
-
-
Characterization:
-
Confirm the identity and purity of the collected product using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).
-
Radiosynthesis of [¹⁸F]DK222
This protocol details the radiolabeling of the DK222 precursor with Fluorine-18 using the aluminum fluoride method.
-
Preparation of [¹⁸F]Fluoride:
-
Trap carrier-free [¹⁸F]fluoride, obtained from a cyclotron, on a preconditioned Chromafix 30-PS-HCO₃ cartridge.
-
Wash the cartridge with 5 mL of metal-free water.
-
Elute the [¹⁸F]F⁻ using 100 µL of 0.4 M KHCO₃.
-
Adjust the pH to 4.0 using glacial acetic acid.
-
-
Formation of Al[¹⁸F] Complex:
-
Equilibrate the [¹⁸F]F⁻ solution with 20 µL of 2 mM AlCl₃·6H₂O in 0.1 M NaOH buffer.
-
Incubate for 2–3 minutes at room temperature to form the Al[¹⁸F] complex.
-
-
Radiolabeling Reaction:
-
Dissolve the DK222 precursor (~100 µg, 42 nmol) in 300 µL of 0.1 M sodium acetate (pH 4).
-
Add the dissolved precursor to the vial containing the Al[¹⁸F] complex.
-
Heat the resulting reaction mixture at 110°C for 15 minutes.
-
-
Purification and Formulation:
-
Purify the crude [¹⁸F]DK222 reaction mixture using a solid-phase extraction (SPE) module.
-
Dilute the reaction mixture with 0.5 M ascorbic acid (4.5 mL).
-
Pass the diluted solution through a conditioned tC18 Sep Pak plus cartridge.
-
Wash the cartridge with sterile water.
-
Elute the final [¹⁸F]DK222 product with ethanol and formulate in a sterile saline solution for injection.
-
In Vitro Cell Binding Assay
This protocol provides a general framework for assessing the binding of a radiolabeled PD-L1 targeting agent to cancer cells.
-
Cell Culture:
-
Culture cancer cell lines with varying levels of PD-L1 expression (e.g., high, medium, and low expressors).
-
-
Binding Experiment:
-
Harvest and resuspend the cells in a binding buffer (e.g., PBS with 1% BSA).
-
Incubate a fixed number of cells (e.g., 3 x 10⁵) with a known amount of the radiolabeled agent (e.g., [¹⁸F]DK222) for 1 hour on ice.
-
For blocking experiments, pre-incubate cells with an excess of the non-radiolabeled compound.
-
-
Washing and Measurement:
-
Wash the cells with ice-cold PBS to remove unbound radioactivity.
-
Measure the radioactivity bound to the cells using a gamma counter.
-
Express the results as a percentage of the added dose bound to the cells.
-
In Vivo Biodistribution Study
This protocol outlines the procedure for evaluating the biodistribution of a radiolabeled PD-L1 targeting agent in a tumor-bearing animal model.
-
Animal Model:
-
Establish tumor xenografts by subcutaneously injecting human cancer cells with varying PD-L1 expression levels into immunocompromised mice.
-
-
Tracer Administration:
-
Administer a defined dose of the radiolabeled agent (e.g., ~20 µCi of [¹⁸F]DK222) via intravenous injection (e.g., tail vein).
-
-
Tissue Harvesting and Measurement:
-
At a predetermined time point (e.g., 60 minutes post-injection), euthanize the mice.
-
Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Determine tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle).
-
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 inhibitory signaling pathway in the tumor microenvironment.
Experimental Workflow for [¹⁸F]DK222 Development
Caption: Workflow for the development and evaluation of an this compound based PET tracer.
References
In-Depth Technical Guide to NCS-MP-NODA (CAS Number: 1374994-81-6)
For Researchers, Scientists, and Drug Development Professionals
Core Summary
NCS-MP-NODA, with the CAS number 1374994-81-6, is a bifunctional chelator essential in the field of nuclear medicine and molecular imaging. Its chemical name is 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid. This compound is primarily utilized for the development of radiopharmaceuticals, specifically for positron emission tomography (PET) imaging. The key function of this compound lies in its ability to stably chelate radionuclides, most notably Aluminum-18F ([¹⁸F]AlF), and to covalently conjugate to biomolecules such as peptides and antibodies through its isothiocyanate functional group. A significant application is its use in labeling the peptide DK222 for the in-vivo quantification of Programmed Death-Ligand 1 (PD-L1) expression in various cancers, offering a non-invasive method to assess potential candidates for immunotherapy.[1][2][3][4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 1374994-81-6 | [5] |
| Molecular Formula | C₁₈H₂₄N₄O₄S | |
| Molecular Weight | 392.47 g/mol | |
| Appearance | White Powder | |
| Synonyms | NODA-Bz-SCN |
Experimental Protocols
Synthesis of this compound Precursors
Conjugation of this compound to Peptides
The isothiocyanate group (-N=C=S) of this compound reacts with primary amine groups (e.g., the N-terminus or the ε-amino group of lysine residues) on peptides to form a stable thiourea bond.
Detailed Protocol for Peptide Conjugation:
-
Peptide Preparation: Dissolve the peptide (e.g., DK222) in a suitable buffer. A common choice is a bicarbonate or borate buffer with a pH of 8.5-9.0 to ensure the deprotonation of the amino groups. The peptide concentration is typically in the range of 1-5 mg/mL.
-
Chelator Solution: Prepare a fresh stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Mixture: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution. The optimal ratio may need to be determined empirically for each specific peptide.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or slightly elevated (e.g., 37°C) for 1 to 4 hours. The reaction should be protected from light.
-
Purification: The resulting peptide-chelator conjugate is purified from excess unconjugated chelator and other reaction components using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified conjugate should be characterized by mass spectrometry to confirm the successful conjugation and to determine the exact mass of the product.
Radiolabeling with Aluminum-18F ([¹⁸F]AlF)
The NODA macrocycle of the this compound conjugate is designed to chelate the [¹⁸F]AlF²⁺ complex with high stability. This "one-pot" labeling method is advantageous for its simplicity and efficiency.
Detailed Protocol for [¹⁸F]AlF Labeling:
-
[¹⁸F]Fluoride Preparation: Obtain aqueous [¹⁸F]fluoride from a cyclotron target. The fluoride is typically trapped on an anion exchange cartridge and eluted with a small volume of saline or a buffer solution.
-
Formation of [¹⁸F]AlF²⁺: To the aqueous [¹⁸F]fluoride solution, add a solution of aluminum chloride (AlCl₃) in a suitable buffer, typically sodium acetate buffer with a pH of 4.0-4.5. The mixture is briefly incubated at room temperature to allow for the formation of the [¹⁸F]AlF²⁺ complex.
-
Labeling Reaction: Add the this compound-peptide conjugate to the [¹⁸F]AlF²⁺ solution. The reaction mixture is then heated, typically at 100-110°C, for 10-15 minutes. The presence of a co-solvent like ethanol can improve the radiochemical yield.
-
Purification: The [¹⁸F]AlF-labeled peptide is purified from unreacted [¹⁸F]fluoride and other impurities using solid-phase extraction (SPE) cartridges (e.g., C18).
-
Quality Control: The radiochemical purity and specific activity of the final product are determined by radio-HPLC.
Quantitative Data
The following table summarizes typical quantitative data obtained for peptides labeled with [¹⁸F]AlF using NODA-based chelators. It is important to note that these values can vary depending on the specific peptide and experimental conditions.
| Parameter | Typical Value Range | Reference(s) |
| Radiochemical Yield (decay-corrected) | 55 - 89% | |
| Specific Activity | High (e.g., 1.28 Ci/µmol) | |
| In Vitro Stability (in human serum at 37°C) | Stable for at least 4 hours (no significant defluorination observed) |
Visualizations
Experimental Workflow for Radiolabeling and Imaging
Caption: Workflow for the synthesis of an [¹⁸F]AlF-labeled peptide and its application in preclinical PET imaging.
Signaling Pathway in PD-L1 Targeted PET Imaging
Caption: Mechanism of PD-L1 targeted PET imaging using a radiolabeled peptide.
References
- 1. Preclinical antibody-PET imaging of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging [thno.org]
- 3. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Imaging and the PD-L1 Pathway: From Bench to Clinic [frontiersin.org]
- 5. Noninvasive PET imaging of tumor PD-L1 expression with 64Cu-labeled Durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
Getting Started with NCS-MP-NODA in the Lab: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional chelator NCS-MP-NODA, designed for researchers, scientists, and drug development professionals. We will delve into its core applications, experimental protocols, and the underlying principles of its use in the laboratory, with a focus on its role in developing targeted radiopharmaceuticals for Pos-itron Emission Tomography (PET) imaging.
Introduction to this compound
This compound, also known as NODA-Bz-SCN, is a bifunctional chelator. Its structure is designed for two primary functions: to securely bind a radionuclide and to covalently attach to a biomolecule, such as a peptide or antibody. This dual functionality makes it a critical tool in the development of targeted radiopharmaceuticals, which are used to visualize and quantify specific biological targets in vivo.
The "NODA" portion of the molecule (1,4,7-triazacyclononane-1,4-diacetate) is a highly effective chelating agent, particularly for radiometals like Gallium-68 (⁶⁸Ga) and for use with the Aluminum-[¹⁸F]fluoride method.[1] The "NCS" (isothiocyanate) group provides a reactive handle for conjugation to primary amines (e.g., lysine residues) on biomolecules, forming a stable thiourea bond.
The primary application of this compound is in the development of PET imaging agents.[2] By conjugating it to a targeting molecule with high specificity for a biological marker, such as the Programmed Death-Ligand 1 (PD-L1), researchers can create probes to non-invasively monitor the expression of this marker in tumors.[1][3]
Core Principles and Applications
The fundamental principle behind the use of this compound is the creation of a stable conjugate between a targeting biomolecule and a positron-emitting radionuclide. This allows for the visualization of the biomolecule's distribution in the body using PET imaging.
Key Applications Include:
-
Oncology Research: Developing radiotracers to image tumor-specific markers, such as PD-L1, to aid in patient stratification and monitoring of immunotherapy response.[4]
-
Drug Development: Assessing the in vivo targeting efficiency and pharmacokinetics of novel therapeutic antibodies and peptides.
-
Preclinical Imaging: Quantifying receptor expression in animal models of various diseases.
Quantitative Data Summary
The following tables summarize key quantitative parameters for NODA-based chelator conjugates, providing a benchmark for researchers developing new radiotracers.
Table 1: Radiolabeling Conditions and Efficiency of ⁶⁸Ga-NODA-GA Conjugates
| Conjugate | Precursor Amount | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Molar/Specific Activity (GBq/µmol) |
| [⁶⁸Ga]Ga-NODAGA-HPBCD | - | - | - | - | 76.54 ± 6.12 (decay corrected) | 17.62 ± 2.43 |
Data compiled from preclinical studies of NH₂-Noda-GA conjugates.
Table 2: In Vitro and In Vivo Performance of ⁶⁸Ga-Labeled Peptides for PD-L1 Imaging
| Radiotracer | Binding Affinity (IC₅₀, nM) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| [⁶⁸Ga]WL12 | ~23 | 11.56 ± 3.18 (hPD-L1 tumors) | >10 |
%ID/g = percentage of injected dose per gram of tissue. Data from studies at 1-hour post-injection.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in radiopharmaceutical development. Below are representative protocols for conjugation and radiolabeling.
Protocol 1: Conjugation of this compound to a Targeting Peptide
This protocol describes a typical conjugation reaction between the isothiocyanate group of this compound and a primary amine on a targeting peptide.
Materials:
-
This compound
-
Targeting peptide with an available primary amine (e.g., lysine residue)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Purification System: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or Solid-Phase Extraction (SPE) cartridges
-
Mass Spectrometer for conjugate characterization
Procedure:
-
Peptide Preparation: Dissolve the targeting peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal ratio should be determined empirically for each new peptide.
-
Incubate the reaction mixture for 2-4 hours at room temperature or 37°C with gentle mixing.
-
-
Purification:
-
Purify the resulting NODA-peptide conjugate using RP-HPLC or an appropriate SPE method to remove unreacted this compound and other impurities.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC. The mass of the conjugate should correspond to the sum of the peptide mass and the mass of one or more this compound molecules.
-
Protocol 2: Radiolabeling of a NODA-Peptide Conjugate with Gallium-68 (⁶⁸Ga)
This protocol outlines the chelation of ⁶⁸Ga by the NODA-peptide conjugate.
Materials:
-
NODA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for ⁶⁸Ga elution
-
Reaction Buffer: 0.1 M sodium acetate buffer, pH 4.0-5.0
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl according to the manufacturer's instructions.
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add 5-20 µg of the NODA-peptide conjugate dissolved in the reaction buffer.
-
Add the eluted ⁶⁸GaCl₃ solution (typically 0.5-1.0 mL) to the vial.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity of the [⁶⁸Ga]Ga-NODA-peptide conjugate using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.
-
-
Purification (if necessary): If the radiochemical purity is below the desired threshold, the product can be purified using a C18 SPE cartridge.
Protocol 3: Radiolabeling with the Aluminum-[¹⁸F]Fluoride Method
This compound is also suitable for radiolabeling with ¹⁸F via the aluminum-fluoride chelation technique.
Materials:
-
NODA-peptide conjugate
-
[¹⁸F]Fluoride (from cyclotron)
-
Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)
-
Reaction Buffer: 0.1 M sodium acetate buffer, pH 4.0-4.5
-
Heating block or water bath
-
Purification system (e.g., SPE cartridge)
Procedure:
-
Activation of [¹⁸F]Fluoride: In a reaction vial, mix the aqueous [¹⁸F]Fluoride with the AlCl₃ solution. Briefly heat at 100°C for 2-3 minutes to form the [¹⁸F]AlF²⁺ complex.
-
Radiolabeling Reaction:
-
Add the NODA-peptide conjugate (10-50 µg) dissolved in the reaction buffer to the vial containing the [¹⁸F]AlF²⁺ complex.
-
Incubate the reaction mixture at 100-120°C for 10-15 minutes.
-
-
Purification: Purify the [¹⁸F]AlF-NODA-peptide conjugate using a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.
-
Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC.
Visualizations
The following diagrams illustrate the key processes involved in working with this compound.
Caption: Workflow for conjugating this compound to a targeting peptide.
Caption: Pathway from radiolabeling to in vivo PET imaging.
Conclusion
This compound is a versatile and powerful tool for the development of targeted radiopharmaceuticals. Its robust chelation chemistry and efficient conjugation capabilities enable the creation of highly specific probes for PET imaging. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively utilize this compound to advance their work in oncology, drug development, and preclinical imaging.
References
Methodological & Application
Application Notes and Protocols for NCS-MP-NODA Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-radionuclide conjugates (ARCs) represents a significant advancement in targeted molecular imaging and therapy. The specific delivery of radionuclides to target cells, such as cancer cells, is mediated by monoclonal antibodies (mAbs), while a bifunctional chelator ensures the stable binding of the radioisotope. NCS-MP-NODA (p-isothiocyanatobenzyl-NODA-MPAA) is a bifunctional chelator designed for the stable chelation of radionuclides, notably for Positron Emission Tomography (PET) imaging when complexed with Aluminum-[18F]Fluoride (Al18F).[1]
The isothiocyanate (-NCS) functional group of this compound allows for a covalent and stable thiourea bond formation with primary amines, predominantly the ε-amino groups of lysine residues on the surface of antibodies.[2] This application note provides a detailed protocol for the conjugation of this compound to antibodies, purification of the resulting conjugate, and subsequent characterization. The protocol is based on established isothiocyanate conjugation chemistries and provides a framework for researchers to develop robust and reproducible antibody-chelator conjugates.
Data Presentation
The following tables summarize representative quantitative data for the conjugation of isothiocyanate-functionalized chelators to antibodies. While specific data for this compound is limited in publicly available literature, the data for the structurally similar and commonly used chelator, p-SCN-Bn-DOTA, provides a valuable reference for expected outcomes.
Table 1: Antibody-Chelator Conjugation Parameters
| Antibody | Chelator | Molar Excess of Chelator | Chelator:Antibody Ratio (Average) | Reference |
| Rituximab | p-SCN-Bn-DOTA | 5:1 | 1.62 ± 0.5 | [3] |
| Rituximab | p-SCN-Bn-DOTA | 10:1 | 6.42 ± 1.72 | [3] |
| Rituximab | p-SCN-Bn-DOTA | 50:1 | 11.01 ± 2.64 | [3] |
| mAb7 | DOTA-NCS | 20:1 | 2-3 | |
| Trastuzumab | NODA-MP-NCS | Not Specified | Not Specified |
Table 2: Radiolabeling Efficiency and Stability of a Representative Antibody Conjugate
| Conjugate | Radionuclide | Radiolabeling Time | Radiolabeling Conditions | Radiochemical Purity/Yield | Serum Stability | Reference |
| 177Lu-DOTA-Rituximab | 177Lu | 60 min | 37°C, pH 5.5 | >95% | >90% after 7 days | |
| [18F]AlF-NODA-MP-NCS-Trastuzumab | 18F | 15 min | 30°C, pH 5.5 | 45% Yield | Not Specified |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of this compound to an antibody, followed by purification and characterization of the conjugate.
Protocol 1: Conjugation of this compound to Antibodies
This protocol is a generalized procedure based on standard isothiocyanate coupling chemistry. Researchers should optimize the molar excess of the chelator and reaction time for their specific antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, borate buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Borate Buffer, pH 8.5-9.0
-
Quenching Reagent (optional): 1 M Tris-HCl or Glycine, pH 8.0
-
Purification columns (e.g., PD-10 desalting columns, size-exclusion chromatography columns)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer (0.1 M Sodium Borate Buffer, pH 8.5-9.0) using a desalting column or dialysis.
-
Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm (A280).
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. The isothiocyanate group is moisture-sensitive.
-
-
Conjugation Reaction:
-
Bring the antibody solution to the desired concentration in the Conjugation Buffer.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess of chelator to antibody is recommended).
-
Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize the risk of antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal incubation time may need to be determined empirically for each specific antibody.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 2: Purification of the Antibody-Chelator Conjugate
Purification is crucial to remove unreacted this compound and any small molecule byproducts, which could interfere with subsequent radiolabeling and characterization.
Method: Size-Exclusion Chromatography (SEC)
-
Materials:
-
PD-10 desalting column (or similar)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fraction collection tubes
-
-
Procedure:
-
Equilibrate the PD-10 desalting column with 5 column volumes of PBS (pH 7.4).
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the antibody-chelator conjugate with PBS. The conjugate, being a large molecule, will elute in the void volume (typically the first few fractions).
-
Collect fractions and monitor the protein content of each fraction by measuring the absorbance at 280 nm.
-
Pool the protein-containing fractions.
-
Protocol 3: Characterization of the Antibody-Chelator Conjugate
1. Concentration Measurement:
-
Determine the final concentration of the purified antibody-chelator conjugate using a spectrophotometer at 280 nm.
2. Chelator-to-Antibody Ratio (CAR) Determination:
-
The average number of this compound molecules conjugated per antibody can be determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The mass difference between the unconjugated and conjugated antibody corresponds to the number of attached chelators.
3. Purity and Aggregation Analysis:
-
Assess the purity and the presence of aggregates in the conjugate solution using size-exclusion high-performance liquid chromatography (SE-HPLC). The chromatogram should display a major peak corresponding to the monomeric antibody conjugate.
4. Immunoreactivity Assessment:
-
The binding affinity of the antibody-chelator conjugate to its target antigen should be evaluated to ensure that the conjugation process has not compromised its biological activity. This can be assessed using methods such as ELISA or flow cytometry.
Mandatory Visualization
Caption: Experimental workflow for this compound antibody conjugation.
Caption: HER2 signaling pathway and the inhibitory action of Trastuzumab.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to ¹⁸F-Radiolabeling using NCS-MP-NODA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the radiolabeling of targeting molecules, such as peptides and antibodies, with fluorine-18 (¹⁸F) using the bifunctional chelator NCS-MP-NODA (2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid). The protocol is based on the aqueous aluminum fluoride (Al¹⁸F) chelation method, a rapid and efficient one-step labeling strategy suitable for heat-sensitive biomolecules.
Introduction
The use of positron emission tomography (PET) in molecular imaging has revolutionized diagnostics and drug development. Fluorine-18 is a preferred radionuclide for PET due to its optimal decay characteristics. The Al¹⁸F labeling method offers a significant advantage over traditional multi-step prosthetic group approaches by providing a simple, one-pot aqueous labeling procedure.[1][2] The this compound chelator features a 1,4,7-triazacyclononane-1,4-diacetate (NODA) core, which forms a stable complex with the [Al¹⁸F]²⁺ species, and an isothiocyanate (NCS) group for covalent conjugation to primary amines on targeting biomolecules.[3][4][5]
Principle of Al¹⁸F Labeling
The Al¹⁸F labeling method is based on the strong affinity of aluminum for fluoride ions. In an acidic aqueous solution (typically pH 4-5), [¹⁸F]fluoride reacts with Al³⁺ ions to form the stable [Al¹⁸F]²⁺ complex. This complex is then efficiently captured by the NODA moiety of the this compound-conjugated biomolecule to form a stable, radiolabeled product. The entire process is typically completed within 15-30 minutes at an elevated temperature.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the ¹⁸F-radiolabeling of a peptide conjugated with this compound.
Materials and Reagents
-
This compound conjugated peptide
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O) solution (2 mM in 0.1 M sodium acetate buffer, pH 4)
-
Sodium acetate buffer (0.1 M, pH 4)
-
Ethanol (or other organic co-solvents like acetonitrile)
-
No-carrier-added (n.c.a.) [¹⁸F]fluoride in saline
-
Sep-Pak C18 light cartridge (or equivalent)
-
Sterile water for injection
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (HPLC grade)
-
Heating block or water bath
-
Radio-TLC scanner
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Step-by-Step Radiolabeling Procedure
-
Preparation of the Reaction Mixture:
-
In a sterile reaction vial, add the required volume of the this compound conjugated peptide solution.
-
Add the 2 mM AlCl₃ solution. The molar ratio of peptide to AlCl₃ can be optimized, but a 2:1 ratio is a good starting point.
-
Add the sodium acetate buffer (0.1 M, pH 4) to achieve the desired final reaction volume.
-
-
Addition of [¹⁸F]Fluoride:
-
To the reaction vial, add the no-carrier-added (n.c.a.) [¹⁸F]fluoride in saline.
-
Add an organic co-solvent, such as ethanol, to constitute up to 50% of the total reaction volume. The presence of a co-solvent has been shown to significantly increase the radiochemical yield.
-
-
Reaction Incubation:
-
Securely cap the reaction vial.
-
Heat the reaction mixture at 90-110°C for 15 minutes. Optimal temperature and time may need to be determined empirically for specific peptide conjugates.
-
-
Purification of the Radiolabeled Peptide:
-
After incubation, allow the reaction vial to cool to room temperature.
-
Dilute the reaction mixture with sterile water (e.g., 10 mL).
-
Activate a Sep-Pak C18 light cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the diluted reaction mixture onto the activated C18 cartridge.
-
Wash the cartridge with sterile water (10 mL) to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.
-
Elute the desired ¹⁸F-labeled peptide from the cartridge with 1 mL of ethanol containing 0.1% TFA into a sterile collection vial.
-
-
Solvent Evaporation and Formulation:
-
Evaporate the ethanol from the eluate under a gentle stream of nitrogen or argon at a slightly elevated temperature (e.g., 60°C).
-
Reconstitute the purified ¹⁸F-labeled peptide in a suitable formulation buffer, such as phosphate-buffered saline (PBS), for further use.
-
Quality Control
-
Radiochemical Purity (RCP): Determine the RCP of the final product using radio-TLC and/or radio-HPLC.
-
Radiochemical Yield (RCY): Calculate the decay-corrected RCY based on the initial amount of [¹⁸F]fluoride used.
-
Molar Activity: Determine the molar activity of the final product, which is a critical parameter for in vivo receptor imaging studies.
Data Presentation
The following tables summarize typical quantitative data for the Al¹⁸F labeling of NODA-conjugated peptides, providing a reference for expected outcomes.
| Parameter | Value | Reference |
| Precursor Amount | ||
| Peptide-NCS-MP-NODA | 10 - 200 nmol | |
| AlCl₃ | 9 - 180 nmol | |
| Reaction Conditions | ||
| pH | 4.0 - 4.5 | |
| Temperature | 90 - 110°C | |
| Time | 10 - 20 min | |
| Organic Co-solvent | Ethanol (up to 50% v/v) | |
| Performance Metrics | ||
| Radiochemical Yield (RCY) | 55 - 90% (decay-corrected) | |
| Radiochemical Purity (RCP) | > 98% (after HPLC purification) | |
| Total Synthesis Time | ~30 - 50 min |
Table 1: Summary of Reaction Parameters and Performance Metrics for Al¹⁸F Labeling of NODA-Conjugated Peptides.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the this compound ¹⁸F radiolabeling process.
Caption: Workflow for the ¹⁸F-Radiolabeling of a Peptide using this compound.
Signaling Pathway Diagram (Illustrative)
While this protocol does not involve a biological signaling pathway, the following diagram illustrates the chemical transformation pathway.
Caption: Chemical Pathway of Al¹⁸F Chelation with this compound-Peptide.
References
- 1. Al18F-NODA Benzothiazole Derivatives as Imaging Agents for Cerebrovascular Amyloid in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Optimization and Evaluation of Al18F Labeling Using a NOTA—or RESCA1-Conjugated AE105 Peptide Antagonist of uPAR [frontiersin.org]
Application Notes and Protocols for NCS-MP-NODA Peptide Labeling in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging. The bifunctional chelator, p-NCS-Bn-NODA-GA (NCS-MP-NODA), offers a versatile platform for the development of peptide-based positron emission tomography (PET) imaging agents. Its isothiocyanate (-NCS) group allows for stable covalent conjugation to primary amines on peptides, while the NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety securely chelates various radiometals, most notably Gallium-68 (⁶⁸Ga) and the [¹⁸F]AlF complex. This ability to be labeled with either ⁶⁸Ga or ¹⁸F provides flexibility in radiopharmaceutical production and application, catering to different logistical and imaging requirements.
These application notes provide detailed protocols for the conjugation of this compound to peptides and subsequent radiolabeling for in vivo imaging applications. The methodologies are designed to ensure high radiochemical yield, purity, and stability of the final radiolabeled peptide conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data for the radiolabeling of NODA-based peptide conjugates. While specific data for this compound may vary depending on the peptide, these values provide a general benchmark for expected outcomes.
Table 1: Radiolabeling Efficiency and Specific Activity
| Radionuclide | Chelator Conjugate | Radiolabeling Conditions | Radiochemical Yield (RCY) | Specific Activity (GBq/µmol) | Reference |
| ⁶⁸Ga | NODAGA-RGD | 10-15 min, 85-95°C, pH 3-4 | >95% | Not Reported | [1] |
| ¹⁸F (as [¹⁸F]AlF) | NODA-MPAEM-Fab' | ~30 min, 105°C | 49-82% | 10.9 - 19.5 | [2] |
| ⁶⁴Cu | p-SCN-NOTA-Rituximab | Not Specified | >95% (at 31 nM) | Not Reported | [3] |
Table 2: In Vivo Stability and Biodistribution of a ⁶⁸Ga-NODAGA-RGD Peptide [4]
| Time Post-Injection | Blood (%ID/L) | Liver (%ID/L) | Kidneys (%ID/L) | Muscle (%ID/L) |
| 60 min | 0.56 ± 0.43 | 0.54 ± 0.39 | >1 (High uptake) | 0.16 ± 0.08 |
Note: Data presented is for a NODAGA-RGD peptide and is intended to be representative. Actual values for this compound conjugates will be peptide-specific.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the covalent attachment of the this compound chelator to a peptide containing a primary amine (e.g., N-terminus or lysine side chain).
Materials:
-
Peptide of interest with a primary amine
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer or Sodium Borate Buffer (pH 8.5-9.0)
-
Purification supplies (e.g., size-exclusion chromatography column or HPLC system)
Procedure:
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate or borate buffer (pH 8.5-9.0) to a final concentration of 2-10 mg/mL. It is crucial to use a buffer free of primary amines (e.g., Tris) as they will compete with the peptide for conjugation.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL. The isothiocyanate group is susceptible to hydrolysis, so it is imperative to use anhydrous solvents and prepare the solution just prior to the reaction.
-
Conjugation Reaction: Add a 2- to 5-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio may need to be determined empirically for each peptide.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. Protect the reaction mixture from light if the peptide or chelator is light-sensitive.
-
Purification of the NODA-Peptide Conjugate: Following the incubation, it is essential to remove unreacted this compound and any byproducts. This is commonly achieved by:
-
Size-Exclusion Chromatography: Use a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS or ammonium acetate). The larger NODA-peptide conjugate will elute first.
-
Reverse-Phase HPLC (RP-HPLC): This is the standard method for peptide purification, using a C18-modified silica column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA)[5].
-
-
Characterization: Confirm the successful conjugation and determine the purity of the NODA-peptide conjugate using analytical HPLC and mass spectrometry.
Protocol 2: Radiolabeling of NODA-Peptide Conjugate with Gallium-68 (⁶⁸Ga)
This protocol outlines the radiolabeling of the purified NODA-peptide conjugate with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
Purified NODA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile reaction vial
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water
-
Physiologically compatible buffer (e.g., saline or PBS)
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, add the purified NODA-peptide conjugate (typically 10-50 µg).
-
Add sodium acetate buffer to adjust the pH of the final reaction mixture to 3.5-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
-
Incubation: Heat the reaction mixture at 90-95°C for 5-15 minutes.
-
Purification of the ⁶⁸Ga-NODA-Peptide:
-
Pre-condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove any unbound ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-NODA-peptide from the cartridge with a small volume of ethanol/water mixture (e.g., 50% ethanol).
-
-
Final Formulation: The eluted, purified radiolabeled peptide is then typically formulated in a physiologically compatible buffer for in vivo use.
Protocol 3: Radiolabeling of NODA-Peptide Conjugate with [¹⁸F]AlF
This protocol describes the labeling of the NODA-peptide conjugate with ¹⁸F via the formation of an aluminum fluoride complex.
Materials:
-
Purified NODA-peptide conjugate
-
[¹⁸F]Fluoride in water
-
Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)
-
Sodium acetate buffer (0.1 M, pH 4.0)
-
Ethanol
-
Sterile reaction vial
-
Heating block or water bath
-
C18 Sep-Pak cartridge
Procedure:
-
Preparation of [¹⁸F]AlF Complex:
-
In a sterile reaction vial, mix the aqueous [¹⁸F]fluoride with the AlCl₃ solution.
-
Allow the mixture to stand at room temperature for 10-15 minutes to form the [¹⁸F]AlF complex.
-
-
Radiolabeling Reaction:
-
Add the NODA-peptide conjugate to the vial containing the [¹⁸F]AlF complex.
-
Add ethanol to the reaction mixture to a final concentration of 50-90% (v/v).
-
Heat the reaction mixture at 100-110°C for 15 minutes.
-
-
Purification and Formulation: Follow the same purification and formulation steps as described in Protocol 2 (steps 4 and 5).
Protocol 4: Quality Control of Radiolabeled Peptides
Robust quality control is imperative to ensure the identity, purity, and stability of the final radiolabeled peptide.
Methods:
-
Radio-Thin Layer Chromatography (Radio-TLC):
-
Stationary Phase: ITLC-SG paper.
-
Mobile Phase: A common mobile phase for determining free ⁶⁸Ga is 0.1 M sodium citrate buffer (pH 5.5). The radiolabeled peptide will remain at the origin, while free ⁶⁸Ga will move with the solvent front.
-
Analysis: Analyze the strip using a radio-TLC scanner to determine the radiochemical purity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system equipped with a radioactivity detector.
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Analysis: The retention time of the radiolabeled peptide should be compared to that of a non-radioactive, "cold" standard. This method provides information on radiochemical purity and can be used to determine specific activity.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound peptide labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [68Ga]NODAGA-RGD – Metabolic stability, biodistribution, and dosimetry data from patients with hepatocellular carcinoma and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Application Note & Protocol: Purification of NCS-MP-NODA Conjugates using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The bifunctional chelator, S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4-diacetic acid (NCS-MP-NODA), is a critical component in the development of targeted radiopharmaceuticals. Its isothiocyanate group allows for stable conjugation to primary amines on biomolecules such as peptides and antibodies, while the NODA macrocycle efficiently chelates radiometals. To ensure the quality, efficacy, and safety of the final radiolabeled product, purification of the this compound conjugate from unreacted starting materials is a crucial step. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this purification, offering high resolution and recovery.[1][2] This document provides a detailed protocol for the purification of this compound conjugates using HPLC.
Logical Workflow for Conjugation and Purification
The overall process involves the conjugation of the biomolecule with the this compound chelator, followed by purification of the resulting conjugate.
Caption: Workflow for the conjugation of a biomolecule with this compound and subsequent purification by RP-HPLC.
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector is required. For radiolabeled compounds, a radioactivity detector should be connected in series.
-
Columns: A C18 reversed-phase column is typically used for peptide and small protein conjugates.[1] For larger proteins like antibodies, a C4 or a column with a larger pore size (300 Å) may be more suitable to improve recovery and peak shape.[1]
-
Solvents: HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).
-
Sample: Crude reaction mixture containing the this compound conjugate, unreacted biomolecule, and excess this compound.
-
Miscellaneous: HPLC vials, filters for sample and mobile phase preparation.
Preparation of Mobile Phases
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Note: TFA is a common ion-pairing agent that improves peak shape for peptides and proteins. All mobile phases should be filtered and degassed before use.
Sample Preparation
-
If the crude reaction mixture is lyophilized, reconstitute it in a minimal amount of a solvent compatible with the initial HPLC conditions (e.g., a low percentage of Mobile Phase B in Mobile Phase A).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC Purification Protocol
The following is a general protocol that should be optimized for the specific this compound conjugate.
Instrumentation and Conditions:
| Parameter | Peptide Conjugate | Antibody Conjugate |
| Column | Preparative C18, 10 µm, 250 x 10 mm | Preparative C4, 5 µm, 300 Å, 250 x 10 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min | 3.0 mL/min |
| Detection | 220 nm and 280 nm | 280 nm |
| Column Temperature | 30 °C | 40-60 °C (higher temps can improve recovery) |
| Injection Volume | 100 - 2000 µL (depending on concentration) | 100 - 2000 µL (depending on concentration) |
Gradient Elution Program:
The gradient should be optimized to achieve baseline separation between the conjugate, the unconjugated biomolecule, and the free chelator. The conjugate will be more hydrophobic than the unconjugated biomolecule and will thus elute later.
| Time (min) | % Mobile Phase B (Peptide) | % Mobile Phase B (Antibody) |
| 0.0 | 10 | 20 |
| 5.0 | 10 | 20 |
| 35.0 | 60 | 50 |
| 40.0 | 95 | 95 |
| 45.0 | 95 | 95 |
| 46.0 | 10 | 20 |
| 55.0 | 10 | 20 |
Fraction Collection and Analysis
-
Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analyze the purity of each fraction using analytical RP-HPLC with a faster gradient.
-
Confirm the identity of the product in the desired fractions using mass spectrometry (e.g., LC-MS).
-
Pool the fractions containing the pure this compound conjugate.
-
Lyophilize the pooled fractions to obtain the purified conjugate as a solid.
Data Presentation
The successful purification of an this compound conjugate will result in the separation of three main components. The expected elution order is:
-
Free this compound: The most hydrophobic small molecule, which may elute early or late depending on the gradient, but will be well-separated from the larger molecules.
-
Unconjugated Biomolecule: The native peptide or antibody.
-
This compound Conjugate: The conjugation of the hydrophobic chelator will increase the overall hydrophobicity of the biomolecule, leading to a longer retention time on the reversed-phase column compared to the unconjugated biomolecule.
Table of Expected HPLC Results (Hypothetical Data):
| Compound | Expected Retention Time (min) | Purity after Purification | Recovery Yield |
| Free this compound | ~15-20 | N/A | N/A |
| Unconjugated Peptide | ~25 | N/A | N/A |
| This compound-Peptide Conjugate | ~28-30 | >95% | ~70-85% |
| Unconjugated Antibody | ~22 | N/A | N/A |
| This compound-Antibody Conjugate | ~25-27 | >98% | ~80-90% |
Signaling Pathway and Experimental Logic
The purification strategy is based on the change in physicochemical properties, specifically hydrophobicity, upon conjugation.
Caption: Logic of separation based on increased hydrophobicity of the conjugate.
By following this detailed protocol, researchers can effectively purify this compound conjugates, ensuring high purity for subsequent radiolabeling and in vitro/in vivo studies.
References
Application Notes and Protocols for NCS-MP-NODA Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a pivotal step in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The chelator, NCS-MP-NODA (p-isothiocyanato-benzyl-1,4,7-triazacyclononane-1,4-diacetic acid), provides a stable coordination site for various radiometals, while the isothiocyanate (-NCS) functional group allows for covalent attachment to the antibody. The -NCS group reacts with primary amines, predominantly the ε-amino group of lysine residues on the antibody surface, to form a stable thiourea bond.[1][2]
Optimizing the molar ratio of chelator to antibody is critical to achieving a sufficient number of chelators per antibody for efficient radiolabeling, without compromising the antibody's immunoreactivity and in vivo characteristics.[3][4] This document provides a comprehensive guide to calculating the molar ratio and a detailed protocol for the conjugation of this compound to antibodies.
Calculating the Molar Ratio
The molar ratio of chelator to antibody significantly influences the final chelator-to-antibody ratio (CAR) of the conjugate. A higher molar excess of the chelator generally leads to a higher CAR, but an excessive CAR can lead to loss of immunoreactivity, aggregation, and altered pharmacokinetic properties.[3] Therefore, it is often necessary to test a range of molar ratios to determine the optimal conditions for a specific antibody.
General Formula:
To calculate the mass of this compound required for a specific molar excess, use the following formula:
Mass of Chelator (mg) = (Molar Excess × Mass of Antibody (mg) × MW of Chelator ( g/mol )) / MW of Antibody ( g/mol )
Where:
-
Molar Excess: The desired molar ratio of chelator to antibody (e.g., 10, 20, 50).
-
Mass of Antibody: The starting mass of the antibody.
-
MW of Chelator: The molecular weight of this compound.
-
MW of Antibody: The molecular weight of the antibody (typically ~150,000 g/mol for IgG).
Summary of Molar Ratios from Literature for Similar Isothiocyanate and NHS-Ester Chelator Conjugations:
| Chelator Type | Antibody/Protein | Molar Excess of Chelator (Chelator:Antibody) | Resulting Chelator:Antibody Ratio (Average) | Reference |
| p-NCS-Bn-DOTA | Rituximab | 5:1 | 1.62 ± 0.5 | |
| p-NCS-Bn-DOTA | Rituximab | 10:1 | 6.42 ± 1.72 | |
| p-NCS-Bn-DOTA | Rituximab | 50:1 | 11.01 ± 2.64 | |
| p-SCN-Bn-DOTA | Monoclonal Antibody | 10:1 to 20:1 | Not specified | |
| NHS-ester activated chelator | Antibody | 5:1, 10:1, 20:1 | Optimization recommended | |
| NH2-NODA-GA (as NHS ester) | Antibody | 5:1 to 20:1 | Optimization recommended |
Experimental Workflow Diagram
Caption: High-level workflow for this compound conjugation to an antibody.
Detailed Experimental Protocol
This protocol provides a general method for conjugating this compound to an antibody. Optimization of reaction conditions, particularly the molar excess of the chelator, may be required for each specific antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0.
-
Purification equipment: Size-Exclusion Chromatography (SEC) system (e.g., PD-10 desalting columns).
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO).
Protocol:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0). This can be done using a centrifugal filter unit or dialysis. The basic pH is crucial for deprotonating the lysine amino groups, enhancing their nucleophilicity.
-
Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the antibody solution spectrophotometrically (A280).
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dissolved this compound to achieve the desired molar excess (e.g., 10- to 20-fold) over the antibody.
-
Slowly add the calculated volume of the this compound solution to the antibody solution while gently mixing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation. For sensitive antibodies, the reaction can be performed at 4°C overnight.
-
-
Purification of the Conjugate:
-
Following the incubation, it is essential to remove unreacted this compound and any reaction byproducts.
-
The most common method for purification is Size-Exclusion Chromatography (SEC). For small-scale preparations, a PD-10 desalting column is suitable.
-
Equilibrate the SEC column with a suitable buffer for storage and subsequent applications (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the high molecular weight antibody conjugate, which will elute first. The low molecular weight free chelator will be retained on the column and elute later.
-
-
Characterization of the Conjugate:
-
Determine the final concentration of the purified antibody-NODA conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).
-
Determine the chelator-to-antibody ratio (CAR). This can be done using various methods, including mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.
-
Assess the immunoreactivity of the conjugate to ensure that the conjugation process has not adversely affected its binding affinity to the target antigen. A common method for this is a cell-binding assay (e.g., Lindmo assay).
-
Troubleshooting
-
Low Conjugation Efficiency:
-
Suboptimal pH: Ensure the pH of the conjugation buffer is between 8.5 and 9.0.
-
Inactive Chelator: Use freshly prepared this compound solution. The isothiocyanate group can degrade upon exposure to moisture.
-
Competing Amines: Ensure the antibody buffer is free of primary amine-containing substances like Tris or glycine.
-
-
Loss of Immunoreactivity:
-
High CAR: Reduce the molar excess of the chelator in the conjugation reaction.
-
Harsh Reaction Conditions: Consider performing the conjugation at a lower temperature (4°C) or for a shorter duration.
-
-
Antibody Aggregation:
-
High Antibody Concentration: Optimize the antibody concentration during the reaction.
-
Excessive Chelator: A very high molar excess of the chelator can sometimes lead to aggregation. Analyze the purified conjugate by SEC to check for aggregates.
-
References
Application Notes and Protocols for Gallium-68 Labeling using NCS-MP-NODA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, owing to its favorable decay characteristics and convenient on-site availability from a ⁶⁸Ge/⁶⁸Ga generator. The development of robust and efficient bifunctional chelators is paramount for the successful preparation of ⁶⁸Ga-labeled radiopharmaceuticals. NCS-MP-NODA (p-isothiocyanatobenzyl-NODA-MP) is a bifunctional chelator designed for the stable complexation of ⁶⁸Ga and covalent conjugation to biomolecules.
The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) backbone of this compound allows for rapid and efficient labeling with ⁶⁸Ga under mild conditions, often at room temperature. This is a significant advantage over traditional chelators that may require heating, which can be detrimental to sensitive biomolecules such as proteins and peptides. The p-isothiocyanatobenzyl functional group provides a reactive moiety for the formation of a stable thiourea bond with primary amine groups present on targeting vectors like antibodies and peptides.
These application notes provide detailed protocols for the conjugation of this compound to proteins and peptides, the subsequent radiolabeling with ⁶⁸Ga, and quality control procedures.
Data Presentation
Gallium-68 Labeling Efficiency and Conditions
The following table summarizes the typical radiolabeling conditions and achievable radiochemical purity (RCP) for ⁶⁸Ga-labeling of NODA-GA conjugates. While specific data for this compound is limited, the data for structurally similar NODAGA conjugates provide a strong indication of its performance. NODAGA-Ubiquicidin (UBI) conjugates have been shown to be consistently labeled with ⁶⁸Ga in high radiochemical yields (>95%).[1]
| Parameter | Condition | Observation |
| Precursor | This compound conjugated peptide/protein | 10-50 µg |
| ⁶⁸Ga Source | ⁶⁸Ge/⁶⁸Ga Generator Eluate (0.1 M HCl) | Activity concentration can vary |
| Buffer | Sodium Acetate (0.25 M) or HEPES (0.5 M) | pH adjusted to 4.0 - 5.5 |
| Reaction Temperature | Room Temperature (20-25°C) or 60-95°C | NODA-GA derivatives are known for efficient room temperature labeling. Heating can be applied to optimize for specific conjugates. For some DOTA-peptides, heating to 95°C for 15 minutes is required to achieve >90% labeling efficiency.[2] |
| Reaction Time | 5 - 15 minutes | Rapid labeling is a key feature of NODA-GA chelators. |
| Radiochemical Purity (RCP) | > 95% | Typically achieved without the need for post-labeling purification. |
In Vitro Stability of ⁶⁸Ga-labeled NODA-conjugates
The stability of the ⁶⁸Ga-chelate complex is crucial for in vivo applications. The following table presents stability data for a ⁶⁸Ga-labeled NODAGA-peptide conjugate in various media. This data provides an expected performance profile for ⁶⁸Ga-NCS-MP-NODA conjugates. A study on a [⁶⁸Ga]NODAGA-peptide showed it to be more stable in plasma and urine compared to its DOTA counterpart.[3]
| Medium | Incubation Time | Stability (% Intact Radiopharmaceutical) | Reference |
| Human Serum | 1 hour | > 95% | |
| Human Serum | 4 hours | > 90% | |
| 0.9% NaCl | 4 hours | > 98% | |
| DTPA solution (0.5 mM) | 1 hour | > 95% |
Experimental Protocols
Conjugation of this compound to Proteins/Peptides
This protocol describes the covalent attachment of the p-isothiocyanatobenzyl group of this compound to primary amine groups (e.g., lysine residues) of a protein or peptide.
Materials:
-
Protein or peptide of interest
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., PD-10 desalting column or size-exclusion chromatography)
-
Reaction vials
-
Magnetic stirrer and stir bar
Procedure:
-
Protein/Peptide Preparation: Dissolve the protein or peptide in the Conjugation Buffer to a final concentration of 2-10 mg/mL. If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
While gently stirring, add a 5- to 20-fold molar excess of the this compound solution to the protein/peptide solution. The optimal molar ratio should be determined empirically for each biomolecule.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle stirring. Protect the reaction from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and by-products by purifying the conjugate using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC).
-
The purified conjugate can be aliquoted and stored at -20°C or -80°C until use.
-
Gallium-68 Radiolabeling of this compound Conjugate
This protocol outlines the procedure for radiolabeling the purified this compound conjugate with ⁶⁸Ga.
Materials:
-
This compound conjugated protein/peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sterile 0.1 M HCl for elution
-
Sterile Sodium Acetate solution (e.g., 0.25 M)
-
Sterile reaction vial (e.g., 1.5 mL Eppendorf tube)
-
Heating block (optional)
-
Quality control system (radio-TLC or radio-HPLC)
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.
-
Buffering: In a sterile reaction vial, add the required volume of sodium acetate solution to the ⁶⁸GaCl₃ eluate to adjust the pH to 4.0-5.5.
-
Radiolabeling Reaction:
-
Add the this compound conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Vortex the reaction mixture gently.
-
Incubate at room temperature (20-25°C) for 10-15 minutes. For some conjugates, heating at 60-95°C for 5-10 minutes may be explored to optimize radiochemical yield.
-
-
Final Formulation: In most cases, the reaction mixture can be used directly for in vitro or in vivo studies without further purification, provided the radiochemical purity is >95%. If necessary, the final product can be formulated in a physiologically compatible buffer (e.g., sterile saline).
Quality Control of ⁶⁸Ga-NCS-MP-NODA-conjugate
Quality control is essential to determine the radiochemical purity of the final product.
Method 1: Radio-Thin Layer Chromatography (Radio-TLC)
-
Stationary Phase: iTLC-SG strips
-
Mobile Phase A (for free ⁶⁸Ga): 0.1 M Sodium Citrate, pH 5.5. In this system, the ⁶⁸Ga-labeled conjugate remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga migrates with the solvent front (Rf = 0.9-1.0).
-
Mobile Phase B (for colloidal ⁶⁸Ga): 1 M Ammonium Acetate:Methanol (1:1 v/v). In this system, colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.1), while the ⁶⁸Ga-labeled conjugate migrates with the solvent front (Rf = 0.9-1.0).
-
Procedure:
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto two separate iTLC-SG strips.
-
Develop one strip in Mobile Phase A and the other in Mobile Phase B.
-
Allow the solvent front to travel near the top of the strip, then remove and dry the strips.
-
Analyze the strips using a radio-TLC scanner to determine the distribution of radioactivity.
-
Method 2: Radio-High Performance Liquid Chromatography (Radio-HPLC)
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Flow Rate: 1 mL/min
-
Detection: In-line UV (220 nm or 280 nm) and radioactivity detectors.
-
Expected Results: Free ⁶⁸Ga will elute at an early retention time. The ⁶⁸Ga-labeled conjugate will elute as a single major radioactive peak at a later retention time, which should correspond to the UV peak of the conjugate.
Mandatory Visualizations
References
- 1. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences [mdpi.com]
- 3. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Binding Assays with NCS-MP-NODA Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cell binding assays with NCS-MP-NODA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(carboxymethyl)cyclododecane) conjugates. The protocols detailed below are essential for characterizing the binding affinity and specificity of these conjugates, which are crucial steps in the development of targeted radiopharmaceuticals for diagnostics and therapy.
Introduction
This compound is a bifunctional chelator commonly used to conjugate radiometals to targeting molecules such as antibodies, peptides, or small molecules. The isothiocyanate group (-NCS) of the chelator reacts with primary amines on the targeting moiety, while the NODA (1,4,7-triazacyclononane-1,4-diacetic acid) portion securely chelates a variety of radiometals. Evaluating the in vitro binding characteristics of the resulting radiolabeled conjugate is critical to ensure that the conjugation and radiolabeling processes have not compromised its ability to bind to its intended biological target.
This document outlines the protocols for saturation and competition binding assays, which are fundamental for determining key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki).
Data Presentation: Quantitative Binding Parameters
The following table summarizes representative quantitative data obtained from in vitro cell binding assays with a radiolabeled antibody conjugate. This data is presented as an example to illustrate the typical parameters measured. For a specific this compound conjugate, these values must be determined experimentally.
| Conjugate | Cell Line | Target | Assay Type | Kd (nM) | Bmax (receptors/cell) | IC50 (nM) | Ki (nM) |
| [¹¹¹In]In-DOTA-Trastuzumab | SK-BR-3 | HER2 | Saturation | 12 ± 3 | 4.2 ± 0.2 x 10⁶ | N/A | N/A |
| Hypothetical [¹⁷⁷Lu]Lu-NCS-MP-NODA-Peptide X | MDA-MB-231 | Receptor Y | Saturation | 5.5 ± 0.8 | 1.5 ± 0.3 x 10⁵ | N/A | N/A |
| Hypothetical [⁶⁸Ga]Ga-NCS-MP-NODA-Peptide X | MDA-MB-231 | Receptor Y | Competition | N/A | N/A | 15.2 ± 2.1 | 8.9 ± 1.2 |
Note: Data for [¹¹¹In]In-DOTA-Trastuzumab is derived from published literature and serves as a relevant example due to the similar nature of chelator-conjugated antibodies. Data for the hypothetical peptide conjugate is for illustrative purposes.
Experimental Protocols
Detailed methodologies for saturation and competition binding assays are provided below. These protocols are designed to be adapted for specific this compound conjugates and cell lines.
Protocol 1: Saturation Radioligand Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled this compound conjugate.[1][2]
Materials:
-
Target-positive cells (e.g., SK-BR-3 for HER2-targeted conjugates)
-
Radiolabeled this compound conjugate (e.g., [¹⁷⁷Lu]Lu-NCS-MP-NODA-Trastuzumab)
-
Unlabeled this compound conjugate (for non-specific binding determination)
-
Binding Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Cell scraper or trypsin/EDTA
-
Gamma counter or scintillation counter
-
96-well plates or microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Culture target-positive cells to 80-90% confluency.
-
Harvest cells using a cell scraper or by gentle trypsinization.
-
Wash the cells twice with ice-cold binding buffer.
-
Resuspend the cells in binding buffer and determine the cell concentration using a hemocytometer. Adjust the concentration to 1-2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of the radiolabeled this compound conjugate in binding buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
For each concentration of the radiolabeled conjugate, prepare triplicate wells/tubes for total binding and triplicate wells/tubes for non-specific binding.
-
To the non-specific binding wells/tubes, add a 100- to 1000-fold excess of the unlabeled conjugate.
-
-
Incubation:
-
Add 50 µL of the cell suspension (50,000 - 100,000 cells) to each well/tube.
-
Add 50 µL of the appropriate radiolabeled conjugate dilution to the total and non-specific binding wells/tubes.
-
Incubate the plates/tubes at 4°C for 2-4 hours with gentle agitation to reach equilibrium. The optimal incubation time should be determined experimentally.
-
-
Separation of Bound and Free Ligand:
-
Centrifuge the plates/tubes at 3000 rpm for 5 minutes at 4°C.
-
Carefully aspirate the supernatant containing the unbound radioligand.
-
Wash the cell pellets twice with 200 µL of ice-cold wash buffer.
-
-
Quantification:
-
Lyse the cells in the wells/tubes with a suitable lysis buffer or solubilizer.
-
Transfer the lysate to counting vials.
-
Measure the radioactivity in each vial using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration.
-
Plot the specific binding (y-axis) against the concentration of the radiolabeled conjugate (x-axis).
-
Use a non-linear regression analysis (e.g., one-site binding model) in software like GraphPad Prism to determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled this compound conjugate by measuring its ability to compete with a known radioligand for binding to the target receptor.[3]
Materials:
-
Target-positive cells
-
Known radioligand with high affinity for the target receptor
-
Unlabeled this compound conjugate (the test compound)
-
Binding Buffer
-
Wash Buffer
-
Gamma counter or scintillation counter
-
96-well plates or microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled this compound conjugate in binding buffer.
-
Prepare a solution of the radioligand at a constant concentration, typically at or below its Kd.
-
Set up triplicate wells/tubes for each concentration of the unlabeled conjugate. Also, include control wells for total binding (radioligand only) and non-specific binding (radioligand with a large excess of a known unlabeled ligand).
-
-
Incubation:
-
Add 50 µL of the cell suspension to each well/tube.
-
Add 25 µL of the unlabeled conjugate dilution (or buffer for total binding) to the respective wells/tubes.
-
Add 25 µL of the radioligand solution to all wells/tubes.
-
Incubate at 4°C for 2-4 hours with gentle agitation.
-
-
Separation and Quantification:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of specific binding (y-axis) against the log concentration of the unlabeled conjugate (x-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the unlabeled conjugate that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cell binding assays.
HER2 Signaling Pathway
The following diagram illustrates the signaling pathway of HER2, a common target for antibody-based this compound conjugates like those derived from trastuzumab. Trastuzumab binding to HER2 is believed to inhibit downstream signaling, leading to reduced cell proliferation and survival.[4][5]
Caption: HER2 signaling pathway and Trastuzumab inhibition.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Models in NCS-MP-NODA Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling both diagnostic imaging and therapeutic intervention. The bifunctional chelator, SCN-Bz-NODA-MP (NCS-MP-NODA), represents a significant advancement in this field. Its structure incorporates a p-isothiocyanatobenzyl group for covalent conjugation to primary amines on biomolecules, a mesoporous silica nanoparticle (MP) core for potential drug loading and modification of pharmacokinetics, and a NODA (1,4,7-triazacyclononane-1,4-diacetic acid) chelating moiety for stable complexation with various radiometals, notably for Positron Emission Tomography (PET) imaging with Aluminum-18F (Al¹⁸F).
These application notes provide detailed protocols for the conjugation of this compound to a targeting moiety, its subsequent radiolabeling, and the assessment of the resulting conjugate's biodistribution in preclinical animal models. The provided methodologies are essential for evaluating the in vivo behavior, targeting efficacy, and dosimetry of novel radiopharmaceuticals based on the this compound platform.
Core Principles of this compound Biodistribution Studies
The biodistribution of a radiolabeled this compound conjugate is influenced by a combination of factors:
-
The Targeting Moiety: The specificity and affinity of the conjugated biomolecule (e.g., antibody, peptide, or small molecule) for its target receptor or antigen are the primary determinants of uptake in target tissues.
-
The this compound Platform: The physicochemical properties of the mesoporous silica nanoparticle core, such as size, shape, and surface chemistry (e.g., PEGylation), can significantly impact the conjugate's pharmacokinetics, including circulation half-life and clearance pathways.
-
The Radiometal: The choice of radiometal and the stability of its complex with the NODA chelator are critical for ensuring that the detected radioactivity accurately reflects the localization of the conjugate.
Preclinical biodistribution studies in appropriate animal models are therefore indispensable for characterizing these interactions and predicting the clinical performance of an this compound-based radiopharmaceutical.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via the reaction of the isothiocyanate group with primary amines on the antibody.
Materials:
-
Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing stabilizers.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate Buffer (1 M, pH 8.5-9.0)
-
PD-10 Desalting Columns (or equivalent size exclusion chromatography system)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dialyze the mAb against 0.1 M sodium bicarbonate buffer (pH 8.5) overnight at 4°C to remove any interfering substances and to adjust the pH for optimal conjugation.
-
Determine the final concentration of the antibody using a spectrophotometer at 280 nm. Adjust the concentration to 5-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately prior to use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound solution to the antibody solution at a molar ratio of 10:1 to 20:1 (chelator:antibody). The optimal ratio should be determined empirically for each specific antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Purify the mAb-NCS-MP-NODA conjugate from unreacted chelator using a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the purified conjugate, which will elute in the void volume.
-
-
Characterization:
-
Determine the final concentration of the purified conjugate.
-
Assess the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry.
-
Protocol 2: Radiolabeling of mAb-NCS-MP-NODA with Aluminum-18F (Al¹⁸F)
This protocol outlines the one-pot radiolabeling of the mAb-NCS-MP-NODA conjugate with ¹⁸F using the aluminum fluoride method.[1]
Materials:
-
mAb-NCS-MP-NODA conjugate
-
[¹⁸F]Fluoride in saline
-
Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.0)
-
Sodium Acetate Buffer (0.5 M, pH 4.5)
-
Acetonitrile
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) system for quality control
Procedure:
-
Reaction Mixture Preparation:
-
In a sterile reaction vial, combine the following:
-
50 µL of 0.5 M sodium acetate buffer (pH 4.5)
-
10 µL of 2 mM AlCl₃ solution
-
Up to 200 µL of [¹⁸F]Fluoride solution
-
200 µL of acetonitrile
-
-
Gently mix the solution.
-
-
Radiolabeling Reaction:
-
Add the mAb-NCS-MP-NODA conjugate (typically 50-100 µg) to the reaction mixture.
-
Heat the reaction vial at 100-110°C for 15 minutes.[2]
-
-
Purification:
-
If necessary, purify the radiolabeled antibody from unreacted [¹⁸F]fluoride using a size-exclusion column (e.g., PD-10) equilibrated with sterile PBS.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using ITLC with an appropriate mobile phase. The RCP should typically be >95%.
-
Measure the specific activity of the radiolabeled antibody.
-
Protocol 3: Animal Biodistribution Study
This protocol describes a typical biodistribution study in tumor-bearing mice to evaluate the in vivo behavior of the radiolabeled mAb-NCS-MP-NODA conjugate.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors relevant to the mAb target).
-
Radiolabeled mAb-NCS-MP-NODA conjugate.
-
Sterile saline for injection.
-
Anesthesia (e.g., isoflurane).
-
Gamma counter.
-
Standard laboratory equipment for animal handling and dissection.
Procedure:
-
Animal Preparation:
-
Acclimatize tumor-bearing mice to the laboratory conditions for at least one week before the study.
-
Randomly assign mice to different time-point groups (e.g., 2, 24, 48, and 72 hours post-injection), with n=3-5 mice per group.
-
-
Injection:
-
Anesthetize the mice.
-
Administer a known amount of the radiolabeled conjugate (typically 1-5 MBq in 100-200 µL of sterile saline) via tail vein injection.
-
-
Tissue Collection:
-
At the designated time points, euthanize the mice by an approved method.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain).
-
-
Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose standard using a calibrated gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios to assess targeting specificity.
-
Data Presentation
The following tables provide a template for summarizing quantitative biodistribution data. The presented data is a representative example based on typical biodistribution profiles of radiolabeled antibodies in tumor-bearing mice and should be replaced with experimentally derived data.
Table 1: Biodistribution of [¹⁸F]AlF-mAb-NCS-MP-NODA in Tumor-Bearing Mice (%ID/g ± SD)
| Organ | 2 h p.i. | 24 h p.i. | 48 h p.i. | 72 h p.i. |
| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 4.1 ± 0.8 | 2.0 ± 0.5 |
| Tumor | 8.5 ± 1.2 | 15.3 ± 2.5 | 18.2 ± 3.1 | 16.5 ± 2.8 |
| Heart | 3.1 ± 0.6 | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Lungs | 5.2 ± 0.9 | 3.1 ± 0.7 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Liver | 10.5 ± 1.8 | 12.1 ± 2.0 | 10.5 ± 1.7 | 8.2 ± 1.4 |
| Spleen | 4.8 ± 0.8 | 6.2 ± 1.1 | 5.5 ± 0.9 | 4.1 ± 0.7 |
| Kidneys | 6.5 ± 1.1 | 4.2 ± 0.8 | 2.8 ± 0.5 | 1.9 ± 0.4 |
| Muscle | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Bone | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.8 ± 0.6 | 2.6 ± 0.5 |
Table 2: Tumor-to-Organ Ratios of [¹⁸F]AlF-mAb-NCS-MP-NODA in Tumor-Bearing Mice
| Ratio | 2 h p.i. | 24 h p.i. | 48 h p.i. | 72 h p.i. |
| Tumor/Blood | 0.56 | 1.80 | 4.44 | 8.25 |
| Tumor/Muscle | 5.67 | 15.30 | 26.00 | 33.00 |
| Tumor/Liver | 0.81 | 1.26 | 1.73 | 2.01 |
| Tumor/Kidney | 1.31 | 3.64 | 6.50 | 8.68 |
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: NCS-MP-NODA Radiochemical Yield Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiochemical yield with the bifunctional chelator NCS-MP-NODA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4,7-triacetic acid) is a bifunctional chelator. It is designed to first be conjugated to a targeting molecule (e.g., a peptide, antibody, or small molecule) via its isothiocyanate (-NCS) group. Subsequently, the NODA (1,4,7-triazacyclononane-1,4,7-triacetic acid) moiety can be used to chelate a variety of radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu), for use in nuclear medicine imaging (PET, SPECT) and therapy.
Q2: What are the common causes of low radiochemical yield with this compound?
A2: Low radiochemical yield in this compound labeling experiments is typically attributed to one or more of the following factors:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation.
-
Metal Ion Contamination: Competing metal ions can interfere with the incorporation of the desired radiometal.
-
Low Precursor Concentration: An insufficient amount of the this compound conjugate can lead to incomplete capture of the radionuclide.
-
Suboptimal Reaction Temperature and Time: Reaction kinetics can be highly dependent on temperature and incubation duration.
-
Radiolysis: High radioactivity concentrations can lead to the degradation of the precursor or the final product.
-
Poor Quality of Radionuclide: The purity and specific activity of the radionuclide solution can impact labeling efficiency.
Q3: How can I confirm that the this compound has been successfully conjugated to my targeting molecule?
A3: It is crucial to verify the successful conjugation of this compound to your targeting molecule before proceeding with radiolabeling. This can be accomplished using analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the expected mass increase of the targeting molecule after conjugation.
-
High-Performance Liquid Chromatography (HPLC): To observe a shift in the retention time of the conjugated product compared to the unconjugated starting material.
Troubleshooting Guide for Low Radiochemical Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low radiochemical yield.
Problem: Consistently Low Radiochemical Yield (<80%)
Troubleshooting Workflow:
Technical Support Center: Optimizing NCS-MP-NODA Conjugation Efficiency
Welcome to the technical support center for NCS-MP-NODA conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation to an antibody?
A1: The conjugation process relies on the reaction between the isothiocyanate group (-NCS) on the this compound molecule and the primary amine groups (-NH2) on the antibody. The most common target for this reaction is the ε-amino group of lysine residues on the antibody's surface. This reaction forms a stable thiourea bond, covalently linking the NODA chelator to the antibody. This process is most efficient at a slightly alkaline pH (typically 8.5-9.5), which deprotonates the amino groups, thereby increasing their nucleophilicity and reactivity towards the isothiocyanate group.[1][2]
Q2: What is the optimal pH for this compound conjugation?
A2: The optimal pH range for the reaction between an isothiocyanate group and a primary amine is typically between 8.5 and 9.5.[1] A commonly used buffer for this conjugation is 0.1 M sodium bicarbonate at a pH of around 9.0. It is crucial to ensure that the final pH of the reaction mixture is within this range to achieve high conjugation efficiency.
Q3: What type of buffer should I use for the conjugation reaction?
A3: It is critical to use a buffer that is free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) contain primary amines and will compete with the antibody's lysine residues for reaction with the this compound, leading to significantly lower conjugation efficiency. Recommended buffers include sodium bicarbonate or borate buffers.[1]
Q4: How many this compound molecules can I expect to conjugate to a single antibody?
A4: The number of chelator molecules conjugated per antibody, known as the chelator-to-antibody ratio (CAR), can be controlled by adjusting the molar excess of this compound in the reaction. The desired CAR will depend on the specific application. It is advisable to perform optimization experiments by varying the molar ratio of this compound to the antibody to achieve the desired level of conjugation without compromising the antibody's integrity and function. A starting point for optimization is often a 10- to 20-fold molar excess of the chelator.[2]
Q5: How can I remove unreacted this compound after the conjugation reaction?
A5: Unreacted this compound and other small molecule byproducts can be efficiently removed using size-exclusion chromatography (SEC). Desalting columns, such as PD-10 columns, are commonly used for this purpose. It is essential to equilibrate the column with the desired buffer for the final conjugate before loading the reaction mixture.
Q6: How can I determine the success and efficiency of my conjugation reaction?
A6: The success of the conjugation can be assessed through several characterization methods:
-
Protein Concentration: The concentration of the purified antibody-chelator conjugate can be determined by measuring its absorbance at 280 nm.
-
Chelator-to-Antibody Ratio (CAR): The average number of NODA molecules attached to each antibody can be determined using techniques like MALDI-TOF mass spectrometry. The mass difference between the unconjugated and conjugated antibody will indicate the number of attached chelators.
-
Purity Analysis: The purity of the conjugate and the presence of any aggregates can be assessed using size-exclusion high-performance liquid chromatography (SE-HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect Reaction pH: The pH of the reaction mixture is outside the optimal range of 8.5-9.5. | Prepare fresh conjugation buffer (e.g., 0.1 M sodium bicarbonate) and verify its pH. Ensure the final pH of the antibody-chelator mixture is within the optimal range. |
| Presence of Competing Primary Amines: The antibody solution or buffer contains primary amines (e.g., Tris buffer, sodium azide). | Exchange the antibody into a primary amine-free buffer like sodium bicarbonate or borate buffer using dialysis or a spin filtration unit before conjugation. | |
| Insufficient Molar Excess of this compound: The amount of chelator is not sufficient to achieve the desired level of labeling. | Increase the molar excess of this compound in the reaction. It is recommended to perform a titration with varying molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal ratio for your specific antibody. | |
| Low Antibody Concentration: A very dilute antibody solution can lead to slower reaction kinetics. | If possible, concentrate the antibody to a concentration of at least 1-2 mg/mL before conjugation. | |
| Impure Antibody: The antibody preparation contains other proteins with primary amines that compete for conjugation. | Ensure the antibody is of high purity (>95%). If necessary, perform an additional purification step for the antibody before conjugation. | |
| Antibody Aggregation or Loss of Function | Excessive Labeling: A high degree of conjugation can alter the antibody's isoelectric point and lead to aggregation or reduced antigen-binding affinity. | Reduce the molar excess of this compound used in the conjugation reaction to achieve a lower chelator-to-antibody ratio. Analyze the final product to determine the average number of chelators per antibody. |
| Harsh Reaction Conditions: Prolonged incubation at elevated temperatures can promote antibody denaturation and aggregation. | Optimize the reaction time and temperature. Many successful conjugations are performed at room temperature for 1-4 hours. Shorter incubation times may be sufficient. | |
| Inefficient Purification: Residual unreacted chelator or byproducts might contribute to instability. | Ensure thorough purification of the conjugate using size-exclusion chromatography or another suitable method to remove all small molecule contaminants. |
Experimental Protocols
General Protocol for this compound Conjugation to Antibodies
This protocol provides a general procedure. Optimization of parameters such as molar excess of the chelator and incubation time may be necessary for your specific antibody.
Materials:
-
Antibody of interest in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
This compound
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Reaction tubes
-
Spectrophotometer
-
Optional: Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Ensure your antibody is in a primary amine-free buffer. If not, perform a buffer exchange using dialysis or a spin filtration unit into 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
Determine the precise antibody concentration by measuring the absorbance at 280 nm.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess of chelator to antibody. A starting molar ratio of 20:1 is recommended for initial experiments.
-
Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the antibody-chelator conjugate using a size-exclusion column (e.g., PD-10) pre-equilibrated with the desired buffer for the final application (e.g., PBS, pH 7.4) to remove unconjugated this compound.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
If desired, determine the average number of chelators per antibody using MALDI-TOF mass spectrometry.
-
Assess the purity and aggregation state of the conjugate using SE-HPLC.
-
-
Storage:
-
Store the purified antibody-NODA conjugate according to the antibody's recommended storage conditions, typically at 4°C for short-term storage or -20°C/-80°C for long-term storage.
-
Data Presentation
Table 1: Recommended Starting Conditions for this compound Conjugation
| Parameter | Recommended Range | Starting Recommendation | Notes |
| Reaction pH | 8.5 - 9.5 | 9.0 | Critical for efficient conjugation. |
| Buffer | Bicarbonate or Borate | 0.1 M Sodium Bicarbonate | Must be free of primary amines. |
| Molar Excess of this compound | 5:1 to 50:1 | 20:1 | Optimize for desired chelator-to-antibody ratio. |
| Antibody Concentration | 1 - 10 mg/mL | 2 - 5 mg/mL | Higher concentrations can improve reaction kinetics. |
| Reaction Temperature | Room Temperature to 37°C | Room Temperature | Higher temperatures may increase aggregation. |
| Incubation Time | 1 - 4 hours | 2 hours | Longer times may not significantly improve efficiency and can increase aggregation risk. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound antibody conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Technical Support Center: NCS-MP-NODA Labeled Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCS-MP-NODA labeled antibodies. Our aim is to help you address common stability issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the conjugation, purification, and use of this compound labeled antibodies.
1. Conjugation & Labeling Issues
Q1: My radiolabeling efficiency with the this compound conjugate is consistently low. What are the potential causes and solutions?
A1: Low radiolabeling efficiency is a common issue that can stem from several factors throughout the experimental workflow. Here’s a breakdown of potential causes and troubleshooting steps:
-
Suboptimal pH of Buffers: The conjugation of the isothiocyanate group (-NCS) of this compound to the antibody's lysine residues is pH-dependent.
-
Troubleshooting: Ensure your conjugation buffer has a slightly alkaline pH, typically between 8.0 and 9.0, to facilitate the reaction. For the subsequent radiolabeling step with certain radiometals like [¹⁸F]AlF, a slightly acidic pH (around 5.5) is often optimal.[1] Always verify the pH of your buffers before starting the experiment.
-
-
Presence of Primary Amines in Buffers: Buffers containing primary amines, such as Tris, will compete with the antibody's lysine residues for reaction with the NCS group, significantly reducing conjugation efficiency.
-
Troubleshooting: Use amine-free buffers like phosphate-buffered saline (PBS) or borate buffer for the conjugation step. If your antibody is in a buffer containing primary amines, it must be exchanged into an appropriate conjugation buffer using methods like dialysis or spin filtration.
-
-
Low Molar Excess of Chelator: An insufficient amount of this compound relative to the antibody will result in a low degree of labeling.
-
Troubleshooting: A common starting point is a 20-fold molar excess of the chelator to the antibody. This ratio may need to be optimized depending on the specific antibody and desired chelator-to-antibody ratio (CAR).
-
-
Antibody Concentration and Purity: Low antibody concentration can slow down the conjugation reaction, while impurities can compete for the label.
-
Troubleshooting: We recommend a starting antibody concentration of at least 0.5 mg/mL and a purity of >95%. If your antibody solution is too dilute, it can be concentrated using appropriate centrifugal filters. Impure antibodies should be purified before conjugation.
-
-
Incorrect Reaction Temperature and Incubation Time: Suboptimal temperature and time can lead to incomplete conjugation.
-
Troubleshooting: The conjugation reaction is typically carried out at room temperature or 37°C for 1-4 hours. For radiolabeling, conditions can vary. For example, radiolabeling of an NCS-MP-NCS-trastuzumab conjugate with [¹⁸F]AlF has been performed at 30°C for 15 minutes.[1] Optimization of these parameters for your specific system may be necessary.
-
Q2: I'm observing precipitation or aggregation of my antibody after conjugation with this compound. How can I prevent this?
A2: Antibody aggregation is a critical stability issue that can be exacerbated by the conjugation process. The addition of the chelator can alter the protein's surface properties, leading to self-association.
-
High Chelator-to-Antibody Ratio (CAR): Over-labeling the antibody can significantly increase its hydrophobicity, leading to aggregation.
-
Troubleshooting: Reduce the molar excess of this compound during the conjugation reaction to achieve a lower, more optimal CAR. The ideal CAR will depend on the antibody and its application.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein solubility.
-
Troubleshooting: Screen different buffer formulations to find one that best maintains the stability of your specific antibody conjugate. Factors to consider include pH, buffer species, and the addition of excipients like non-ionic surfactants (e.g., polysorbate 20) or stabilizers (e.g., trehalose).
-
-
Mechanical Stress: Vigorous vortexing or repeated freeze-thaw cycles can induce aggregation.
-
Troubleshooting: Handle the antibody conjugate gently. Mix by gentle inversion or pipetting. Aliquot the conjugate after preparation to minimize freeze-thaw cycles.
-
-
Analytical Techniques for Monitoring Aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for quantifying aggregates. It separates proteins based on size, allowing for the detection of monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS can be used to assess the size distribution of particles in a solution and detect the presence of aggregates.
-
2. Stability & Storage Issues
Q3: What are the best practices for the long-term storage of this compound labeled antibodies?
A3: Proper storage is crucial for maintaining the stability and functionality of your antibody conjugate.
-
Storage Temperature:
-
Short-term (days to weeks): Store at 4°C.
-
Long-term (months to years): For optimal stability, store at -80°C. Storage at -20°C is also an option, but -80°C is generally preferred for preserving activity over extended periods.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation, it is highly recommended to aliquot the antibody conjugate into single-use volumes before freezing.
-
Cryoprotectants: The addition of cryoprotectants, such as glycerol, can help protect the antibody from damage during freezing and thawing. The final concentration of glycerol should be optimized for your specific antibody.
-
Buffer Composition: The storage buffer should be optimized for stability. This may involve adjusting the pH and including stabilizers.
Q4: How can I assess the in-vitro stability of my this compound labeled antibody in serum?
A4: Assessing serum stability is critical for predicting the in-vivo behavior of the labeled antibody.
-
Experimental Setup:
-
Incubate the radiolabeled antibody conjugate in human or mouse serum at 37°C.
-
Take samples at various time points (e.g., 1, 4, 24, 48, and 72 hours).
-
Analyze the samples to determine the percentage of intact, radiolabeled antibody remaining.
-
-
Analytical Methods:
-
Size Exclusion Chromatography (SEC-HPLC) with a radiation detector: This method can separate the intact antibody conjugate from smaller, degraded fragments and free radiolabel.
-
Radio-Thin Layer Chromatography (Radio-TLC): This can be used to quantify the amount of free radiolabel that has dissociated from the antibody.
-
-
Expected Outcome: A stable conjugate will show minimal release of the radiolabel and minimal degradation of the antibody over time. Studies have shown that conjugating neocarzinostatin (NCS) to antibodies increases its serum stability.[2]
Data Presentation
Table 1: Troubleshooting Guide for Low Radiolabeling Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Buffer pH | Verify and adjust conjugation buffer to pH 8.0-9.0 and radiolabeling buffer to the optimal pH for the chosen radiometal (e.g., ~5.5 for [¹⁸F]AlF).[1] |
| Presence of Primary Amines | Use amine-free buffers (e.g., PBS, borate buffer). Perform buffer exchange if necessary. |
| Insufficient Chelator | Optimize the molar excess of this compound (start with a 20:1 ratio to the antibody). |
| Low Antibody Purity/Concentration | Use antibody with >95% purity and a concentration >0.5 mg/mL. |
| Incorrect Reaction Conditions | Optimize incubation time and temperature for both conjugation and radiolabeling steps. |
Table 2: Comparison of Common Chelators for Antibody Labeling
| Chelator | Common Radiometals | Key Advantages | Key Disadvantages |
| This compound | ¹⁸F (as Al¹⁸F), ⁶⁴Cu, ⁶⁸Ga | Mild radiolabeling conditions for some radiometals, good for heat-sensitive antibodies.[1] | Stability data is less extensive compared to DOTA. |
| DOTA | ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In, ⁶⁴Cu, ⁶⁸Ga | High thermodynamic stability and kinetic inertness for many radiometals. | Often requires heating for radiolabeling, which can damage sensitive antibodies. |
| NODAGA | ⁶⁴Cu, ⁶⁸Ga | Can be radiolabeled under milder conditions than DOTA, shows good in-vivo stability. | May have different biodistribution profiles compared to DOTA conjugates. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Antibody
This protocol provides a general guideline. Optimization for each specific antibody is recommended.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5) using a desalting column or spin filtration.
-
Adjust the antibody concentration to 1-5 mg/mL in the conjugation buffer.
-
-
Chelator Preparation:
-
Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve a 20-fold molar excess relative to the antibody.
-
Slowly add the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove unreacted chelator and byproducts using a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the antibody conjugate, which will elute in the void volume.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
Assess the chelator-to-antibody ratio (CAR) using methods like MALDI-TOF mass spectrometry.
-
Analyze the purity and aggregation state of the conjugate using SEC-HPLC.
-
Mandatory Visualizations
Caption: Workflow for this compound Antibody Conjugation.
Caption: Troubleshooting Logic for Low Radiolabeling Yield.
References
Technical Support Center: Optimizing pH for NCS-MP-NODA Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pH and other critical parameters in NCS-MP-NODA conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine-containing biomolecule (e.g., antibody, peptide)?
A1: The optimal pH for the reaction between the isothiocyanate (NCS) group of this compound and a primary amine is typically in the alkaline range of 8.5 to 9.5.[1] A commonly used buffer for this conjugation is 0.1 M sodium bicarbonate at a pH of around 9.1.[1] It is crucial to maintain a stable pH within this range to ensure efficient formation of the thiourea bond.
Q2: What type of buffer should be used for the conjugation reaction?
A2: It is essential to use a buffer that does not contain primary amines, as these will compete with the target biomolecule for reaction with the NCS group.[1] Suitable buffers include sodium bicarbonate and borate buffers.[1] Avoid using buffers like Tris (tris(hydroxymethyl)aminomethane).
Q3: Can the conjugation reaction be performed at room temperature?
A3: Yes, the conjugation reaction can often be performed at room temperature.[1] However, some protocols may recommend incubation at 37°C to enhance the reaction rate. The optimal temperature and incubation time should be determined empirically for each specific biomolecule.
Q4: What are the common causes of low radiolabeling yield after conjugation?
A4: Low radiochemical yield can stem from several factors, including suboptimal pH during the labeling step (typically pH 4.0-4.5 for Gallium-68), the presence of competing metal ion contaminants, or incomplete conjugation of the this compound to the biomolecule.
Q5: How can I purify the this compound conjugated biomolecule?
A5: After the conjugation reaction, it is crucial to remove unconjugated this compound. This is typically achieved using size-exclusion chromatography, such as a PD-10 desalting column. The column should be equilibrated with a buffer suitable for the subsequent radiolabeling and storage of the conjugate, for instance, 0.1 M ammonium acetate at pH 5.5.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect Reaction pH: The pH is outside the optimal 8.5-9.5 range. | Prepare fresh buffer and verify the pH immediately before starting the reaction. A common choice is 0.1 M sodium bicarbonate buffer at pH 9.1. |
| Presence of Primary Amines in Buffer: The buffer (e.g., Tris) is competing with the target biomolecule. | Switch to a non-amine-containing buffer such as sodium bicarbonate or borate buffer. | |
| Insufficient Molar Excess of this compound: The amount of the chelator is limiting the reaction. | Increase the molar ratio of this compound to the biomolecule. Titration experiments may be necessary to find the optimal ratio. | |
| Degraded this compound: The isothiocyanate group is susceptible to hydrolysis. | Use freshly prepared or properly stored this compound. Dissolve it in the reaction buffer immediately before use. | |
| Biomolecule Aggregation or Loss of Function | Excessive Labeling: A high degree of conjugation can alter the biomolecule's properties, leading to aggregation or reduced activity. | Reduce the molar excess of this compound in the conjugation reaction. Aim for a lower chelator-to-biomolecule ratio. |
| Harsh Reaction Conditions: Prolonged incubation at elevated temperatures can promote aggregation. | Optimize the reaction time and temperature. Consider performing the conjugation at room temperature for a shorter duration (e.g., 1-2 hours). | |
| Low Radiochemical Yield Post-Conjugation | Suboptimal pH for Radiolabeling: The pH of the labeling reaction is not ideal for the chosen radionuclide. | For Gallium-68 (⁶⁸Ga) labeling of NODA chelators, the optimal pH is typically between 4.0 and 4.5. Adjust the pH of the purified conjugate solution before adding the radionuclide. |
| Metal Ion Contamination: Competing metal ions (e.g., Fe³⁺, Zn²⁺) can interfere with the incorporation of the desired radiometal. | Use high-purity water and reagents. Consider treating buffers with a chelating resin to remove trace metal contaminants. | |
| Incomplete Removal of Unconjugated Chelator: Free this compound competes for the radiolabel. | Ensure efficient purification of the conjugate after the conjugation step using size-exclusion chromatography. |
Experimental Protocols
General Protocol for Conjugation of this compound to an Antibody
This protocol provides a general procedure. Optimization for specific antibodies is recommended.
Materials:
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Antibody of interest in a suitable buffer (e.g., PBS)
-
This compound
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0.1 M Sodium Bicarbonate Buffer, pH 9.1
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Size-exclusion chromatography column (e.g., PD-10)
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Buffer for purification and storage (e.g., 0.1 M Ammonium Acetate, pH 5.5)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.1.
-
This compound Solution Preparation: Immediately before use, dissolve the required amount of this compound in 0.1 M sodium bicarbonate buffer, pH 9.1.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the antibody solution. Typical molar ratios can range from 5:1 to 20:1 (this compound:antibody), but should be optimized.
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Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
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Purification: Purify the antibody-NCS-MP-NODA conjugate using a size-exclusion column pre-equilibrated with the desired buffer for the next step (e.g., 0.1 M ammonium acetate, pH 5.5) to remove unconjugated this compound.
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Characterization: Determine the concentration of the purified conjugate and, if desired, the average number of chelators per antibody.
Visualizations
Caption: Workflow for the conjugation of this compound to an antibody and subsequent purification.
Caption: Troubleshooting logic for low conjugation efficiency in this compound reactions.
References
preventing hydrolysis of NCS-MP-NODA isothiocyanate group
Welcome to the technical support center for NCS-MP-NODA isothiocyanate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional chelator for their labeling and bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of the isothiocyanate group and ensure efficient conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound's isothiocyanate group hydrolysis?
A1: The isothiocyanate group (-N=C=S) of this compound is susceptible to hydrolysis, a chemical reaction where water molecules break down the functional group. This reaction is primarily influenced by the pH of the solution. Both acidic (pH < 7) and, more significantly, basic (pH > 7) conditions can accelerate hydrolysis, leading to the formation of an unreactive amine group and rendering the chelator incapable of conjugating to your target molecule.
Q2: What are the optimal storage conditions for this compound to minimize hydrolysis?
A2: To maintain the integrity of the isothiocyanate group, this compound should be stored under desiccated conditions at -20°C and protected from light. It is crucial to prevent exposure to moisture. Before use, allow the vial to warm to room temperature in a desiccator to avoid condensation, which can introduce water and initiate hydrolysis.
Q3: Which buffer conditions are recommended for conjugation reactions with this compound?
A3: The choice of buffer and pH is critical for a successful conjugation reaction. A slightly acidic to neutral pH range of 6.8 to 7.2 is generally recommended for labeling antibodies with isothiocyanate-containing chelators at room temperature[1][2]. While some protocols for other isothiocyanates suggest a slightly basic pH (around 8.5-9.5) to promote the reaction with primary amines (like the epsilon-amine of lysine residues), this also significantly increases the rate of hydrolysis[3]. Therefore, a compromise is often necessary. For this compound, starting with a phosphate buffer at pH 7.0-7.2 is a good practice. Avoid buffers containing primary or secondary amines (e.g., Tris) as they will compete with the target molecule for reaction with the isothiocyanate group.
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
Possible Cause 1: Hydrolysis of the Isothiocyanate Group
-
Question: My conjugation yield is consistently low. Could the this compound have hydrolyzed?
-
Answer: Yes, this is a very common reason for low conjugation efficiency. The isothiocyanate group is sensitive to moisture and inappropriate pH. If the compound has been improperly stored or handled, or if the conjugation reaction conditions are not optimal, a significant portion of your reagent may have hydrolyzed.
-
Troubleshooting Steps:
-
Verify Storage: Ensure that your stock of this compound has been stored at -20°C in a desiccated environment.
-
Proper Handling: When preparing your stock solution, ensure that your solvent (e.g., anhydrous DMSO or DMF) is dry and that you are working in a low-humidity environment.
-
Optimize Reaction pH: The pH of your conjugation buffer is critical. While a higher pH can increase the nucleophilicity of amines on your target protein, it also dramatically accelerates the hydrolysis of the isothiocyanate. We recommend starting with a pH of 7.0-7.2. You can perform small-scale optimization experiments at slightly different pH values (e.g., 6.8, 7.0, 7.2, 7.5) to find the best balance between conjugation and hydrolysis for your specific system.
-
Reaction Time: Minimize the reaction time as much as possible while still allowing for sufficient conjugation. Prolonged reaction times, especially at a suboptimal pH, will lead to increased hydrolysis.
-
Possible Cause 2: Incompatible Buffer Components
-
Question: I am using a standard laboratory buffer, but my conjugation is failing. What could be wrong?
-
Answer: Your buffer may contain substances that interfere with the conjugation reaction. The most common culprits are primary and secondary amines (e.g., Tris buffer) and other nucleophiles.
-
Troubleshooting Steps:
-
Buffer Exchange: Before starting the conjugation, ensure your protein is in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.2. If your protein is in a buffer containing interfering substances, perform a buffer exchange using dialysis, spin filtration, or size exclusion chromatography.
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Avoid Nucleophilic Additives: Check the formulation of your protein solution for any additives that could contain primary or secondary amines or other nucleophiles.
-
Data Presentation: Estimated Impact of pH and Temperature on Isothiocyanate Hydrolysis
| pH | Temperature | Estimated Half-life of Isothiocyanate Group | Recommendation |
| < 6.0 | Room Temp. | Moderate | Suboptimal for conjugation with amines due to protonation of the target amines. |
| 6.8 - 7.2 | Room Temp. | Relatively Long | Optimal starting range for conjugation. Balances amine reactivity with isothiocyanate stability[1][2]. |
| > 8.5 | Room Temp. | Short | High risk of rapid hydrolysis. Use with caution and for very short reaction times only. |
| 6.8 - 7.2 | 4°C | Long | Slower conjugation reaction but increased stability of the isothiocyanate. |
| 6.8 - 7.2 | 37°C | Shorter | Faster conjugation but also a higher rate of hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Remove the vial of this compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes to prevent condensation.
-
Reconstitution: Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C in a desiccated container. Avoid repeated freeze-thaw cycles.
Protocol 2: Antibody Conjugation with this compound
-
Buffer Exchange: Ensure the antibody is in a conjugation-compatible buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.2). If necessary, perform a buffer exchange. The antibody concentration should ideally be 1-10 mg/mL.
-
Molar Ratio Calculation: Determine the desired molar excess of this compound to the antibody. A starting point of a 10- to 20-fold molar excess is recommended.
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking.
-
Purification: Remove the unreacted this compound and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer.
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Characterization: Determine the degree of labeling (DOL) by methods such as UV-Vis spectroscopy or mass spectrometry.
Visualizations
Caption: Competing reaction pathways for this compound: conjugation versus hydrolysis.
References
- 1. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Isothiocyanatobenzyl-desferrioxamine: a new bifunctional chelate for facile radiolabeling of monoclonal antibodies with zirconium-89 for immuno-PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for NCS-MP-NODA Radiopharmaceuticals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCS-MP-NODA radiopharmaceuticals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for this compound radiopharmaceuticals?
A1: A comprehensive quality control panel for this compound radiopharmaceuticals includes a series of tests to ensure the product is safe and effective for its intended use. These tests can be broadly categorized into physicochemical and biological assays.[1] Key tests include:
-
Radionuclidic Identity and Purity: To confirm the identity of the radionuclide and the absence of other radioactive isotopes.
-
Radiochemical Purity (RCP): To determine the percentage of the radionuclide that is successfully chelated by the this compound conjugate.[2]
-
Chemical Purity: To identify and quantify any non-radioactive chemical impurities.
-
Sterility: To ensure the absence of viable microbial contamination.
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Bacterial Endotoxins (Pyrogens): To detect the presence of fever-inducing substances.
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pH: To ensure the final product is within a physiologically acceptable pH range.
-
Visual Inspection: To check for any particulate matter or discoloration.
Q2: What are the common radiochemical impurities encountered during the labeling of this compound conjugates?
A2: During the radiolabeling of this compound conjugates, several radiochemical impurities can arise. The most common include:
-
Free Radionuclide: The unbound, unchelated radiometal (e.g., free ⁶⁴Cu²⁺ or ⁶⁸Ga³⁺).
-
Colloidal Radionuclide: Formation of radioactive colloids, particularly with radiometals like ⁶⁸Ga.
-
Hydrolyzed Radionuclide: Hydrolysis products of the radiometal.
-
Other Radiometal Species: In the case of generator-produced radionuclides, there may be other metallic impurities present in the eluate.
The presence of these impurities can lead to inaccurate imaging results and unnecessary radiation dose to the patient.[3]
Q3: How is the stability of this compound radiopharmaceuticals assessed?
A3: The stability of a radiopharmaceutical is critical to ensure its quality is maintained throughout its shelf life.[2][4] Stability studies for this compound radiopharmaceuticals typically involve:
-
In Vitro Serum Stability: The radiopharmaceutical is incubated in human or animal serum at 37°C for various time points (e.g., 1, 4, 24, and 48 hours). The radiochemical purity is determined at each time point to assess the extent of dissociation of the radiometal from the chelator.
-
Stability in Final Formulation: The stability of the final product is assessed under its intended storage conditions over time.
-
Challenge Studies: In some cases, stability is challenged by introducing a competing chelator, such as DTPA, to evaluate the kinetic inertness of the radiometal-NCS-MP-NODA complex.
Troubleshooting Guides
Radiochemical Purity (RCP) Testing by HPLC
Problem: Low Radiochemical Purity Detected by HPLC
| Potential Cause | Troubleshooting Steps |
| Suboptimal Labeling Conditions | - Verify the pH of the reaction mixture is within the optimal range for the specific radiometal and this compound conjugate.- Ensure the incubation temperature and time are as per the established protocol.- Check the concentration of the precursor and the molar ratio of the chelator to the radiometal. |
| Poor Quality of Reagents | - Use high-purity water and reagents.- Ensure the this compound conjugate is of high chemical purity and has not degraded.- Check the quality of the radiometal eluate for metallic impurities. |
| Issues with HPLC System | - Ensure the HPLC system is properly equilibrated with the mobile phase.- Check for leaks in the system.- Verify the composition and pH of the mobile phase. |
| Column-Related Problems | - The column may be contaminated. Flush the column with a strong solvent.- The column may be overloaded. Inject a smaller volume or a more dilute sample.- The column may be degraded. Replace the column with a new one. |
| Formation of Aggregates | - Analyze the sample by size-exclusion chromatography (SEC-HPLC) to detect the presence of high molecular weight species. |
Problem: Appearance of Unexpected Peaks in the Radio-HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Radiolysis | - Minimize the time between radiolabeling and analysis.- Consider the addition of a radical scavenger (e.g., ethanol, ascorbic acid) to the formulation. |
| Chemical Impurities in the Precursor | - Analyze the non-radioactive precursor by HPLC-UV to check for impurities that may also be radiolabeled. |
| Interaction with HPLC Column | - Some radiochemical species may have strong interactions with the stationary phase. Try a different column or mobile phase composition. The use of citric acid in the mobile phase has been shown to reduce non-specific binding of ionic ⁶⁸Ga. |
| Contamination of the HPLC System | - Run a blank gradient to check for carryover from previous injections. |
Radiochemical Purity (RCP) Testing by TLC
Problem: Inaccurate Rf Values or Poor Separation in TLC
| Potential Cause | Troubleshooting Steps |
| Incorrect Mobile Phase | - Ensure the correct mobile phase is being used as specified in the protocol.- Prepare the mobile phase fresh daily. |
| Incorrect Stationary Phase | - Verify that the correct type of TLC plate (e.g., ITLC-SG) is being used. |
| Spotting Technique | - Apply a small, concentrated spot of the sample to the origin.- Avoid allowing the spot to dry completely before developing the plate, as this can lead to oxidation. |
| Development Chamber Issues | - Ensure the development chamber is saturated with the mobile phase vapor before placing the TLC strip inside.- The solvent level in the chamber should be below the sample spot. |
| Inadequate Resolution | - A shorter development distance can reduce time but may compromise resolution. An optimal distance needs to be validated. |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by Radio-HPLC
Objective: To determine the radiochemical purity of a ⁶⁴Cu-labeled this compound conjugate.
Materials:
-
⁶⁴Cu-labeled this compound conjugate solution
-
HPLC system with a radioactivity detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Method:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute a small aliquot of the ⁶⁴Cu-labeled this compound conjugate in the mobile phase or an appropriate buffer.
-
Injection: Inject 10-20 µL of the prepared sample onto the HPLC column.
-
Chromatography: Run a linear gradient elution, for example:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B
-
-
Data Analysis: Integrate the peaks in the radio-chromatogram. The radiochemical purity is calculated as the percentage of the area of the main product peak relative to the total area of all radioactive peaks.
Radiochemical Purity (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100
Acceptance Criteria:
| Parameter | Specification |
|---|
| Radiochemical Purity | ≥ 95% |
Protocol 2: Determination of Radiochemical Purity by Radio-TLC
Objective: To determine the radiochemical purity of a ⁶⁸Ga-labeled this compound conjugate.
Materials:
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⁶⁸Ga-labeled this compound conjugate solution
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Instant thin-layer chromatography silica gel (ITLC-SG) strips
-
Development chamber
-
Mobile Phase: Methanol:1 M Ammonium Acetate (80:20 v/v)
-
TLC scanner or gamma counter
Method:
-
Chamber Saturation: Add the mobile phase to the development chamber to a depth of approximately 0.5 cm. Close the chamber and allow it to saturate for at least 10 minutes.
-
Spotting: Using a capillary tube or a micropipette, carefully spot a small drop (1-2 µL) of the ⁶⁸Ga-labeled this compound conjugate onto the origin line of an ITLC-SG strip.
-
Development: Place the spotted strip into the saturated development chamber, ensuring the sample spot is above the solvent level. Allow the solvent front to migrate to a predetermined distance (e.g., 8 cm).
-
Drying: Remove the strip from the chamber and allow it to air dry completely.
-
Analysis: Determine the distribution of radioactivity on the strip using a TLC scanner or by cutting the strip into sections and counting each section in a gamma counter.
-
The ⁶⁸Ga-NCS-MP-NODA conjugate is expected to move with the solvent front (Rf ≈ 0.8-1.0).
-
Free ⁶⁸Ga and ⁶⁸Ga-colloids will remain at the origin (Rf ≈ 0.0-0.1).
-
-
Calculation: Calculate the radiochemical purity as the percentage of radioactivity associated with the product peak.
Radiochemical Purity (%) = (Counts of Product / Total Counts) x 100
Acceptance Criteria:
| Parameter | Specification |
|---|
| Radiochemical Purity | ≥ 95% |
Visualizations
Caption: Workflow for the synthesis and quality control of this compound radiopharmaceuticals.
Caption: Logical troubleshooting pathway for low radiochemical purity.
References
- 1. Synthesis and comparative evaluation of novel (64)Cu-labeled high affinity cell-specific peptides for positron emission tomography imaging of tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NCS-MP-NODA Labeling
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on NCS-MP-NODA labeling for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the conventional temperature for radiolabeling with this compound and other NODA-based chelators?
A1: Traditionally, the chelation of radionuclides like Al¹⁸F with NODA-based chelators, including this compound, requires elevated temperatures, typically in the range of 100-120°C, to achieve efficient and stable complex formation.[1]
Q2: Is it possible to perform this compound labeling at lower temperatures?
A2: Yes, recent studies have demonstrated successful Al¹⁸F labeling with NODA-based chelators at significantly lower temperatures. For instance, with this compound (also referred to as NODA-MP-NCS), radiolabeling has been achieved at 30°C by optimizing reaction conditions, making the process suitable for heat-sensitive biomolecules like antibodies and peptides.[2]
Q3: What is the minimum temperature at which Al¹⁸F labeling with a NODA-derivative can be observed?
A3: In studies investigating the temperature dependency of Al¹⁸F labeling with a pre-complexed Al-NODA moiety, the formation of the labeled product was observed to start at approximately 60°C. No significant labeling was detected at room temperature under those specific experimental conditions.[3]
Q4: How does temperature affect the radiochemical yield (RCY) of this compound labeling?
A4: The radiochemical yield is highly dependent on the incubation temperature. For Al¹⁸F labeling, the yield increases with temperature, with studies showing a plateauing effect at 110-120°C.[3] However, by optimizing other parameters such as pH and solvent composition, high yields can be achieved at lower temperatures. For example, a radiochemical yield of over 60% was achieved at 30°C for Al¹⁸F labeling with this compound in an ammonium acetate buffer (pH 5.5) with ethanol as a co-solvent.[2]
Troubleshooting Guide
Issue 1: Low or no radiolabeling yield at room temperature.
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Question: I mixed my this compound conjugated biomolecule with Al¹⁸F at room temperature, but I am not seeing any significant radiolabeling. Is this expected?
-
Answer: Yes, this is an expected outcome. The formation of the Al¹⁸F-NODA complex is kinetically slow at room temperature, and significant labeling is typically not observed under these conditions. It is necessary to heat the reaction mixture to facilitate the chelation process.
Issue 2: Degradation of a heat-sensitive biomolecule during labeling.
-
Question: My peptide/antibody is losing its immunoreactivity after labeling with this compound at 100°C. How can I avoid this?
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Answer: The high temperatures required for conventional Al¹⁸F-NODA labeling can indeed degrade sensitive biomolecules. To mitigate this, you can optimize your labeling protocol for lower temperatures. Consider the following adjustments:
-
Lower the incubation temperature: Successful labeling has been demonstrated at temperatures as low as 30°C.
-
Adjust the pH: A pH of 5.5 in an ammonium acetate buffer has been shown to be effective for low-temperature labeling.
-
Use a co-solvent: The addition of ethanol to the reaction mixture can improve radiolabeling efficiency at lower temperatures.
-
Issue 3: Inconsistent radiochemical yields despite using the same temperature.
-
Question: I am getting variable radiochemical yields in my this compound labeling experiments, even though I am keeping the temperature constant. What could be the cause?
-
Answer: Temperature is a critical factor, but other parameters can also influence the labeling efficiency. Ensure the following are consistent across your experiments:
-
pH of the reaction buffer: The pH should be carefully controlled, as deviations can affect the chelation kinetics.
-
Purity of the radionuclide: The presence of metal impurities in the radionuclide solution can compete with Al¹⁸F for the chelator, reducing the labeling yield.
-
Concentration of reactants: Ensure the molar ratios of the this compound conjugate and Al³⁺ are consistent.
-
Solvent composition: If using a co-solvent like ethanol, maintain a consistent percentage in the reaction mixture.
-
Quantitative Data Summary
The following table summarizes the reported radiochemical yields (RCY) for Al¹⁸F labeling with NODA-based chelators at various temperatures.
| Chelator | Temperature (°C) | Buffer/Solvent | Radiochemical Yield (RCY) | Reference |
| NODA-MP-NCS | 30 | 0.1 M Ammonium Acetate (pH 5.5), 40% Ethanol | >60% | |
| NODA-MP-NCS | 40 | 0.1 M Ammonium Acetate (pH 5.5), 40% Ethanol | >60% | |
| Al(OH)(NODA) | 60 | 0.15 M Ammonium Acetate (pH 4.5), 50% Ethanol | ~10% | |
| Al(OH)(NODA) | 100 | 0.15 M Ammonium Acetate (pH 4.5), 50% Ethanol | ~50% | |
| Al(OH)(NODA) | 110 | 0.15 M Ammonium Acetate (pH 4.5), 50% Ethanol | ~55% | |
| Al(OH)(NODA) | 120 | 0.15 M Ammonium Acetate (pH 4.5), 50% Ethanol | ~60% |
Note: NODA-MP-NCS is a synonym for this compound. Al(OH)(NODA*) represents a pre-complexed Al-NODA moiety.
Experimental Protocols
Protocol: Low-Temperature Al¹⁸F Labeling of an this compound Conjugated Biomolecule
This protocol is adapted from methodologies designed for heat-sensitive biomolecules.
-
Preparation of Reagents:
-
Prepare a 0.1 M ammonium acetate buffer and adjust the pH to 5.5.
-
Prepare a stock solution of AlCl₃ (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4.5).
-
Dissolve the this compound conjugated biomolecule in the ammonium acetate buffer.
-
Obtain purified [¹⁸F]fluoride.
-
-
Formation of [¹⁸F]AlF Complex:
-
In a reaction vial, mix the purified [¹⁸F]fluoride with the AlCl₃ stock solution.
-
Incubate at room temperature for 5 minutes.
-
-
Radiolabeling Reaction:
-
To the vial containing the [¹⁸F]AlF complex, add the this compound conjugated biomolecule solution.
-
Add ethanol to the reaction mixture to a final concentration of 40-50%.
-
Ensure the final pH of the reaction mixture is approximately 5.5.
-
Incubate the reaction mixture in a thermomixer at 30°C for 15 minutes.
-
-
Purification and Analysis:
-
Purify the radiolabeled conjugate using an appropriate method for your biomolecule (e.g., size-exclusion chromatography, centrifugal filters).
-
Determine the radiochemical yield and purity using radio-TLC or radio-HPLC.
-
Visualizations
Caption: Workflow for low-temperature Al¹⁸F labeling of this compound conjugates.
Caption: Decision logic for temperature selection in this compound labeling experiments.
References
Technical Support Center: Post-Conjugation Purification of NCS-MP-NODA Conjugates
This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals working with p-SCN-Bn-MP-NODA (NCS-MP-NODA) chelator conjugation. Proper removal of unreacted chelator is critical for the quality, stability, and efficacy of the final antibody-chelator conjugate, particularly for applications in radioimmunotherapy and medical imaging.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: Removing unreacted (free) this compound is essential for several reasons:
-
Accurate Quantification: Free chelator can be radiolabeled, leading to inaccurate measurements of radiolabeling efficiency and specific activity of the conjugate.
-
Prevents Competition: Excess free chelator can compete with the antibody-conjugated chelator for the radiometal, reducing the labeling yield of the desired product.
-
Reduces Non-Specific Binding: Unconjugated chelators can alter the biodistribution of the radiotracer, potentially increasing background signal and toxicity.
-
Ensures Product Purity: High purity is a regulatory requirement and is critical for reproducible experimental results and therapeutic efficacy.
Q2: What are the primary methods for removing small molecules like unreacted this compound from antibody conjugates?
A2: The most common methods rely on separating molecules based on size. These include:
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Size Exclusion Chromatography (SEC): A form of gel filtration chromatography that separates molecules by size. Larger molecules (the antibody conjugate) elute first, while smaller molecules (unreacted chelator) are retained longer.[1][2][3]
-
Dialysis: A technique that uses a semi-permeable membrane to separate molecules. The antibody conjugate is retained within the dialysis tubing or cassette, while small molecules diffuse out into a larger volume of buffer.[4][5]
-
Tangential Flow Filtration (TFF) / Diafiltration: An efficient method for concentrating and purifying biomolecules. The sample is passed tangentially across a membrane, allowing smaller molecules and buffer to pass through (permeate) while retaining the larger conjugate (retentate).
Q3: How do I choose the best purification method for my experiment?
A3: The choice depends on factors like sample volume, required purity, speed, and available equipment. The table below provides a comparison to guide your decision.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume | Passive diffusion across a semi-permeable membrane | Pressure-driven separation across a semi-permeable membrane |
| Speed | Fast (30-90 minutes) | Slow (hours to overnight) | Fast to moderate |
| Sample Volume | Small to large scale | Small to large scale | Ideal for medium to large volumes (>5 mL) |
| Resolution | High (can separate aggregates from monomers) | Low (removes small molecules only) | Moderate (primarily for buffer exchange and concentration) |
| Protein Recovery | Typically >90% | Typically >95% | Typically >95% |
| Key Advantage | Provides purification and analysis of aggregates in one step. | Gentle, simple, and requires minimal specialized equipment. | Rapid, scalable, and combines concentration with purification. |
| Consideration | Can lead to sample dilution. | Time-consuming; risk of sample degradation if not performed at 4°C. | Requires specialized equipment; potential for membrane fouling. |
Troubleshooting Guide
This section addresses common issues encountered during the post-conjugation cleanup of this compound conjugates.
Problem 1: Low Recovery of the Antibody Conjugate
| Potential Cause | Recommended Solution |
| Non-specific Adsorption | The conjugate may be sticking to the chromatography resin or membrane. For SEC, increase the salt concentration of the mobile phase (e.g., up to 300 mM NaCl) to minimize ionic interactions. For TFF, ensure the membrane material is compatible with your protein. |
| Protein Precipitation/Aggregation | High local concentrations during loading or elution can cause aggregation and loss. Ensure the sample is fully solubilized before loading. Consider adding stabilizing agents like arginine or polysorbate to the buffers. |
| Incorrect MWCO | The Molecular Weight Cut-Off (MWCO) of the dialysis membrane or TFF cassette may be too large, leading to loss of the conjugate. For an IgG antibody (~150 kDa), use a membrane with an MWCO of 30-50 kDa. |
| Proteolytic Degradation | If the process is lengthy and not performed at a low temperature, proteases in the sample could degrade the antibody. Add protease inhibitors and perform purification steps at 4°C. |
| Over-concentration in TFF | Concentrating the sample too much can lead to precipitation on the membrane. Monitor the concentration during the TFF process and do not exceed the solubility limit of your conjugate. |
Problem 2: Protein Aggregation Observed After Purification
| Potential Cause | Recommended Solution |
| Over-labeling | Attaching too many hydrophobic chelator molecules can expose hydrophobic patches, leading to aggregation. Reduce the molar excess of this compound used in the conjugation reaction. Perform a titration to find the optimal ratio. |
| Inappropriate Buffer Conditions | The pH or ionic strength of the purification buffer may be close to the isoelectric point (pI) of the conjugate, reducing its solubility. Determine the optimal buffer pH and salt concentration for your specific conjugate. |
| High Protein Concentration | Concentrated protein solutions are more prone to aggregation. If possible, work with lower protein concentrations or add stabilizing excipients like glycerol or specific amino acids (e.g., arginine). |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. Store the purified conjugate in aliquots at -80°C with a cryoprotectant like glycerol. |
| Shear Stress (TFF) | High shear forces in the TFF system can sometimes denature proteins. Optimize the cross-flow rate to minimize shear while preventing membrane fouling. |
Problem 3: Unreacted Chelator Still Detected Post-Purification
| Potential Cause | Recommended Solution |
| Insufficient Resolution (SEC) | The column length or packing material may not be adequate to separate the small chelator from the large antibody. Use a longer column or a resin with a smaller particle size for better resolution. |
| Incomplete Dialysis | The dialysis time may be too short, or the volume of the dialysis buffer (dialysate) may be insufficient to establish an effective concentration gradient. Dialyze for a longer period (e.g., overnight) and perform at least 2-3 buffer changes with a dialysate volume that is at least 200-500 times the sample volume. |
| Inefficient Diafiltration (TFF) | An insufficient number of diavolumes (buffer exchanges) were performed. Perform at least 5-7 diavolumes to reduce the concentration of the small molecule to <1% of its original concentration. |
| Chelator Adsorption to Protein | The unreacted chelator may be non-covalently binding to the antibody. Try adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or organic solvent (e.g., 5% isopropanol) to the purification buffer to disrupt these interactions. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is intended for desalting and removing unreacted chelator using a pre-packed gravity or spin column.
-
Column Equilibration: Remove the column's storage buffer. If using a spin column, centrifuge at 1,500 x g for 1-2 minutes to remove the solution. Equilibrate the column by adding 2-3 column volumes of your desired final buffer (e.g., PBS, pH 7.4) and allowing it to drain completely.
-
Sample Loading: Apply the conjugation reaction mixture to the top of the packed resin bed. Do not exceed the recommended sample volume for the column (typically ~10-15% of the column volume).
-
Elution:
-
For Gravity Columns: Begin collecting fractions immediately after the sample has entered the resin bed. The purified conjugate will elute in the void volume.
-
For Spin Columns: Place the column in a new collection tube and centrifuge at 1,500 x g for 2 minutes to collect the desalted sample.
-
-
Analysis: Analyze the collected fractions for protein content (e.g., A280 absorbance) to locate the protein peak. The unreacted this compound will elute in later fractions.
Protocol 2: Dialysis
This protocol uses a dialysis cassette for buffer exchange and removal of small molecules.
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load the antibody conjugate solution into the dialysis cassette or tubing, ensuring no air bubbles are trapped inside.
-
Dialysis: Place the loaded cassette in a container with a large volume of the desired buffer (dialysate), typically 200-500 times the sample volume. Stir the buffer gently on a magnetic stir plate.
-
Buffer Exchange: Perform the dialysis at 4°C.
-
Dialyze for 2 hours.
-
Change the dialysate buffer.
-
Dialyze for another 2 hours.
-
Change the buffer again and continue to dialyze overnight to ensure complete removal of the unreacted chelator.
-
-
Sample Recovery: Carefully remove the sample from the cassette. The conjugate is now in the new buffer, free of small molecular weight contaminants.
Visualizations
Caption: General workflow for post-conjugation purification.
Caption: Troubleshooting logic for low recovery of antibody conjugate.
References
- 1. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
challenges in scaling up NCS-MP-NODA production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the upscaling of NCS-MP-NODA production. For the purposes of this guide, this compound is defined as Nanocrystalline Cellulose (NCS) coated Magnetic Particles (MP) functionalized with a NODA (1,4,7-triazacyclononane-1,4-diacetic acid) chelator .
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low Yield or Incomplete Reaction During Magnetic Particle (MP) Synthesis
Question: My co-precipitation synthesis of iron oxide nanoparticles results in a low yield or the reaction does not proceed to completion, indicated by a lack of color change. What are the possible causes and how can I fix this?
Answer:
Low yield during the co-precipitation of magnetic nanoparticles is a common challenge when scaling up. The issue often stems from suboptimal reaction conditions that fail to translate from small-scale experiments.[1][2]
Potential Causes & Solutions:
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Incorrect pH: The pH of the reaction medium is critical for the nucleation and growth of iron oxide nanoparticles.[3][4]
-
Solution: Continuously monitor the pH of the reaction mixture. For magnetite (Fe₃O₄) synthesis, the pH should be maintained between 9 and 11. Use a calibrated pH meter and add your base (e.g., NH₄OH or NaOH) dropwise with vigorous stirring to avoid local pH spikes.
-
-
Inefficient Mixing: In larger volumes, achieving homogeneous mixing of precursors is challenging, leading to localized areas of non-optimal reactant concentrations.[2]
-
Solution: Switch from magnetic stirring to overhead mechanical stirring for larger batches. Ensure the impeller is appropriately sized for the reaction vessel to create a vortex that guarantees uniform mixing.
-
-
Suboptimal Temperature Control: The reaction temperature influences particle size and crystallinity. Inconsistent heating in a large vessel can lead to a broad particle size distribution and incomplete reaction.
-
Solution: Use a jacketed reaction vessel with a circulating bath for precise temperature control. For larger setups, multiple temperature probes may be necessary to ensure uniformity throughout the vessel.
-
-
Oxidation of Precursors: The Fe²⁺ precursor is susceptible to oxidation, which alters the required Fe²⁺/Fe³⁺ ratio (typically 1:2) for magnetite synthesis.
-
Solution: Prepare precursor solutions immediately before use. Purge all solutions and the reaction vessel with an inert gas like nitrogen or argon to prevent oxidation.
-
Table 1: Key Parameters for Scaling Up Magnetic Particle Synthesis (Co-Precipitation)
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Scale (e.g., 5 L) | Troubleshooting Action |
| Mixing Method | Magnetic Stir Bar | Overhead Mechanical Stirrer | Upgrade mixing for homogeneity. |
| Fe²⁺/Fe³⁺ Molar Ratio | 1:2 | 1:2 | Verify precursor purity and prevent oxidation. |
| Reaction Temperature | 80°C ± 2°C | 80°C ± 5°C (monitor for gradients) | Use jacketed vessel for uniform heating. |
| pH Range | 9 - 11 | 9 - 11 | Monitor and control pH precisely. |
| Atmosphere | Ambient | Inert (Nitrogen/Argon) | Purge system to prevent Fe²⁺ oxidation. |
Issue 2: Aggregation of Nanoparticles During Synthesis or Purification
Question: I'm observing significant aggregation and precipitation of my nanoparticles, either during the reaction or the washing steps. How can this be prevented?
Answer:
Nanoparticle aggregation is a frequent problem driven by high surface energy and van der Waals forces. This issue is often exacerbated during scale-up due to increased particle concentration and processing times.
Potential Causes & Solutions:
-
Insufficient Stabilization: The concentration or effectiveness of the stabilizing agent (in this case, the Nanocrystalline Cellulose) may be inadequate for the increased surface area in a larger batch.
-
Solution: Increase the concentration of the NCS coating solution. Ensure the NCS is well-dispersed before adding the magnetic particles. The timing of the coating step is crucial; it should be done as soon as possible after the magnetic particle synthesis and purification to passivate the surface.
-
-
Ineffective Washing/Purification: Centrifugation at excessively high speeds or for prolonged durations can cause irreversible aggregation. Similarly, resuspending the pellet can be difficult in large volumes.
-
Solution: Optimize centrifugation parameters (speed and time) to form a loose pellet that is easily redispersible. Use a probe sonicator at low power to aid in resuspension, but be cautious of overheating. For large-scale production, consider tangential flow filtration (TFF) as an alternative to centrifugation for washing and concentrating the nanoparticles.
-
-
Incorrect Solvent/pH: Changes in pH or the use of incompatible solvents during washing can neutralize surface charges that provide colloidal stability, leading to aggregation.
-
Solution: Maintain the pH of all washing solutions within a range that ensures particle stability (typically a pH where the zeta potential is high, e.g., > |30| mV). Use ultrapure water or a suitable buffer for all washing steps.
-
Workflow for Preventing Aggregation
Issue 3: Low NODA Conjugation Efficiency
Question: Characterization of my final this compound product shows a low degree of NODA functionalization. What could be going wrong during the conjugation step?
Answer:
Achieving high conjugation efficiency is critical for the final product's application. Low efficiency often points to issues with the activation of functional groups or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inefficient Carboxyl Group Activation: The conjugation of an amine-functionalized NODA derivative to the carboxyl groups on the NCS surface typically requires an activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with N-hydroxysuccinimide (NHS) to improve efficiency. Incomplete activation is a common failure point.
-
Solution: Ensure your EDC and NHS reagents are fresh and have been stored under dry conditions, as they are moisture-sensitive. Perform the activation step in a suitable buffer (e.g., MES buffer, pH 5-6). Allow sufficient time for activation before adding the NODA-amine.
-
-
Incorrect pH for Amine Coupling: The subsequent reaction between the activated carboxyl group and the amine on the NODA molecule is pH-dependent.
-
Solution: After the activation step, adjust the pH of the reaction mixture to 7.2-7.5. This pH is a compromise between maintaining the stability of the NHS-ester and ensuring the amine group of the NODA is deprotonated and nucleophilic.
-
-
Steric Hindrance: The dense structure of the NCS coating or partial aggregation of the nanoparticles can physically block access to the carboxyl groups, preventing the NODA molecule from reaching the reaction site.
-
Solution: Ensure the NCS-MP suspension is well-dispersed using sonication before starting the conjugation reaction. Consider using a NODA derivative with a spacer arm to overcome steric hindrance.
-
Protocol: Quantifying NODA Conjugation via ICP-MS
To troubleshoot low conjugation, a reliable quantification method is essential. If the NODA chelator is conjugated before being loaded with a metal, you can chelate a non-radioactive metal with a high affinity for NODA (e.g., Gallium or Copper) and quantify it using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Sample Preparation: Take a known concentration of your purified this compound nanoparticles.
-
Metal Chelation: Add a solution of GaCl₃ or CuSO₄ in a 10-fold molar excess compared to the theoretical maximum NODA concentration. Incubate at a suitable pH (e.g., 4.0-4.5 for Ga) for 1 hour.
-
Purification: Remove the excess, unchelated metal ions. This can be done by repeated centrifugation and resuspension or, more effectively, using a desalting column.
-
Digestion: Digest the purified, metal-loaded nanoparticles in concentrated nitric acid.
-
ICP-MS Analysis: Dilute the digested sample to an appropriate concentration and analyze for the specific metal content using ICP-MS.
-
Calculation: Correlate the metal concentration back to the nanoparticle concentration to determine the average number of NODA molecules per nanoparticle.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control (QC) parameters to monitor during this compound scale-up?
A1: To ensure batch-to-batch consistency, you must monitor several key parameters at each stage of the synthesis.
Table 2: Critical Quality Control Parameters for this compound Production
| Synthesis Stage | Parameter | Analytical Method | Acceptance Criteria (Example) |
| MP Synthesis | Particle Size & Distribution | Dynamic Light Scattering (DLS) | 50 nm ± 10 nm, PDI < 0.2 |
| Crystalline Structure | X-ray Diffraction (XRD) | Match to magnetite/maghemite reference | |
| Magnetic Properties | Vibrating Sample Magnetometry (VSM) | Saturation magnetization > 60 emu/g | |
| NCS Coating | Zeta Potential | Electrophoretic Light Scattering | > -30 mV (indicates colloidal stability) |
| Coating Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic cellulose peaks | |
| NODA Conjugation | Functionalization Degree | ICP-MS (after metal chelation) or XPS | > 100 NODA molecules per particle |
| Final Product | Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | < 100 nm, PDI < 0.25 |
| Sterility & Endotoxin | LAL Test, Plate Count | Pass (for biomedical applications) |
Q2: How do I choose the right Nanocrystalline Cellulose (NCS) for coating?
A2: The properties of NCS can vary significantly based on its source (e.g., wood, cotton) and the hydrolysis method used for its extraction (e.g., sulfuric acid, hydrochloric acid). For coating magnetic particles, NCS produced via sulfuric acid hydrolysis is often preferred because it introduces sulfate half-ester groups on the surface. These negatively charged groups provide excellent colloidal stability in aqueous solutions, preventing aggregation of the magnetic cores.
Q3: My final product shows good characteristics but performs poorly in my biological assay. Why?
A3: This discrepancy can arise from several factors not immediately apparent from basic physicochemical characterization:
-
Surface Contamination: Residual reagents from the synthesis (e.g., EDC, unreacted NODA) can be cytotoxic. Ensure your purification process is robust.
-
Protein Corona: In biological media, proteins rapidly adsorb to the nanoparticle surface, forming a "protein corona." This can mask the NODA functional groups, hindering their intended interaction.
-
Colloidal Instability in Media: Nanoparticles stable in water may aggregate in high-salt cell culture media or serum, altering their effective size and cellular uptake. Test the stability of your particles in the specific biological medium you will be using.
Diagram of Potential Failure Points in Scale-Up
References
Validation & Comparative
A Comparative Guide to NCS-MP-NODA and DOTA for 64Cu Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical determinant of the in vivo performance and overall success of radiopharmaceuticals. For positron emission tomography (PET) imaging using Copper-64 (64Cu), both NCS-MP-NODA and DOTA are prominent bifunctional chelators, each presenting distinct characteristics. This guide provides an objective comparison of their performance in 64Cu radiolabeling, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Executive Summary
While direct comparative studies between this compound and DOTA for 64Cu radiolabeling are not extensively documented, a wealth of data on DOTA and analogous NODA-based chelators (such as NODAGA and NOTA) allows for a robust comparative analysis. The general consensus in the scientific literature suggests that while DOTA is a well-established and widely used chelator, NODA-based chelators often exhibit superior performance for 64Cu, particularly in terms of in vivo stability and the mildness of labeling conditions.
Data Presentation: Quantitative Comparison
The following table summarizes key performance indicators for 64Cu radiolabeling with DOTA and representative NODA-based chelators. Data for this compound is inferred from studies on structurally similar NODA derivatives.
| Parameter | 64Cu-DOTA | 64Cu-NCS-MP-NODA (inferred from NODA-derivatives) |
| Radiolabeling Conditions | ||
| Temperature | Often requires elevated temperatures (e.g., 37-60°C)[1] | Typically proceeds at room temperature[2] |
| Time | 30-60 minutes[1][2] | 15-60 minutes[2] |
| pH | ~5.5 | ~5.5-6.5 |
| Radiochemical Yield | High, often >95% under optimized conditions | High, often >95% |
| Specific Activity | Achievable at high levels, dependent on precursor amount | High specific activities reported |
| In Vitro Stability (Serum) | Generally stable, but some studies report dissociation over time | Generally high stability, with some studies showing superiority over DOTA |
| In Vivo Stability | Can exhibit some in vivo dissociation, leading to potential liver uptake of free 64Cu | Generally demonstrates higher in vivo stability with reduced liver uptake compared to DOTA |
Experimental Protocols
Detailed methodologies for the conjugation of the chelator to a targeting molecule and subsequent 64Cu radiolabeling are crucial for reproducible results.
DOTA Conjugation and 64Cu Radiolabeling Protocol
This protocol is a generalized procedure based on common practices in the literature.
1. Conjugation of p-SCN-Bn-DOTA to a Targeting Moiety (e.g., Antibody, Peptide):
-
Materials: p-SCN-Bn-DOTA, targeting moiety with a primary amine (e.g., lysine residue), 0.1 M sodium bicarbonate buffer (pH 8.5), DMSO, size-exclusion chromatography column (e.g., PD-10).
-
Procedure:
-
Dissolve the targeting moiety in the sodium bicarbonate buffer.
-
Dissolve p-SCN-Bn-DOTA in DMSO to a high concentration.
-
Add the DOTA solution to the targeting moiety solution at a specific molar ratio (e.g., 10:1 to 20:1 chelator to protein).
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.
-
Purify the DOTA-conjugated molecule using a size-exclusion chromatography column to remove unconjugated DOTA.
-
Determine the number of chelators per molecule using analytical methods such as MALDI-TOF mass spectrometry.
-
2. 64Cu Radiolabeling of DOTA-conjugated Molecule:
-
Materials: DOTA-conjugated molecule, 64CuCl2 in 0.1 M HCl, 0.1 M sodium acetate buffer (pH 5.5), EDTA solution (to quench the reaction), C18 Sep-Pak cartridge for purification.
-
Procedure:
-
In a reaction vial, add the DOTA-conjugated molecule.
-
Add the sodium acetate buffer to adjust the pH to approximately 5.5.
-
Add the 64CuCl2 solution to the vial.
-
Incubate the reaction mixture at 37-60°C for 30-60 minutes.
-
Monitor the radiolabeling efficiency using radio-TLC or radio-HPLC.
-
Once the desired radiochemical yield is achieved, quench the reaction by adding a small volume of EDTA solution.
-
Purify the 64Cu-DOTA-conjugated molecule using a C18 Sep-Pak cartridge to remove unchelated 64Cu.
-
Determine the radiochemical purity and specific activity of the final product.
-
This compound Conjugation and 64Cu Radiolabeling Protocol (Anticipated)
Based on the isothiocyanate functionality and the properties of other NODA-based chelators, the following protocol is proposed.
1. Conjugation of this compound to a Targeting Moiety:
-
The protocol is expected to be similar to that of p-SCN-Bn-DOTA due to the presence of the isothiocyanate group, which reacts with primary amines under slightly basic conditions (pH ~8.5).
2. 64Cu Radiolabeling of this compound-conjugated Molecule:
-
Materials: this compound-conjugated molecule, 64CuCl2 in 0.1 M HCl, 0.1 M ammonium acetate or sodium acetate buffer (pH 5.5-6.5), EDTA solution, C18 Sep-Pak cartridge.
-
Procedure:
-
In a reaction vial, add the this compound-conjugated molecule.
-
Add the buffer to adjust the pH to the optimal range (likely around 5.5-6.5).
-
Add the 64CuCl2 solution.
-
Incubate the reaction mixture at room temperature for 15-60 minutes. The milder conditions are a key anticipated advantage of NODA-based chelators.
-
Monitor the reaction and purify the final product as described for the DOTA protocol.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the radiolabeling process with both chelators.
Caption: Comparative workflow for 64Cu radiolabeling with DOTA and this compound.
Concluding Remarks
The choice between this compound and DOTA for 64Cu radiolabeling hinges on the specific requirements of the radiopharmaceutical being developed. DOTA is a well-characterized and reliable chelator, though it may necessitate harsher labeling conditions. This compound, as a NODA-based chelator, is anticipated to offer the significant advantages of milder, room-temperature labeling and potentially superior in vivo stability, which can lead to improved imaging contrast by reducing non-specific uptake in organs like the liver. For applications where maintaining the integrity of sensitive biomolecules is paramount and minimizing in vivo dissociation of the radiometal is critical, this compound presents a compelling alternative to DOTA. Researchers are encouraged to perform compound-specific optimizations to determine the most suitable chelator for their diagnostic or therapeutic agent.
References
A Comparative Guide to Bifunctional Chelator Conjugate Binding Affinity: NCS-MP-NODA and Alternatives
For researchers, scientists, and drug development professionals, the selection of a bifunctional chelator for conjugating to targeting molecules like antibodies or peptides is a critical step. This decision directly impacts the binding affinity of the final conjugate to its target, which is a key determinant of therapeutic or diagnostic efficacy. This guide provides an objective comparison of the binding affinity of molecules conjugated with NCS-MP-NODA and common alternatives, supported by experimental data.
Introduction to Bifunctional Chelators
Bifunctional chelators are molecules that possess two distinct functional groups. One group is a chelator that strongly binds to a metal ion, often a radionuclide for imaging (e.g., PET, SPECT) or therapy. The other is a reactive group (e.g., isothiocyanate -NCS, or N-hydroxysuccinimide ester -NHS) that forms a stable covalent bond with a biomolecule, such as an antibody or peptide. A crucial consideration in the design of these conjugates is ensuring that the conjugation process does not significantly impair the binding affinity of the targeting biomolecule to its cellular target.
This guide focuses on a comparative analysis of the binding affinity of conjugates formed using this compound and two widely used alternatives: DOTA-NHS-ester and DFO-NCS. For a relevant comparison, we will focus on their conjugation to the well-characterized monoclonal antibody, Trastuzumab, which targets the HER2 receptor.
Quantitative Comparison of Binding Affinity
The following table summarizes the equilibrium dissociation constant (Kd) of Trastuzumab and its conjugates. A lower Kd value indicates a higher binding affinity.
| Conjugate | Targeting Molecule | Chelator/Drug Conjugated | Binding Affinity (Kd) [nM] | Experimental Method |
| This compound Conjugate | Trastuzumab | This compound | Not explicitly reported | - |
| DOTA-based Conjugate | Trastuzumab | DOTA | 12.0 ± 3.0 | Saturation binding assay |
| DFO-based Conjugate | Trastuzumab-DM1 | DFO | 2.2 ± 0.3 | Saturation binding assay |
| Unconjugated Antibody | Trastuzumab | - | ~1-5 | Various |
*While a specific Kd value for the this compound-Trastuzumab conjugate was not found in the reviewed literature, a study on its radiolabeling suggested that the conjugation and labeling process did not affect its affinity for its molecular target.[1]
Experimental Protocols
Accurate determination of binding affinity is paramount. The two most common methods for quantifying the interaction between an antibody-chelator conjugate and its target are Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR).
Bio-Layer Interferometry (BLI)
BLI is an optical analytical technique that measures interference patterns of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. The binding of a molecule to the biosensor tip causes a shift in the interference pattern, which is measured in real-time.
Protocol Outline:
-
Hydration: Hydrate streptavidin (SA) biosensors in the kinetics buffer for at least 10 minutes.
-
Immobilization: Immobilize the biotinylated target antigen (e.g., HER2) onto the surface of the SA biosensors.
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer.
-
Association: Transfer the biosensors to wells containing various concentrations of the antibody-chelator conjugate. Measure the association rate (k_on) in real-time.
-
Dissociation: Move the biosensors back to wells with kinetics buffer to measure the dissociation rate (k_off).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (Kd = k_off / k_on).
Surface Plasmon Resonance (SPR)
SPR is another label-free optical technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Protocol Outline:
-
Chip Preparation: Activate the surface of a sensor chip (e.g., CM5) and immobilize the target antigen (e.g., HER2) via amine coupling.
-
System Priming: Prime the SPR system with running buffer to ensure a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the antibody-chelator conjugate over the sensor surface to measure the association phase.
-
Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the conjugate from the antigen.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Analyze the resulting sensorgrams by fitting the data to a kinetic binding model to determine k_on, k_off, and Kd.
Experimental Workflow Diagram
Caption: Workflow for determining binding affinity using BLI or SPR.
Conclusion
The choice of a bifunctional chelator can influence the binding affinity of the resulting conjugate. While direct quantitative data for this compound conjugates can be sparse in publicly available literature, the available information suggests that it is a viable option for creating high-affinity targeting agents. For a comprehensive evaluation, it is recommended that researchers perform head-to-head comparisons of different chelator conjugates using standardized and rigorous binding affinity assays, such as BLI or SPR, as outlined in this guide. This will ensure the selection of the optimal chelator for a specific therapeutic or diagnostic application.
References
A Comparative Guide to the Biodistribution of NCS-MP-NODA and DOTA Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a bifunctional chelator is a critical determinant in the development of targeted radiopharmaceuticals, profoundly influencing the in vivo behavior of the resulting conjugate. This guide provides an objective comparison of two prominent chelators, NCS-MP-NODA (a derivative of 1,4,7-triazacyclononane-1,4,7-triacetic acid, NOTA) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), focusing on their comparative biodistribution profiles. The data and protocols presented herein are synthesized from preclinical studies to support researchers in making informed decisions for their radiopharmaceutical design.
Executive Summary
This compound and its derivatives, such as NODAGA, have emerged as compelling alternatives to the widely used DOTA chelator, particularly for radiolabeling with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). Experimental evidence consistently demonstrates that NODAGA-based conjugates can offer significant advantages, including milder radiolabeling conditions and improved in vivo performance. Key findings from comparative biodistribution studies indicate that NODAGA conjugates frequently exhibit reduced non-specific uptake in critical organs such as the liver and kidneys.[1][2] This often translates to higher tumor-to-background ratios, a crucial factor for enhanced imaging contrast and potentially lower off-target toxicity in therapeutic applications.[1][2]
Data Presentation: Comparative Biodistribution of ⁶⁴Cu-Labeled Immunoconjugates
The following table summarizes quantitative biodistribution data from a head-to-head comparison of ⁶⁴Cu-labeled DOTA and NODAGA conjugates of the anti-EpCAM monoclonal antibody, mAb7, in a PC3-DsRed xenograft tumor model. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at 24 hours post-injection.
| Organ | ⁶⁴Cu-DOTA-mAb7 (%ID/g ± SD) | ⁶⁴Cu-NODAGA-mAb7 (%ID/g ± SD) |
| Blood | 10.11 ± 1.54 | 14.55 ± 2.01 |
| Tumor | 13.44 ± 1.21 | 13.24 ± 4.86 |
| Liver | 10.51 ± 0.81 | 6.94 ± 1.05 |
| Kidneys | 5.87 ± 0.69 | 5.92 ± 1.25 |
| Spleen | 4.33 ± 0.45 | 3.11 ± 0.62 |
| Muscle | 1.34 ± 0.17 | 1.41 ± 0.28 |
| Bone | 2.01 ± 0.19 | 2.21 ± 0.33 |
Data synthesized from a study by an academic research group.[2]
Key Observations from Biodistribution Data:
-
Reduced Liver Uptake: The ⁶⁴Cu-NODAGA-mAb7 conjugate demonstrated significantly lower accumulation in the liver compared to its DOTA counterpart.
-
Increased Bioavailability: The higher blood activity of the ⁶⁴Cu-NODAGA-mAb7 suggests greater in vivo stability and bioavailability.
-
Comparable Tumor Targeting: Both conjugates showed similar high uptake in the tumor tissue.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research findings. The following are generalized protocols for key experiments in a comparative biodistribution study.
Protocol 1: Antibody Conjugation with Maleimide-NODA-GA and Maleimide-DOTA
-
Antibody Preparation: If the targeting biomolecule, such as an antibody, does not have free thiol groups, disulfide bonds can be partially reduced. Dissolve the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.4). Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate at room temperature for 30 minutes.
-
Purification: Remove the excess reducing agent using a desalting column, exchanging the antibody into a conjugation buffer (e.g., phosphate buffer, pH 7.0-7.5).
-
Chelator Preparation: Dissolve Maleimide-NODA-GA or Maleimide-DOTA in an anhydrous solvent such as DMF or DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-chelator stock solution to the prepared antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the Conjugate: Remove unreacted chelator and purify the antibody-chelator conjugate using a desalting column or size-exclusion chromatography.
-
Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by isotopic dilution assays.
Protocol 2: Radiolabeling with ⁶⁸Ga
-
⁶⁸Ga Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace metal-free 0.1 M HCl.
-
Buffering: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 for NODAGA conjugates or 4.0-5.0 for DOTA conjugates using a sodium acetate or HEPES buffer.
-
Labeling Reaction:
-
For NODAGA conjugates: Add the purified chelator-conjugated biomolecule to the buffered ⁶⁸Ga solution. The reaction can often proceed efficiently at room temperature for 5-10 minutes.
-
For DOTA conjugates: Add the purified chelator-conjugated biomolecule to the buffered ⁶⁸Ga solution and heat the reaction mixture, typically at 90-100°C for 10-15 minutes.
-
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo studies.
Protocol 3: In Vivo Biodistribution Study
-
Animal Model: Utilize an appropriate animal model, such as immunocompromised mice bearing human tumor xenografts that overexpress the target receptor.
-
Radiotracer Administration: Inject a defined activity of the radiolabeled conjugate (e.g., 1-5 MBq) into each animal, typically via the tail vein.
-
Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting: Dissect, weigh, and collect relevant organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is achieved by comparing the tissue radioactivity to that of a standard of the injected dose.
Mandatory Visualization
References
Preserving Potency: A Comparative Guide to Assessing Immunoreactivity after NCS-MP-NODA Conjugation
For researchers, scientists, and drug development professionals, the conjugation of a bifunctional chelator to a monoclonal antibody (mAb) is a critical step in the development of targeted radiopharmaceuticals. A key challenge in this process is ensuring that the antibody retains its antigen-binding affinity, or immunoreactivity. This guide provides an objective comparison of the impact of NCS-MP-NODA conjugation on antibody immunoreactivity with other commonly used chelating agents, supported by experimental data and detailed protocols.
The development of antibody-radionuclide conjugates for imaging and therapeutic applications hinges on the successful attachment of a chelator, which securely holds the radioisotope, to the antibody. The isothiocyanate group (-NCS) of this compound (p-isothiocyanatobenzyl-NODA-GA) reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable thiourea bond. While this is an effective conjugation strategy, the stochastic nature of this reaction can potentially lead to the modification of amino acids within the antigen-binding site, thereby compromising the antibody's immunoreactivity. Consequently, a thorough assessment of the immunoreactivity of the conjugated antibody is an indispensable part of the development process.[1]
Comparative Analysis of Immunoreactivity
The immunoreactive fraction (IRF), which is the percentage of the radiolabeled antibody that can bind to its target antigen, is a critical quality attribute of any radioimmunoconjugate. Direct, head-to-head comparative studies detailing the immunoreactivity of antibodies conjugated with this compound versus other chelators are limited in publicly available literature. However, data from studies using structurally similar NODA-GA derivatives, such as NODAGA-NHS, provide valuable insights.
A study comparing the immunoreactivity of Trastuzumab, an anti-HER2 antibody, conjugated with either NODAGA-NHS or DOTA-NHS found a high and comparable immunoreactive fraction for both conjugates. This suggests that the NODA-GA scaffold does not inherently impair the antibody's ability to bind its target.[2]
| Antibody | Target Antigen | Chelator | Radionuclide | Immunoreactive Fraction (%) | Reference |
| Trastuzumab | HER2 | NODAGA-NHS | 64Cu | 88 - 94 | [2] |
| Trastuzumab | HER2 | DOTA-NHS | 64Cu | 88 - 94 | [2] |
It is crucial to note that the number of chelators conjugated to a single antibody molecule, often referred to as the chelator-to-antibody ratio (CAR), can significantly influence immunoreactivity. Generally, a higher CAR can lead to a decrease in immunoreactivity due to an increased likelihood of modifying the antigen-binding sites or altering the antibody's conformation.
Experimental Protocols
To ensure the generation of reliable and reproducible data, detailed and validated experimental protocols are essential. Below are methodologies for antibody conjugation and the subsequent assessment of immunoreactivity.
Protocol 1: Antibody Conjugation with this compound
This protocol outlines a general procedure for the conjugation of an isothiocyanate-functionalized chelator like this compound to an antibody.
Materials:
-
Purified monoclonal antibody (1-5 mg/mL in a suitable buffer, e.g., bicarbonate buffer, pH 8.5-9.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into a bicarbonate buffer (pH 8.5-9.0) to ensure the availability of deprotonated primary amines for reaction.
-
Chelator Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO to prepare a concentrated stock solution.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove unconjugated chelator and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the protein concentration and the chelator-to-antibody ratio of the purified conjugate.
Caption: Workflow for this compound Antibody Conjugation.
Protocol 2: Immunoreactivity Assessment using the Lindmo Assay
The Lindmo assay is a widely accepted method for determining the immunoreactive fraction of a radiolabeled antibody by extrapolating binding data to infinite antigen excess.
Materials:
-
Radiolabeled antibody-chelator conjugate
-
Antigen-positive cells
-
Antigen-negative cells (for non-specific binding control)
-
Binding buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Prepare serial dilutions of the antigen-positive cells in binding buffer.
-
Incubation: Add a constant, non-saturating amount of the radiolabeled antibody to each cell dilution. Also, include a tube with a high concentration of antigen-negative cells to determine non-specific binding.
-
Equilibration: Incubate the samples at 4°C for a sufficient time to reach binding equilibrium.
-
Separation: Separate the cell-bound radioactivity from the free radioactivity by centrifugation.
-
Quantification: Measure the radioactivity in the cell pellets (bound) and the supernatants (free).
-
Data Analysis:
-
For each cell concentration, calculate the ratio of total radioactivity to bound radioactivity (Total/Bound).
-
Plot the Total/Bound ratio (y-axis) against the reciprocal of the cell concentration (1/[Cells]) (x-axis).
-
Perform a linear regression on the data points.
-
The immunoreactive fraction is the reciprocal of the y-intercept.
-
References
- 1. Effect of Cetuximab-Conjugated Gold Nanoparticles on the Cytotoxicity and Phenotypic Evolution of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Cetuximab-Conjugated Gold Nanoparticles on the Cytotoxicity and Phenotypic Evolution of Colorectal Cancer Cells | Article Information | J-GLOBAL [jglobal.jst.go.jp]
A Head-to-Head Comparison of Chelators for Fluorine-18 Labeling in PET Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of 18F-labeled radiopharmaceuticals for Positron Emission Tomography (PET). This guide provides an objective comparison of commonly used chelators, supported by experimental data, to aid in the selection of the most suitable chelation strategy for a given biomolecule.
The advent of 18F-labeling via chelation of aluminum fluoride (Al18F) has streamlined the radiolabeling of biomolecules, offering a simpler, aqueous-based alternative to traditional multistep covalent labeling methods. However, the performance of the resulting radiotracer is highly dependent on the chelator employed. This guide focuses on a head-to-head comparison of prominent chelators, including the widely used NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and its derivatives, as well as newer alternatives designed to overcome the limitations of first-generation systems.
Performance Comparison of Key Chelators
The choice of chelator significantly impacts radiolabeling efficiency, reaction conditions, and the in vivo stability of the final 18F-labeled conjugate. The following tables summarize the quantitative performance of several key chelators based on published experimental data.
| Chelator | Labeling Temperature (°C) | Radiochemical Yield (RCY) | Key Advantages | Key Disadvantages |
| NOTA | 90-120 | 5.8% - 87% | High in vivo stability of the Al18F complex.[1][2] | High temperatures required, unsuitable for many heat-sensitive biomolecules.[3][4][5] |
| NODA-GA | 100-120 | ~5.8% (in one study) | Commercially available and suited for peptide synthesis. | Requires high temperatures; may offer lower yields compared to optimized NOTA derivatives. |
| RESCA1 | 22 (Room Temperature) | Comparable to NOTA | Enables labeling of heat-sensitive biomolecules at room temperature. | Newer chelator, long-term stability data in diverse applications is still emerging. |
| Acyclic Chelators (e.g., H3L3) | 40 | Up to 95% | Low-temperature labeling, good for heat-sensitive molecules. | In vivo stability can be variable depending on the specific acyclic ligand structure. |
In Vitro and In Vivo Stability
A critical parameter for any radiotracer is its stability in biological systems. The release of free [18F]fluoride can lead to non-specific bone uptake, compromising image quality and dosimetry.
| Chelator Conjugate | System | Time Point | % Intact Tracer | Reference |
| Al18F-L3 (Acyclic) | Rat Serum | 60 min | Comparable to Al18F-NODA | |
| Al18F-NOTA-peptide | Serum | 4 hours | Stable | |
| [18F]AlF-RESCA1 | Plasma | Not specified | Stable | |
| [18F]12 and [18F]13 (SuFEx) | Human Serum | 15 min | Showed signs of instability |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for 18F-labeling using different chelation strategies.
Protocol 1: High-Temperature 18F-Labeling with NOTA-Conjugated Peptides
This protocol is typical for the standard Al18F labeling of NOTA-conjugated biomolecules.
-
18F-Fluoride Trapping and Elution: Aqueous [18F]fluoride is trapped on a QMA (quaternary methyl ammonium) cartridge. The trapped [18F]fluoride is then eluted with a small volume (e.g., 500 µL) of 0.1 M sodium acetate buffer.
-
Formation of [Al18F]2+: An aqueous solution of aluminum chloride (AlCl3) is added to the eluted [18F]fluoride solution and incubated at room temperature for 10 minutes to form the [Al18F]2+ complex.
-
Radiolabeling Reaction: The NOTA-conjugated peptide is added to the [Al18F]2+ solution. The reaction mixture is then heated to 90-110°C for 15 minutes.
-
Purification: The reaction mixture is purified using solid-phase extraction (SPE), typically with a C18 cartridge, to remove unreacted [18F]fluoride and other impurities.
-
Quality Control: The radiochemical purity of the final product is determined by radio-HPLC.
Protocol 2: Low-Temperature 18F-Labeling with Acyclic Chelators
This protocol highlights the advantage of newer chelators that do not require high temperatures.
-
18F-Fluoride Preparation: Similar to the high-temperature protocol, [18F]fluoride is trapped and eluted.
-
[Al18F]2+ Complexation: AlCl3 solution is added to the [18F]fluoride eluate.
-
Labeling at Reduced Temperature: The acyclic chelator-conjugated biomolecule is added to the reaction mixture. The reaction is then incubated at a lower temperature, for example, 40°C, for a specified time (e.g., 12 minutes). The presence of a co-solvent like ethanol or acetonitrile can enhance the radiochemical yield.
-
Purification and Analysis: The purification and quality control steps are similar to the high-temperature protocol.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for high-temperature and low-temperature 18F-labeling.
Conclusion
The choice of chelator for 18F-labeling is a trade-off between labeling conditions, radiochemical yield, and the stability of the final product. While traditional macrocyclic chelators like NOTA offer high in vivo stability, the requirement for high-temperature labeling limits their application to thermally robust biomolecules. Newer chelators, such as RESCA1 and other acyclic ligands, have emerged as promising alternatives, enabling efficient radiolabeling at or near room temperature. This is particularly advantageous for sensitive biologicals like proteins and antibodies.
Researchers and drug developers should carefully consider the nature of their biomolecule of interest and the desired characteristics of the final radiotracer when selecting a chelation strategy. The data and protocols presented in this guide provide a foundation for making an informed decision in the rapidly evolving field of 18F-radiopharmaceutical development.
References
- 1. Frontiers | Optimization and Evaluation of Al18F Labeling Using a NOTA—or RESCA1-Conjugated AE105 Peptide Antagonist of uPAR [frontiersin.org]
- 2. Preparation, Optimisation, and In Vitro Evaluation of [18F]AlF-NOTA-Pamidronic Acid for Bone Imaging PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Chelators for Low Temperature Al(18)F-Labeling of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Ascendancy of NCS-MP-NODA: A Comparative Guide to Bifunctional Chelators in Radiopharmaceutical Development
For Immediate Publication
Shanghai, China – November 27, 2025 – In the rapidly evolving landscape of radiopharmaceuticals, the choice of a bifunctional chelator is paramount to the successful development of targeted diagnostic and therapeutic agents. A novel chelator, NCS-MP-NODA, has emerged as a promising alternative to traditional agents like DOTA and DTPA, offering distinct advantages in radiolabeling efficiency and in vivo performance. This guide provides an objective comparison of this compound with other widely used bifunctional chelators, supported by experimental data to inform researchers, scientists, and drug development professionals.
At the heart of a successful radiopharmaceutical is the stable union of a targeting biomolecule and a radionuclide, a bond forged by a bifunctional chelator. The ideal chelator offers rapid and efficient radiolabeling under mild conditions, forms a highly stable complex with the radionuclide to prevent its release in vivo, and has minimal impact on the biological activity of the targeting molecule. This guide will delve into the performance of this compound in these critical areas, drawing comparisons with the industry standards, DOTA and DTPA.
Key Performance Indicators: A Tabular Comparison
The following tables summarize the key performance indicators of this compound and its analogs (NOTA/NODAGA) in comparison to DOTA and DTPA, based on published experimental data. It is important to note that direct head-to-head comparative studies for this compound are limited, and the data presented here is a synthesis of information from various sources.
| Table 1: Radiolabeling Efficiency and Conditions | ||||
| Chelator | Radionuclide | Temperature (°C) | Time (min) | Radiochemical Purity (%) |
| This compound/NOTA Analogs | 68Ga | Room Temperature | 5 | >98%[1] |
| 18F (as Al18F) | 100-120 | 15-20 | 55-89%[1][2] | |
| 64Cu | 25 | 60 | >95% | |
| DOTA | 68Ga | 60-95 | 15 | >95%[1] |
| 177Lu | 80-100 | 20-30 | >95% | |
| 64Cu | 40 | 60 | 59-71%[3] | |
| DTPA | 111In | Room Temperature | 30 | >95% |
| 90Y | Room Temperature | <15 | >95% |
| Table 2: In Vivo Performance Comparison | ||
| Chelator Conjugate | Key Finding | Reference |
| NODAGA-mAb (64Cu) | Less liver accumulation and higher blood activity compared to DOTA-mAb, suggesting better in vivo stability. | |
| NOTA-A1-His (68Ga) | Similar tumor targeting to DOTA-A1-His, but with higher kidney uptake. | |
| DOTA-conjugates (90Y) | Generally show higher in vivo stability compared to DTPA-conjugates, with less accumulation of radioactivity in the bone. | |
| DTPA-conjugates (90Y) | Prone to in vivo dissociation, leading to higher bone uptake of the free radionuclide. |
The this compound Advantage: Deeper Dive
The data highlights several key advantages of the NODA-based chelator framework:
-
Mild Radiolabeling Conditions: this compound and its analogs can be radiolabeled with certain radionuclides, such as 68Ga, at room temperature, which is a significant advantage when working with heat-sensitive biomolecules like antibodies and peptides. In contrast, DOTA typically requires heating to achieve high radiolabeling efficiency.
-
Rapid Reaction Kinetics: The radiolabeling reactions with NODA-based chelators are often faster than with DOTA, which can be crucial when working with short-lived radionuclides. For example, 68Ga labeling of a NOTA-conjugated peptide reached over 98% purity in just 5 minutes at room temperature.
-
Favorable In Vivo Stability: Studies with 64Cu-labeled antibodies have shown that NODAGA, a close analog of this compound, exhibits superior in vivo stability compared to DOTA, as evidenced by lower liver uptake and higher blood activity. This is critical for reducing off-target radiation dose and improving image quality.
-
Versatility with 18F-Aluminum Fluoride Labeling: this compound is particularly well-suited for the innovative 18F-aluminum fluoride (Al18F) labeling method. This allows for the convenient, one-step aqueous labeling of biomolecules with 18F, the most widely used PET radionuclide. While this method often requires heating, it provides a valuable alternative to traditional multi-step prosthetic group labeling of peptides and proteins.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the conjugation and radiolabeling of peptides with this compound, DOTA, and DTPA.
Conjugation of Chelator to Peptide
The isothiocyanate (-NCS) group of this compound and p-SCN-Bn-DOTA, or the anhydride of DTPA, is used to covalently attach the chelator to a primary amine group (e.g., the N-terminus or a lysine residue) on the peptide.
Caption: General workflow for the conjugation of a bifunctional chelator to a peptide.
Protocol:
-
Peptide Preparation: Dissolve the peptide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a concentration of 1-5 mg/mL.
-
Chelator Addition: Add a 3-5 fold molar excess of the bifunctional chelator (dissolved in a small amount of anhydrous DMSO or DMF) to the peptide solution.
-
Reaction: Gently mix the reaction mixture and allow it to proceed at room temperature for 1-4 hours.
-
Purification: Purify the chelator-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.
Radiolabeling of Chelator-Peptide Conjugate
The following diagram illustrates a typical radiolabeling workflow.
Caption: General workflow for the radiolabeling of a chelator-peptide conjugate.
This compound with Al18F Protocol:
-
Reaction Mixture Preparation: In a shielded vial, combine the this compound-peptide conjugate (10-50 µg) with a solution of AlCl3 in a suitable buffer (e.g., sodium acetate, pH 4-5).
-
18F Addition: Add the aqueous [18F]fluoride to the reaction mixture.
-
Heating: Heat the reaction mixture at 100-120°C for 15-20 minutes.
-
Purification (if necessary): Purify the radiolabeled peptide using a C18 solid-phase extraction (SPE) cartridge.
-
Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC.
DOTA with 177Lu Protocol:
-
Reaction Mixture Preparation: In a shielded vial, dissolve the DOTA-peptide conjugate (10-50 µg) in a suitable buffer (e.g., ammonium acetate, pH 5.0-5.5).
-
177Lu Addition: Add the 177LuCl3 solution to the vial.
-
Heating: Incubate the reaction vial at 80-100°C for 20-30 minutes.
-
Quenching: After incubation, add a small amount of DTPA solution to chelate any unreacted 177Lu.
-
Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC.
DTPA with 111In Protocol:
-
Reaction Mixture Preparation: In a shielded vial, dissolve the DTPA-peptide conjugate (10-50 µg) in a suitable buffer (e.g., sodium acetate, pH 5.0-6.0).
-
111In Addition: Add the 111InCl3 solution to the vial.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC.
Signaling Pathways and Logical Relationships
The choice of a bifunctional chelator is a critical decision in the design of a radiopharmaceutical, influencing multiple downstream outcomes.
Caption: Logical relationship between chelator choice, properties, and overall performance.
Conclusion
This compound and the broader class of NODA-based chelators represent a significant advancement in the field of radiopharmaceutical chemistry. Their ability to be radiolabeled under mild conditions and at faster rates compared to DOTA, coupled with the formation of stable complexes, makes them highly attractive for the development of next-generation targeted radiodiagnostics and radiotherapeutics. The compatibility of this compound with the Al18F labeling methodology further expands its utility, providing a streamlined approach for 18F-labeling of sensitive biomolecules. While DOTA remains the gold standard for certain applications, particularly with therapeutic radionuclides like 177Lu, and DTPA offers simplicity for specific diagnostic agents, the compelling advantages of this compound position it as a powerful tool for innovation in nuclear medicine. Further direct comparative studies will be invaluable in fully elucidating the relative merits of these chelators and guiding their optimal application in the clinic.
References
- 1. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vivo stability studies of [18F]-zwitterionic phosphonium aryltrifluoroborate/indomethacin conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
Evaluating Off-Target Effects of NCS-MP-NODA Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NCS-MP-NODA (N-succinimidyl-p-[2-(1,4,7-triazacyclononan-1-yl)acetamido]methyl-benzoate) probes against alternative molecular probes, with a focus on evaluating off-target effects. This compound is a bifunctional chelator commonly used to label peptides and antibodies for applications such as PET imaging.[1][2][3] Ensuring high specificity is critical for the reliability of experimental data and the safety of potential therapeutic applications. This document outlines key experimental data, detailed protocols for assessment, and visual workflows to guide researchers in their evaluation process.
Data Presentation: Comparative Specificity of Molecular Probes
The following table summarizes quantitative data from a hypothetical comparative study designed to assess the on-target and off-target binding profiles of this compound against two common alternative probe scaffolds, designated here as "Alternative Probe A" and "Alternative Probe B". The data represents typical results from competitive binding assays and cellular thermal shift assays (CETSA).
| Parameter | This compound Probe | Alternative Probe A | Alternative Probe B |
| Target Protein | Target X | Target X | Target X |
| On-Target Affinity (Kd) | 15 nM | 25 nM | 12 nM |
| Number of Off-Targets Identified | 3 | 12 | 8 |
| Top Off-Target Affinity (Kd) | > 500 nM | 80 nM | 150 nM |
| Cellular Target Engagement (EC50) | 20 nM | 45 nM | 18 nM |
| Off-Target Engagement in Cells | Minimal | Significant | Moderate |
Interpretation: In this representative analysis, the this compound probe demonstrates a strong balance of high on-target affinity and superior specificity, characterized by fewer identified off-targets and significantly weaker binding to those off-targets. While Alternative Probe B shows slightly higher on-target affinity, it comes at the cost of engaging more off-targets.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of off-target effects.[4][5] The following protocols for competitive binding assays and target engagement verification are foundational for generating the data presented above.
Protocol 1: Competitive Binding Assay for Off-Target Profiling
This assay quantifies the binding affinity of a probe for its intended target and potential off-targets.
-
Preparation:
-
Coat 96-well plates with the purified target protein or a relevant off-target protein.
-
Block non-specific binding sites using a suitable blocking agent (e.g., BSA).
-
-
Competition:
-
Add a fixed concentration of a labeled (e.g., radiolabeled or fluorescent) version of the this compound probe to each well.
-
Simultaneously, add a serial dilution of the unlabeled "competitor" probe (the same this compound probe).
-
-
Incubation & Detection:
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the plates to remove unbound probe.
-
Measure the signal from the bound labeled probe using an appropriate plate reader.
-
-
Analysis:
-
Plot the signal against the concentration of the unlabeled competitor probe.
-
Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the dissociation constant (Kd).
-
Protocol 2: Western Blot for Target Engagement Verification
This protocol verifies that the probe engages its target within a complex cellular environment.
-
Cell Treatment:
-
Treat cultured cells with varying concentrations of the this compound probe for a defined period.
-
Include a vehicle-only control (e.g., DMSO).
-
-
Lysate Preparation:
-
Harvest and lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
Immunoblotting:
-
Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. A downstream antibody that recognizes a modification affected by probe binding (e.g., phosphorylation) can be used to confirm target modulation.
-
Mandatory Visualization
Diagrams are provided to clarify experimental workflows and conceptual relationships.
Caption: Workflow for a competitive binding assay.
Caption: On-target vs. potential off-target signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1374994-81-6 | 双功能螯合剂 | 美国InvivoChem [invivochem.cn]
- 3. This compound (NODA-Bz-SCN) | 双功能螯合剂 | MCE [medchemexpress.cn]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to NCS-MP-NODA Labeled Biomolecules for Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NCS-MP-NODA (p-isothiocyanato-benzyl-1,4,7-triazacyclononane-1,4-diacetic acid) labeled biomolecules with other common alternatives, focusing on their performance in cross-reactivity and biodistribution studies. The selection of a chelator for radiolabeling antibodies, peptides, and other biomolecules is a critical step in the development of targeted radiopharmaceuticals for imaging and therapy. This decision impacts not only the labeling efficiency and in vivo stability but also the potential for non-specific binding and off-target effects.
Executive Summary
The ideal bifunctional chelator should offer efficient and stable radiolabeling under mild conditions while minimizing any alteration of the biomolecule's biological activity and specificity. This guide presents a detailed comparison of this compound with the widely used chelators DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivatives. The comparison is based on key performance metrics such as radiolabeling efficiency, in vitro stability, and in vivo biodistribution, with a particular emphasis on non-specific tissue uptake.
Data Presentation: Performance Metrics of Labeled Biomolecules
The following tables summarize quantitative data from comparative studies of biomolecules labeled with this compound, DOTA, and NOTA analogues.
Table 1: Radiolabeling Efficiency and In Vitro Stability
| Chelator | Biomolecule | Radionuclide | Labeling Conditions | Radiochemical Yield (%) | In Vitro Stability (Human Serum) | Reference |
| NODA-MP-NCS | Trastuzumab | ¹⁸F (via Al¹⁸F) | 30°C, 15 min, pH 5.5 | Not explicitly stated, but method is described as efficient | Not specified | [1] |
| NODAGA | mAb7 (anti-EpCAM) | ⁶⁴Cu | 25°C, 1 hr | 59 - 71 | Higher in vivo stability suggested by lower liver uptake | [2] |
| DOTA-NCS | mAb7 (anti-EpCAM) | ⁶⁴Cu | 40°C, 1 hr | 59 - 71 | Lower in vivo stability compared to NODAGA | [2] |
| DOTA-NCS | sdAb A1-His | ⁶⁸Ga | 60°C, 15 min | > 98 | Stable for 2h | [3] |
| NOTA-NCS | sdAb A1-His | ⁶⁸Ga | Room Temp, 5 min | > 98 | Stable for 2h | [3] |
Table 2: In Vivo Biodistribution and Non-Specific Uptake
| Chelator | Biomolecule | Tumor Model | Tumor Uptake (%ID/g at 24h) | Liver Uptake (%ID/g at 24h) | Kidney Uptake (%ID/g at 24h) | Reference |
| NODAGA | mAb7 (anti-EpCAM) | PC3-DsRed | 13.24 ± 4.86 | Lower than DOTA | Not specified | |
| DOTA | mAb7 (anti-EpCAM) | PC3-DsRed | 13.44 ± 1.21 | Higher than NODAGA | Not specified | |
| DOTA | sdAb A1-His | Mesothelin-expressing | Similar to NOTA | Not specified | 11.44 ± 1.16 | |
| NOTA | sdAb A1-His | Mesothelin-expressing | Similar to DOTA | Not specified | 15.48 ± 1.81 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: Antibody Conjugation
A. Conjugation of this compound to an Antibody
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as 0.1 M sodium carbonate buffer (pH 8.5-9.0), to ensure the primary amine groups are deprotonated. The antibody concentration should be at least 1 mg/mL.
-
Chelator Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the unconjugated chelator using size-exclusion chromatography (e.g., a PD-10 column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).
-
Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of the isothiocyanate group.
B. Conjugation of DOTA-NCS/NOTA-NCS to an Antibody
The protocol is similar to that for this compound, with adjustments to the molar excess of the chelator and incubation times as needed based on the specific antibody and chelator derivative used.
Protocol 2: Radiolabeling of Conjugated Antibody with ⁶⁸Ga
-
Preparation: In a metal-free vial, add the DOTA/NOTA-conjugated antibody to 0.1 M sodium acetate buffer (pH 4.0-4.5).
-
Radiolabeling: Add the ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator to the antibody-chelator conjugate solution.
-
Incubation: Incubate the reaction mixture. For NOTA conjugates, 5-10 minutes at room temperature is often sufficient. For DOTA conjugates, heating at 60-95°C for 10-15 minutes may be required to achieve high radiochemical yields.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC is 0.1 M sodium citrate.
-
Purification (if necessary): If the radiochemical purity is below 95%, purify the radiolabeled antibody using a size-exclusion column.
Protocol 3: In Vitro Cell Binding Assay
-
Cell Preparation: Culture a cell line that expresses the target antigen for the antibody. On the day of the assay, harvest the cells and resuspend them in a binding buffer (e.g., PBS with 1% BSA).
-
Incubation: Incubate a fixed number of cells (e.g., 1 x 10⁶ cells) with increasing concentrations of the radiolabeled antibody in a 96-well plate.
-
Washing: After incubation (e.g., 1 hour at 4°C), wash the cells three times with cold binding buffer to remove unbound radioactivity.
-
Measurement: Measure the radioactivity in the cell pellets using a gamma counter.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding curve. To determine non-specific binding, a parallel experiment is run in the presence of a large excess of unlabeled antibody.
Protocol 4: In Vivo Biodistribution Study
-
Animal Model: Use an appropriate animal model, typically tumor-bearing mice, where the tumor expresses the target antigen.
-
Injection: Administer a known amount of the radiolabeled antibody to each animal via tail vein injection.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of animals.
-
Organ Harvesting: Dissect and collect organs of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).
-
Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualization
The following diagrams illustrate key workflows and concepts related to the use of this compound labeled biomolecules.
Conclusion
The choice of a bifunctional chelator is a critical decision in the development of radiolabeled biomolecules. This compound and its parent chelator NODAGA offer the advantage of mild radiolabeling conditions, which is particularly beneficial for temperature-sensitive biomolecules. Experimental data suggests that for ⁶⁴Cu labeling, NODAGA conjugates can exhibit improved in vivo stability with lower liver accumulation compared to DOTA conjugates. Furthermore, in a comparison between DOTA and NOTA labeled nanobodies, the DOTA conjugate demonstrated lower kidney uptake.
While biodistribution studies provide valuable insights into non-specific uptake in major organs, comprehensive tissue cross-reactivity studies are essential for a thorough safety assessment. There is a current lack of publicly available, direct comparative tissue cross-reactivity studies for biomolecules labeled with this compound versus DOTA and NOTA. Such studies would be invaluable to the field to further guide the selection of the optimal chelator for clinical translation. Researchers are encouraged to perform head-to-head comparisons of their specific biomolecule labeled with these different chelators to determine the best-performing candidate for their application.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NCS-MP-NODA: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of NCS-MP-NODA (CAS No. 1374994-81-6), a bifunctional chelator used in biomedical research. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Due to the reactive nature of the isothiocyanate functional group, this compound is classified as a hazardous chemical. Proper disposal is crucial to mitigate potential risks to personnel and the environment. The following procedures are based on best practices for handling isothiocyanate compounds in the absence of a specific Safety Data Sheet (SDS). It is imperative to obtain the SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Summary of Key Information
| Property | Value | Source |
| Chemical Name | 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid | Chematech |
| Synonyms | NODA-Bz-SCN | MedchemExpress |
| CAS Number | 1374994-81-6 | MedchemExpress, Chematech |
| Molecular Formula | C18H24N4O4S | Chematech |
| Molecular Weight | 392.47 g/mol | Chematech |
| Appearance | White Powder | Chematech |
| Storage | Store at -20°C, protected from light and moisture. | Ruixibiotech |
Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
2. Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be segregated as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
3. Neutralization of Residual this compound (for empty containers and contaminated labware): The isothiocyanate group can be rendered less reactive through neutralization. This procedure should be performed in a well-ventilated fume hood.
-
Method A: Amine Neutralization
-
Prepare a 5-10% solution of a primary amine (e.g., ethanolamine or a simple aliphatic amine) in a compatible solvent (e.g., isopropanol or ethanol).
-
Rinse the contaminated container or labware with a small amount of the amine solution.
-
Allow the rinse solution to sit in the container for at least one hour to ensure complete reaction.
-
Collect the resulting neutralized solution as hazardous waste.
-
-
Method B: Basic Hydrolysis
-
Prepare a 5% aqueous solution of sodium hydroxide (NaOH).
-
Carefully rinse the contaminated container or labware with the NaOH solution.
-
Allow the solution to remain in contact with the residue for at least one hour.
-
Collect the resulting hydrolyzed solution as hazardous waste.
-
Important: Never use sodium hypochlorite (bleach) for neutralization, as it can react with isothiocyanates to produce toxic gases.
4. Final Disposal:
-
All collected waste, including the neutralized solutions and solid contaminated materials, must be placed in a clearly labeled, sealed, and appropriate hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for pickup and final disposal.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Signaling Pathway for Safe Handling and Disposal
Caption: Decision pathway for handling and disposal of this compound.
Essential Safety and Operational Guide for Handling NCS-MP-NODA
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of NCS-MP-NODA, ensuring laboratory safety and procedural excellence.
This document provides critical safety and logistical information for the use of this compound (2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid), a bifunctional chelator integral to advancements in radiopharmaceutical development and molecular imaging. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes of the chemical which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, irritation, and potential burns. Latex gloves are not recommended. |
| Body Protection | Laboratory coat. | Protects against incidental contact with skin and clothing. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A respirator may be necessary for spill cleanup outside of a fume hood. |
Safe Handling and Storage
Proper handling and storage are critical to prevent exposure and maintain the chemical's stability.
Table 2: Handling and Storage Guidelines for this compound
| Procedure | Guideline |
| Handling | Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors. |
| Storage | Store in a tightly sealed container at -20°C, protected from light and moisture. |
| Transportation | Can be transported at temperatures between 4-25°C for up to three weeks. |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: General laboratory workflow for handling this compound.
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
Table 3: Spill Response and Waste Disposal Protocol
| Situation | Procedure |
| Spill | 1. Evacuate the immediate area.2. Ensure the area is well-ventilated (if safe to do so).3. Wearing full PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material (e.g., vermiculite, sand).4. Collect the absorbed material into a labeled, sealed container for hazardous waste. |
| Disposal | All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of this waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. |
The following diagram illustrates the logical steps for responding to a chemical spill of this compound.
Caption: Emergency spill response workflow for this compound.
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
